(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2/t4-,5+,6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYOQZPGFXHQMW-XEAPYIEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CO)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577255, DTXSID401231753 | |
| Record name | [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134575-13-6, 827599-22-4 | |
| Record name | [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | |
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Foundational & Exploratory
An In-depth Technical Guide to (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol: A Core Scaffold in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the strategic value of this versatile building block in medicinal chemistry.
Introduction: The Strategic Importance of Conformational Constraint
In the landscape of contemporary drug design, the pursuit of molecular rigidity is paramount. Constrained scaffolds that present functional groups in well-defined three-dimensional space are invaluable for enhancing binding affinity, selectivity, and overall pharmacological profiles. This compound, a saturated bicyclic amine, has emerged as a significant building block due to its unique and rigid three-dimensional structure.[1][2] This inherent rigidity allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological targets.[1][2]
The 3-azabicyclo[3.1.0]hexane core is a "privileged scaffold," frequently appearing in a variety of biologically active compounds with demonstrated therapeutic potential, including antiviral, antimicrobial, and anti-inflammatory agents.[3] This guide will delve into the core characteristics of this specific stereoisomer, providing a foundational understanding for its effective incorporation into drug discovery programs.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 134575-13-6 | [4][5] |
| Molecular Formula | C₆H₁₁NO | [4][5] |
| Molecular Weight | 113.16 g/mol | [4] |
| Appearance | White to off-white powder/crystalline solid | |
| Melting Point | 118-119 °C | [6] |
| InChIKey | YGYOQZPGFXHQMW-XEAPYIEGSA-N | [4] |
| SMILES | C1[C@@H]2CN1 | [4] |
| Solubility | Soluble in methanol and water. | |
| Storage | Store long-term in a cool, dry place. |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires precise stereochemical control. While a direct, one-pot synthesis is not commonly reported, a reliable strategy involves the stereoselective construction of a protected bicyclic intermediate, followed by functional group manipulation and deprotection. The following proposed pathway is based on established methodologies for related structures.
Synthetic Pathway Overview
A logical and scalable synthetic approach commences with the N-benzylation of the commercially available 3-azabicyclo[3.1.0]hexane, followed by introduction of the hydroxymethyl group at the C6 position. The choice of the N-benzyl protecting group is strategic; it is robust enough to withstand subsequent reaction conditions and can be selectively removed in the final step without affecting other functional groups.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1-3: Synthesis of ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
This procedure is adapted from a documented kilogram-scale synthesis of a closely related intermediate, demonstrating its industrial viability. The initial steps involve the formation of an N-benzyl-protected bicyclic ester, which is then reduced.
-
Rationale: The synthesis begins with the construction of the bicyclic system, often through a cyclopropanation reaction, followed by the introduction of the necessary functional groups. The N-benzyl group is a common choice for protecting the secondary amine due to its stability and ease of removal via catalytic hydrogenation. The ester at the C6 position serves as a convenient precursor to the primary alcohol. Reduction of the ester to the alcohol is a standard and high-yielding transformation.
Step 4: Catalytic N-Debenzylation
-
Protocol:
-
To a solution of ((1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol in a suitable solvent (e.g., methanol or ethanol) is added Pearlman's catalyst (20% Pd(OH)₂/C).
-
The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
-
-
Expertise & Causality: The choice of Pearlman's catalyst is critical for this step. Unlike standard Pd/C, Pearlman's catalyst (palladium hydroxide on carbon) is highly effective for the hydrogenolysis of N-benzyl groups and is known for its selectivity, especially in the presence of other reducible functional groups.[7][8] It often provides cleaner reactions and higher yields for this specific transformation. The reaction is typically run at room temperature and atmospheric pressure of hydrogen, making it a mild and safe procedure.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of this compound. Below are the expected spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic core and the hydroxymethyl group. The protons on the cyclopropane ring will appear at higher field (lower ppm) due to the ring strain. The diastereotopic protons of the CH₂OH group will likely appear as a doublet of doublets.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbons of the cyclopropane ring will be observed at a characteristically high field.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z = 113.16 or 114.17, respectively).
Applications in Drug Discovery: A Scaffold for Innovation
The rigid 3-azabicyclo[3.1.0]hexane scaffold is a key component in several clinically important therapeutic agents. Its constrained nature helps to lock in a bioactive conformation, leading to improved potency and selectivity.
Antiviral Agents: The Case of Boceprevir
A prominent example of the application of a related 3-azabicyclo[3.1.0]hexane scaffold is in the synthesis of Boceprevir, a protease inhibitor used to treat Hepatitis C.[9][10][11][12] The bicyclic core serves as a constrained proline mimetic, providing a rigid framework for the key pharmacophoric elements that interact with the active site of the HCV NS3/4A protease. The synthesis of the specific gem-dimethylated version of this scaffold for Boceprevir has been a subject of significant process chemistry research.[9][11][12]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The 3-azabicyclo[3.1.0]hexane moiety has been successfully incorporated into the design of novel inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target for the treatment of type 2 diabetes.[9] The rigid scaffold helps to correctly orient the functional groups that bind to the P2 region of the enzyme, leading to potent and selective inhibitors.
As a Versatile Building Block: The Role of N-Boc Protection
For its use in multi-step syntheses, the secondary amine of this compound is typically protected. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its ease of introduction and mild cleavage conditions.
Caption: N-Boc protection of this compound.
-
Experimental Protocol for N-Boc Protection:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
The organic layer is dried, filtered, and concentrated to yield the N-Boc protected product, which can often be used in the next step without further purification.
-
-
Expertise & Causality: The amine is significantly more nucleophilic than the alcohol, ensuring selective reaction with (Boc)₂O.[13] The use of a mild base is sufficient to neutralize the acid generated during the reaction. This protection strategy is widely employed because the Boc group is stable to a broad range of reaction conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid in DCM), providing an orthogonal protecting group strategy.[14][15]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in modern drug discovery programs.
References
- Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron.
- Li, Y., et al. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)
- Li, T., et al. (2012). Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization. Journal of the American Chemical Society, 134(15), 6467–6472.
-
Various Authors. (2014). How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers.
- Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35.
-
Bernotas, R. C., & Cube, R. V. (2016). [Article] The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. r/Scholar - Reddit. [Link]
- Bartoccini, F., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 253-257.
-
PubChem. This compound. [Link]
- Edwards, J. K., et al. (2014). The fine structure of Pearlman's catalyst. Catalysis Science & Technology, 4, 4078-4085.
- Liu, J., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Omega, 7(25), 21855–21862.
-
Visible-light Mediated Oxidative Ring Expansion of Anellated Cyclopropanes to Fused Endoperoxides with Antimalarial Activity. (n.d.). [Link]
- Engelhard Corporation. (2003). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Taylor & Francis eBooks.
-
Digital CSIC. (2018). Supporting Information Cupin-Type Dimethylsulfoniopropionate Lyase from Pelagibacter Ubique (Dddkpu) Catalyzes Aza-Michael Addition. [Link]
-
Advanced ChemBlocks. 3-Azabicyclo[3.1.0]hexane - Products. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. This compound | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 134575-13-6 CAS Manufactory [m.chemicalbook.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 8. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aurigeneservices.com [aurigeneservices.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Abstract: This technical guide provides an in-depth, research-level overview of the synthetic pathway to (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, a valuable bicyclic amino alcohol scaffold. The 3-azabicyclo[3.1.0]hexane framework is a key structural motif in medicinal chemistry, recognized for its ability to confer conformational rigidity and introduce three-dimensional character into drug candidates, thereby improving properties like metabolic stability and target affinity.[1][2] This document details a robust and stereoselective synthetic route, focusing on the critical dirhodium(II)-catalyzed cyclopropanation of an N-protected dihydropyrrole. We will explore the mechanistic underpinnings of this key transformation, provide detailed, step-by-step experimental protocols, and discuss the rationale behind reagent selection and reaction optimization.
Introduction: The Strategic Importance of Bicyclic Scaffolds
In modern drug discovery, moving beyond flat, aromatic structures—a concept often termed "escaping flatland"—is a critical strategy for developing novel therapeutics with improved pharmacological profiles.[3] Saturated, rigid scaffolds like the 3-azabicyclo[3.1.0]hexane system are highly sought after for this purpose.[4] Their constrained conformations can lead to enhanced binding selectivity and reduced off-target effects. The title compound, this compound, incorporates both this valuable bicyclic core and a primary alcohol functional group, providing a versatile attachment point for further chemical elaboration in the development of pharmaceutical agents.[5]
This guide focuses on a practical and efficient synthesis that leverages a key dirhodium(II)-catalyzed intramolecular cyclopropanation reaction, a powerful method for constructing strained three-membered rings with high stereocontrol.[6][7]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward and convergent strategy. The primary alcohol can be derived from the reduction of a corresponding carboxylate ester. This ester, in turn, is the product of a key cyclopropanation reaction.
The core 3-azabicyclo[3.1.0]hexane skeleton is most effectively constructed by forming the cyclopropane ring onto a pre-existing five-membered pyrrolidine ring. This leads to the identification of N-Boc-2,5-dihydropyrrole as a key starting material and a rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) as the central transformation.
Caption: Retrosynthetic analysis of the target compound.
This strategy is advantageous because it builds the complex bicyclic core in a single, highly stereoselective step from readily available starting materials. The use of a Boc protecting group provides stability during the cyclopropanation and allows for facile deprotection under acidic conditions in the final step.
Core Synthetic Pathway: A Step-by-Step Elucidation
The synthesis proceeds in three primary stages: (1) Preparation of the N-Boc-2,5-dihydropyrrole substrate, (2) Dirhodium(II)-catalyzed diastereoselective cyclopropanation, and (3) Reduction of the ester and final deprotection.
Stage 1: Synthesis of N-Boc-2,5-dihydropyrrole
This starting material is typically prepared via a Birch reduction of N-Boc-pyrrole or purchased from commercial suppliers. For the purpose of this guide, we will assume its commercial availability.
Stage 2: Diastereoselective Cyclopropanation
This is the cornerstone of the synthesis. The reaction between N-Boc-2,5-dihydropyrrole and ethyl diazoacetate (EDA) is catalyzed by a dirhodium(II) complex. The choice of catalyst is critical for achieving high yield and, most importantly, controlling the stereochemistry of the resulting cyclopropane ring. The reaction can produce two diastereomers: the desired exo isomer (where the ester group is cis to the bridgehead protons) and the endo isomer.
Recent studies have demonstrated that dirhodium(II) acetate (Rh₂(OAc)₄) under specific conditions provides excellent selectivity for the desired exo product.[6]
Table 1: Reagents and Conditions for Cyclopropanation
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Rationale |
| N-Boc-2,5-dihydropyrrole | 1.0 g | 1.0 | Substrate |
| Dirhodium(II) acetate | 1.3 mg | 0.0005 | Catalyst (Low loading)[6] |
| Ethyl Diazoacetate (EDA) | 1.5 eq (in solution) | 1.5 | Carbene precursor |
| Solvent | Dichloromethane (DCM) | - | Inert solvent, good solubility |
| Temperature | 40 °C (Reflux) | - | Promotes efficient catalysis |
| Addition Time | 4-6 hours | - | Slow addition of EDA is crucial to maintain low concentration and prevent side reactions. |
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 g, 5.91 mmol) in dichloromethane (20 mL) is added dirhodium(II) acetate (1.3 mg, 0.0029 mmol, 0.05 mol%).
-
The resulting mixture is heated to reflux (40 °C).
-
A solution of ethyl diazoacetate (1.01 g, 8.86 mmol, 1.5 eq) in dichloromethane (10 mL) is added dropwise via a syringe pump over 5 hours.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional 1 hour until analysis (TLC or GC-MS) shows complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is typically of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). A high diastereomeric ratio (exo:endo > 95:5) is expected under these conditions.[6]
Stage 3: Reduction and Deprotection
The final steps involve the reduction of the carboxylate ester to the primary alcohol, followed by the removal of the Boc protecting group. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent well-suited for this ester reduction.[3] The deprotection is then accomplished with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Reduction: The crude ethyl ester from the previous step (~5.91 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 30 mL) and cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Lithium aluminum hydride (LiAlH₄, 0.45 g, 11.8 mmol, 2.0 eq) is added portion-wise, maintaining the temperature below 5 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete conversion.
-
The reaction is carefully quenched by sequential, dropwise addition of water (0.45 mL), 15% aqueous NaOH (0.45 mL), and finally water (1.35 mL) at 0 °C (Fieser workup).
-
The resulting white precipitate (lithium and aluminum salts) is filtered off and washed thoroughly with THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the N-Boc protected amino alcohol.
-
Deprotection: The crude N-Boc intermediate is dissolved in dichloromethane (15 mL).
-
Trifluoroacetic acid (TFA, 5 mL) is added, and the solution is stirred at room temperature for 1-2 hours.
-
The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of water and basified to pH > 10 with 2M NaOH.
-
The aqueous layer is extracted multiple times with dichloromethane or a chloroform/isopropanol mixture.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the final product, this compound, typically as a solid.
Mechanistic Insight: The Rhodium-Catalyzed Cyclopropanation
The key to this synthesis is the highly efficient and selective formation of the cyclopropane ring. The mechanism proceeds through the formation of a transient rhodium-carbene intermediate.[6]
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
-
Carbene Formation: Ethyl diazoacetate coordinates to the Lewis acidic rhodium(II) catalyst.
-
Nitrogen Extrusion: The complex facilitates the extrusion of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate a reactive rhodium-carbene species.
-
Cycloaddition: The electrophilic carbene is then transferred to the electron-rich double bond of the N-Boc-2,5-dihydropyrrole. This is believed to proceed via initial formation of a three-membered ylide-like intermediate, which then collapses to form the cyclopropane ring and regenerate the rhodium catalyst.[6] The steric bulk of the N-Boc group and the ester moiety, guided by the catalyst's ligand sphere, directs the approach of the alkene to favor the formation of the sterically less hindered exo diastereomer.
Alternative Strategy: The Corey-Chaykovsky Reaction
While the rhodium-catalyzed method is highly effective, an alternative approach for cyclopropanation involves the Johnson-Corey-Chaykovsky reaction.[8] This reaction uses a sulfur ylide, such as dimethyloxosulfonium methylide, to transfer a methylene group to an α,β-unsaturated carbonyl compound.[9][10] To adapt this to the current synthesis, one would need to start with a different precursor, such as an N-protected 2-pyrrolin-4-one, to form the bicyclic ketone, which would then require further reduction steps. While powerful, this route is often less direct for accessing the title compound compared to the rhodium-catalyzed carbene insertion into the dihydropyrrole.[11][12]
Conclusion
This guide outlines a robust, efficient, and highly diastereoselective synthesis of this compound. The key to the entire sequence is a low-loading, dirhodium(II)-catalyzed cyclopropanation that constructs the bicyclic core with excellent control of stereochemistry.[6] The provided protocols are based on established and scalable procedures, making this valuable medicinal chemistry scaffold accessible to researchers in drug development. The inherent versatility of the final amino alcohol product ensures its utility as a building block for creating more complex molecules with promising therapeutic potential.
References
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. Synthetic Communications, 49(1). Retrieved from [Link]
-
Zhang, Y., et al. (2018). Full article: Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
-
DePorre, Y., et al. (2022). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Wang, C., et al. (2021). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ResearchGate. Retrieved from [Link]
- Pellissier, H., et al. (2011). Asymmetric Synthesis of Three-Membered Rings. Wiley-VCH.
-
Wang, H., et al. (2019). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Retrieved from [Link]
-
Bobofchak, N., & Frick, J. (2000). The Synthesis of Vicinal Amino Alcohols through a Bicyclic Aziridine Intermediate. Digital Commons @ IWU. Retrieved from [Link]
-
Imbragimova, S., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Retrieved from [Link]
-
Request PDF. (2025). Enantioselective One‐pot Synthesis of 3‐Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. ResearchGate. Retrieved from [Link]
-
Heard, D. M., & Doyle, M. P. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, ACS Publications. Retrieved from [Link]
-
Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, RSC Publishing. Retrieved from [Link]
- Bull, J. A., & Betori, R. C. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Accounts of Chemical Research.
-
ResearchGate. (n.d.). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. Retrieved from [Link]
-
Bull, J. A., & Betori, R. C. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. Retrieved from [Link]
-
Barashkova, K.A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
D'Accriscio, F., et al. (2020). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. PMC - NIH. Retrieved from [Link]
-
PubMed Central. (n.d.). Catalytic asymmetric intramolecular propargylation of cyclopropanols to access the cuparane core. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Allichem. (n.d.). 3-Azabicyclo[3.1.0]hexan-6-ylmethanol. Retrieved from [Link]
- Google Patents. (n.d.). US10858352B2 - Pharmaceutical compounds.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [ruspoj.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US10858352B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structural Analysis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a conformationally constrained saturated bicyclic scaffold of significant interest in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of substituents, making it a valuable building block in the design of novel therapeutic agents and in structure-activity relationship (SAR) studies.[1] This technical guide offers a comprehensive overview of the multidisciplinary analytical methodologies essential for the unambiguous structural elucidation and stereochemical assignment of this compound. The narrative emphasizes the synergy between spectroscopic techniques and computational modeling, providing a robust framework for its characterization.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane framework is a prominent structural motif in a diverse array of biologically active molecules, including natural products and pharmaceutical agents.[2] The inherent rigidity of this bicyclic system, which locks the five-membered ring in a defined conformation, is a key attribute for designing ligands with high specificity for biological targets. The secondary amine within the core structure imparts basicity, influencing crucial pharmacokinetic properties such as aqueous solubility, membrane permeability, and the potential for salt formation, which is a critical consideration in drug development.[1] Furthermore, the stereochemistry of the substituents on the bicyclic core is paramount to its biological activity. This guide will systematically detail the analytical workflow for confirming the structure and absolute stereochemistry of this compound.
Fundamental Physicochemical & Structural Properties
A foundational aspect of any structural analysis is the confirmation of the basic physicochemical properties of the molecule. These parameters serve as the initial checkpoint for sample identity and purity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [1][3] |
| Molecular Weight | 113.16 g/mol | [1][3] |
| IUPAC Name | [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | [3] |
| CAS Number | 134575-13-6 | [3] |
| Physical Form | Powder | [4] |
| Melting Point | 118-119 °C | [4] |
Below is a diagram illustrating the molecular structure with atom numbering, which will be referenced in the subsequent spectroscopic analysis sections.
Caption: Molecular structure of this compound.
Spectroscopic Elucidation Workflow
A multi-technique spectroscopic approach is indispensable for the comprehensive structural analysis of this compound. The general workflow is depicted below.
Caption: General workflow for the structural elucidation of the target molecule.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition.
-
Expected Observation: The mass spectrum should exhibit a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of 113.16 g/mol .[1]
-
High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the molecular formula (C₆H₁₁NO) by providing a highly accurate mass measurement.
Infrared (IR) Spectroscopy
FTIR spectroscopy is employed to identify the key functional groups present in the molecule.
-
Expected Characteristic Absorptions:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the hydroxyl group.[1]
-
N-H Stretch: A moderate absorption in the same region (3200-3600 cm⁻¹) is anticipated for the secondary amine.[1]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H bonds will be present.
-
C-N Stretch: A peak in the 1000-1250 cm⁻¹ region is indicative of the C-N bond.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and the stereochemistry of this compound.
3.3.1. ¹H and ¹³C NMR Spectroscopy
-
¹³C NMR: The spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.[1] The chemical shifts will be indicative of the electronic environment of each carbon.
-
¹H NMR: The proton NMR will provide information on the number of different proton environments, their integration (number of protons), and their connectivity through spin-spin coupling. The constrained nature of the bicyclic ring system will lead to complex coupling patterns.
3.3.2. 2D NMR Spectroscopy for Connectivity and Stereochemistry
Due to the complexity of the ¹H NMR spectrum, 2D NMR experiments are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the hydrogen atoms within the bicyclic system.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, especially across quaternary carbons or heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining the stereochemistry. NOESY detects protons that are close in space, even if they are not directly bonded. For this compound, NOE correlations between the protons on the hydroxymethyl group and the protons on the bicyclic core will definitively establish their relative orientation. This is a standard approach for determining the relative orientation of substituents in bridged bicyclic molecules.[5]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to the vial. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Analysis: Acquire the desired 1D and 2D NMR spectra on a high-field NMR spectrometer.
Computational Modeling for Conformational Analysis
Quantum chemical calculations provide valuable insights into the three-dimensional structure and conformational preferences of the molecule, which can aid in the interpretation of NMR data.
-
Methodology: Density Functional Theory (DFT) calculations, for example at the B3LYP/6-31G* level of theory, can be used to perform geometry optimization and predict the lowest energy conformation of the molecule.
-
Application:
-
Conformational Preferences: The 3-azabicyclo[3.1.0]hexane system can exist in different conformations (e.g., boat or chair-like). Computational modeling can predict the most stable conformation.
-
NMR Chemical Shift Prediction: Theoretical NMR chemical shifts can be calculated and compared with the experimental data to aid in the assignment of complex spectra.
-
NOE Correlation Prediction: The distances between protons in the calculated lowest-energy structure can be used to predict or confirm the observed NOE correlations.
-
Summary and Conclusion
The structural analysis of this compound requires a synergistic application of multiple analytical techniques. Mass spectrometry and IR spectroscopy provide initial confirmation of the molecular weight and functional groups. A comprehensive suite of 1D and 2D NMR experiments is essential for elucidating the precise connectivity and, crucially, the stereochemistry of this conformationally constrained molecule. Computational modeling serves as a powerful complementary tool for understanding its three-dimensional structure and for validating the interpretation of spectroscopic data. This integrated approach ensures a self-validating system for the unambiguous structural determination of this important medicinal chemistry scaffold.
References
-
PubMed. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | 134575-13-6 [sigmaaldrich.com]
- 5. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
Spectroscopic Characterization of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, a key building block in medicinal chemistry. Its rigid bicyclic structure and stereochemical purity are critical for the development of novel therapeutics.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties. Given the limited availability of published experimental spectra for the parent compound, this guide leverages predicted data and analysis of closely related derivatives to provide a robust characterization.
Introduction
This compound is a bicyclic organic molecule with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol .[1] Its constrained 3-azabicyclo[3.1.0]hexane framework is of significant interest in medicinal chemistry as it allows for the precise spatial arrangement of functional groups, a critical factor in designing specific and potent therapeutic agents.[1] The secondary amine within this structure imparts basicity, influencing its pharmacokinetic and pharmacodynamic profiles.[1]
Due to the scarcity of publicly available experimental spectra for this compound, this guide will utilize predicted spectroscopic data. These predictions are generated using advanced computational algorithms that provide reliable estimations of spectral properties. For comparative purposes, data from analogous structures, such as N-Boc protected derivatives, will also be discussed.
Molecular Structure and Stereochemistry
The structure of this compound is characterized by a five-membered pyrrolidine ring fused to a cyclopropane ring. The stereochemistry, designated as (1R,5S,6R), defines the absolute configuration of the chiral centers, leading to a specific three-dimensional arrangement.
Figure 1. 2D representation of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS).
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1, H5 | 1.5 - 1.7 | m | - |
| H2, H4 | 2.8 - 3.2 | m | - |
| H6 | 0.9 - 1.1 | m | - |
| CH₂OH | 3.4 - 3.6 | d | ~6.0 |
| NH | 2.0 - 2.5 | br s | - |
| OH | 2.5 - 3.5 | br s | - |
Note: Predicted data generated from computational models. Actual experimental values may vary.
Interpretation:
-
Cyclopropane Protons (H1, H5, H6): The protons on the cyclopropane ring (H1, H5, and H6) are expected to appear in the upfield region of the spectrum due to the shielding effect of the strained ring system. Their complex splitting patterns arise from both geminal and vicinal couplings.
-
Pyrrolidine Protons (H2, H4): The methylene protons on the pyrrolidine ring adjacent to the nitrogen atom are deshielded and appear at a lower field.
-
Methanol Protons (CH₂OH): The methylene protons of the hydroxymethyl group are expected to be a doublet, coupled to the adjacent cyclopropyl proton (H6).
-
NH and OH Protons: The signals for the amine (NH) and hydroxyl (OH) protons are typically broad and their chemical shifts are concentration and solvent dependent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C1, C5 | 25 - 30 |
| C2, C4 | 50 - 55 |
| C6 | 15 - 20 |
| CH₂OH | 65 - 70 |
Note: Predicted data generated from computational models. Actual experimental values may vary.
Interpretation:
-
Cyclopropane Carbons (C1, C5, C6): The carbons of the cyclopropane ring are significantly shielded and appear at high field.
-
Pyrrolidine Carbons (C2, C4): The carbons adjacent to the nitrogen atom are deshielded.
-
Methanol Carbon (CH₂OH): The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.
Workflow for NMR Analysis
Figure 2. Standard workflow for NMR sample preparation, data acquisition, and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Expected Fragmentation:
For this compound, the molecular ion peak [M]⁺ would be observed at m/z 113. The protonated molecule [M+H]⁺ would be observed at m/z 114 in techniques like electrospray ionization (ESI).
Common fragmentation pathways would likely involve:
-
Loss of the hydroxymethyl group (-CH₂OH): This would result in a fragment ion at m/z 82.
-
Cleavage of the cyclopropane ring: This can lead to various smaller fragment ions.
-
Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation for amines.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (alcohol) | 3200-3600 | Broad |
| N-H stretch (amine) | 3300-3500 | Moderate |
| C-H stretch (alkane) | 2850-3000 | Strong |
| C-N stretch (amine) | 1000-1250 | Moderate |
| C-O stretch (alcohol) | 1000-1200 | Strong |
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While experimental data is limited, the use of predictive tools and comparison with known derivatives allows for a thorough characterization of this important medicinal chemistry scaffold. The provided protocols and interpretations serve as a valuable resource for scientists working with this compound and its analogs, ensuring accurate structural elucidation and quality control.
References
-
PubChem. This compound. [Link]
Sources
The 3-Azabicyclo[3.1.0]hexane Core: A Technical Guide to its Chemical Reactivity for Drug Discovery
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent conformational rigidity, born from the fusion of a pyrrolidine ring and a cyclopropane ring, provides a unique three-dimensional architecture that allows for precise spatial presentation of pharmacophoric elements. This constrained geometry often translates into enhanced binding affinity, improved selectivity, and favorable ADME properties in drug candidates. This in-depth technical guide provides a comprehensive overview of the chemical reactivity of the 3-azabicyclo[3.1.0]hexane core, offering researchers, scientists, and drug development professionals a foundational understanding of its behavior in various chemical transformations. We will delve into the key aspects of its reactivity, including reactions at the nitrogen atom, C-H functionalization of the carbocyclic framework, and ring-opening strategies, providing mechanistic insights and practical experimental considerations.
Introduction: The Strategic Advantage of a Constrained Scaffold
The 3-azabicyclo[3.1.0]hexane core is a saturated heterocyclic system that can be considered a conformationally restricted analog of piperidine, a common motif in many bioactive molecules.[1][2] This structural constraint limits the number of accessible low-energy conformations, which can be highly advantageous in drug design. By locking the molecule into a more defined shape, the entropic penalty upon binding to a biological target is reduced, potentially leading to higher potency. Furthermore, the unique vectoral projection of substituents from this rigid core allows for the exploration of chemical space in a highly controlled manner.
The stability of the bicyclo[3.1.0]hexane system is a crucial aspect of its utility. The fusion of the five-membered pyrrolidine ring with the three-membered cyclopropane ring introduces significant ring strain. However, this strain is not always a liability; it can be harnessed to drive specific chemical transformations, particularly ring-opening reactions that provide access to diverse molecular architectures. Understanding the delicate balance between the stability of the core and its propensity to undergo strain-releasing reactions is paramount for its effective utilization in synthesis.
This guide will explore the chemical reactivity of the pre-formed 3-azabicyclo[3.1.0]hexane core, providing a toolkit for its strategic functionalization and manipulation in the synthesis of novel chemical entities.
Synthesis of the 3-Azabicyclo[3.1.0]hexane Core: Building the Foundation
A variety of synthetic strategies have been developed to construct the 3-azabicyclo[3.1.0]hexane framework. The choice of method often depends on the desired substitution pattern and stereochemistry. Key approaches include:
-
Cyclopropanation of Pyrrole Derivatives: This is a widely used method that involves the reaction of a pyrrole or dihydropyrrole with a carbene or carbenoid species. Transition metal catalysts, particularly those based on rhodium and palladium, are often employed to control the stereoselectivity of the cyclopropanation.[3][4]
-
Intramolecular Cyclization Reactions: Appropriately substituted acyclic precursors can undergo intramolecular cyclization to form the bicyclic system. This can involve nucleophilic displacement or radical cyclization pathways.[5][6]
-
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with cyclopropene derivatives provides a powerful and often stereoselective route to highly substituted 3-azabicyclo[3.1.0]hexanes.[7]
-
Photochemical Decomposition of Pyrazolines: This method involves the light-induced extrusion of nitrogen from a pyrazoline precursor to generate a diradical intermediate that collapses to form the cyclopropane ring.[2][7]
The following diagram illustrates a generalized synthetic approach via metal-catalyzed cyclopropanation.
Figure 1: Generalized scheme for the synthesis of the 3-azabicyclo[3.1.0]hexane core via metal-catalyzed cyclopropanation.
Chemical Reactivity of the 3-Azabicyclo[3.1.0]hexane Core
The reactivity of the 3-azabicyclo[3.1.0]hexane core can be broadly categorized into three main areas: reactions involving the nitrogen atom, functionalization of the C-H bonds of the carbocyclic framework, and ring-opening reactions of the bicyclic system.
Reactions at the Nitrogen Atom: A Handle for Derivatization
The secondary amine nitrogen in the parent 3-azabicyclo[3.1.0]hexane is a versatile functional handle for introducing a wide range of substituents. Standard N-alkylation and N-acylation reactions proceed readily, allowing for the facile diversification of the core structure.
N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base.[8] Buchwald-Hartwig amination conditions can be employed for the N-arylation of the core, providing access to N-aryl derivatives.[8]
Table 1: Representative Conditions for N-Functionalization
| Reaction | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., CH₃CN), Heat | N-Alkyl-3-azabicyclo[3.1.0]hexane |
| N-Arylation | Aryl halide (e.g., Ar-Br), Pd catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat | N-Aryl-3-azabicyclo[3.1.0]hexane |
N-acylation is readily accomplished using acyl chlorides or anhydrides in the presence of a base, such as triethylamine or pyridine, to afford the corresponding amides. These amides can serve as protecting groups or as precursors for further transformations.
C-H Functionalization: Precision Chemistry on a Saturated Scaffold
Direct functionalization of C-H bonds on the carbocyclic framework of the 3-azabicyclo[3.1.0]hexane core represents a highly atom-economical and efficient strategy for introducing molecular complexity. The unique geometry of the bicyclic system can influence the regioselectivity of these reactions.
A significant advancement in the functionalization of this core is the palladium-catalyzed transannular C-H arylation.[1][9] This reaction typically requires a directing group attached to the nitrogen atom to bring the palladium catalyst into proximity with the C-H bonds of the cyclopropane ring. The high s-character of the cyclopropyl C-H bonds is thought to lower the activation barrier for C-H cleavage.[1]
Figure 2: Workflow for the palladium-catalyzed C-H arylation of the 3-azabicyclo[3.1.0]hexane core.
Experimental Protocol: Palladium-Catalyzed Transannular C-H Arylation [1]
-
Reactant Preparation: To an oven-dried vial is added the N-protected 3-azabicyclo[3.1.0]hexane derivative (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), a suitable ligand (e.g., a pyridine-carboxylate ligand, 0.2 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Reaction Setup: The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., t-amyl alcohol) is then added.
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (e.g., 120 °C) for the specified time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Ring-Opening Reactions: Harnessing Strain for Molecular Diversity
The inherent ring strain of the 3-azabicyclo[3.1.0]hexane system can be exploited to drive ring-opening reactions, providing access to a variety of substituted pyrrolidines and piperidines. The regioselectivity of the ring-opening is often dependent on the nature of the attacking nucleophile and the presence of activating groups on the bicyclic core.
Activation of the nitrogen atom, for example, through protonation or by the formation of an aziridinium ion, renders the bicyclic system susceptible to nucleophilic attack. The nucleophile can attack at either the bridgehead carbon or the methylene carbon of the cyclopropane ring, leading to different ring-opened products. The outcome of the reaction can be influenced by both kinetic and thermodynamic factors.[10][11]
Figure 3: Regioselective nucleophilic ring-opening of an activated 3-azabicyclo[3.1.0]hexane.
The cyclopropane ring can also be opened under reductive conditions, for instance, using catalytic hydrogenation. This often leads to the formation of substituted pyrrolidines. However, the conditions must be carefully chosen to avoid over-reduction of other functional groups in the molecule. It has been noted that in some cases, the cyclopropane ring remains intact during reductions of other functional groups, such as the reduction of carbonyls with LiAlH₄.[2][7]
Conclusion and Future Outlook
The 3-azabicyclo[3.1.0]hexane core is a valuable scaffold in drug discovery, offering a unique combination of structural rigidity and chemical reactivity. A thorough understanding of its reactivity is essential for its effective application in the design and synthesis of novel therapeutic agents. The ability to selectively functionalize the nitrogen atom, perform C-H activation on the carbocyclic framework, and strategically employ ring-opening reactions provides a powerful toolkit for medicinal chemists.
Future research in this area will likely focus on the development of new and more efficient catalytic methods for the synthesis and functionalization of this core. The exploration of enantioselective C-H functionalization reactions and the development of novel ring-opening cascades to access even greater molecular diversity are particularly promising avenues of investigation. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity continues to grow, the strategic use of constrained scaffolds like 3-azabicyclo[3.1.0]hexane will undoubtedly play an increasingly important role in the discovery of the next generation of medicines.
References
- Topczewski, J. J., Cabrera, P. J., Saper, N. I., & Sanford, M. S. (2016). Palladium-catalysed transannular C–H functionalization of alicyclic amines.
- Lee, M., Adams, A., Cox, P. B., & Sanford, M. S. (2019).
- Zheng, Y., Yu, X., Lv, S., Mykhailiuk, P. K., Ma, Q., Hai, L., & Wu, Y. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC advances, 8(9), 5114-5118.
- Jiang, B., & Si, Y. G. (2002). A new entry to the synthesis of 3-azabicyclo[3.1.0]hexane ring system. Chinese Chemical Letters, 13(10), 931-934.
- Actelion Pharmaceuticals Ltd. (2009). Trans-3-aza-bicyclo[3.1.
- Merck Sharp & Dohme Corp. (2015). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists.
- Nagao, Y., Sano, S., Kujime, E., Katayama, H., & Hayashi, K. (2009). Synthesis and Reaction of 1-Azabicyclo[3.1.0]hexane. Chemical and Pharmaceutical Bulletin, 57(11), 1259-1263.
- Barashkova, K. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35.
- Padwa, A., & Ku, H. (1980). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry, 45(18), 3756-3764.
- Pfizer Inc. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. WO2007075790A1.
- Alper, H., & Perera, C. P. (2000). ChemInform Abstract: Studies on the Ring Opening Reactions of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. ChemInform, 31(25).
- Waser, J. (2017). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Request PDF.
- Shell Internationale Research Maatschappij B.V. (1980). Derivatives of 3-azabicyclo(3.1.0)
- Li, C., & Zhang, J. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(13), 3334-3337.
- Janssen Pharmaceutica NV. (2014). 3-azabicyclo[3.1.
- Ji, M. K., & Nagao, Y. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (138), e57931.
- Li, G., & Zhang, D. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3753.
- Jiang, B., Tu, P., & Si, Y. G. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(5), 1228-1235.
- Waser, J. (2021). Synthesis of bicyclo[3.1.0]hexanes. (A)
- Neurogen Corporation. (2015). 1-aryl-3-azabicyclo[3.1.
- Jiang, B., Tu, P., & Si, Y. G. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones.
- Ji, M. K., & Nagao, Y. (2012). ChemInform Abstract: Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo[3.1.
- Zheng, Y., Yu, X., Lv, S., Mykhailiuk, P. K., Ma, Q., Hai, L., & Wu, Y. (2018). substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines. RSC Publishing.
- Zheng, Y., Yu, X., Lv, S., Mykhailiuk, P. K., Ma, Q., Hai, L., & Wu, Y. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC - NIH.
- Zheng, Y., Yu, X., Lv, S., Mykhailiuk, P. K., Ma, Q., Hai, L., & Wu, Y. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace.
Sources
- 1. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2009016560A2 - Trans-3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jove.com [jove.com]
- 11. researchgate.net [researchgate.net]
The (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol Core: A Technical Guide to Derivatization and Application in Modern Drug Discovery
Abstract
The (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold represents a cornerstone in contemporary medicinal chemistry. Its inherent structural rigidity and defined stereochemistry provide a unique three-dimensional framework for the precise orientation of functional groups, making it a privileged core for designing potent and selective therapeutic agents. This in-depth technical guide explores the synthesis of this valuable scaffold and its subsequent derivatization into clinically significant molecules. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and analyze the structure-activity relationships (SAR) of key derivatives, including inhibitors of Hepatitis C Virus (HCV) NS3 protease and Dipeptidyl Peptidase-IV (DPP-IV), as well as potent opioid receptor modulators. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their own discovery programs.
Introduction: The Strategic Advantage of a Constrained Scaffold
In the quest for novel therapeutics, the spatial arrangement of a molecule's functional groups is paramount for achieving high affinity and selectivity for a biological target. The this compound core, with its fused cyclopropane and pyrrolidine rings, offers a conformationally restricted structure that minimizes the entropic penalty upon binding.[1] This inherent rigidity allows for the presentation of substituents in well-defined vectors, a critical aspect in structure-based drug design.
The secondary amine within the bicyclic system provides a versatile handle for a wide array of chemical modifications, influencing the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[1] This guide will explore the synthetic pathways to access this core and its transformation into diverse and potent bioactive compounds.
Synthesis of the 3-Azabicyclo[3.1.0]hexane Core: Strategies and Mechanisms
The efficient construction of the 3-azabicyclo[3.1.0]hexane skeleton is a critical first step in harnessing its potential. Various synthetic strategies have been developed, with transition-metal-catalyzed cyclopropanation reactions being particularly prominent.[2]
Palladium-Catalyzed Cyclopropanation of Maleimides
A robust and scalable method for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[3][4] This approach offers high yields and diastereoselectivity, providing a practical route to key intermediates.[3][4]
The reaction proceeds through the in situ generation of a diazo compound from the N-tosylhydrazone, which then forms a palladium-carbene complex. This complex subsequently undergoes cyclopropanation with the maleimide double bond.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyclopropanation [3][4]
-
To a solution of the maleimide (1.0 mmol) and N-tosylhydrazone (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., PPh₃, 10 mol%).
-
A base (e.g., K₂CO₃, 2.0 mmol) is added, and the mixture is heated to the desired temperature (e.g., 80-110 °C).
-
The reaction is monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Note: This is a generalized protocol. Specific conditions may vary depending on the substrates used.
Derivatization and Therapeutic Applications
The versatility of the this compound core has led to its incorporation into a multitude of therapeutic agents targeting a diverse range of diseases.
Hepatitis C Virus (HCV) NS3 Protease Inhibitors
The HCV NS3 protease is a crucial enzyme for viral replication, making it a prime target for antiviral therapy. The 3-azabicyclo[3.1.0]hexane scaffold has been instrumental in the development of potent HCV NS3 protease inhibitors, most notably Boceprevir.[5][6][7] The bicyclic proline moiety of Boceprevir, derived from this scaffold, plays a key role in its binding to the enzyme's active site.[5][6][7]
Structure-Activity Relationship (SAR) Insights for HCV NS3 Protease Inhibitors:
The development of Boceprevir and other related inhibitors has provided valuable SAR insights. Key interactions are governed by the substituents on the bicyclic core, which occupy the S1, S2, and S3 pockets of the protease.
| Compound Moiety | Position | Key Interactions and SAR Observations |
| P2 Moiety | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | The rigid bicyclic structure orients the P1 and P3 groups for optimal binding in the S1 and S3 pockets of the protease. The gem-dimethyl group on the cyclopropane ring enhances potency. |
| P1 Moiety | Cyclobutylmethyl group | Occupies the S1 pocket of the protease. Modifications to this group significantly impact potency and pharmacokinetic properties. |
| P3 Moiety | tert-Butyl group | Fills the S3 pocket, contributing to the overall binding affinity. |
Experimental Protocol: Synthesis of the Boceprevir Bicyclic Proline Intermediate
A chemoenzymatic approach has been developed for the large-scale synthesis of the key bicyclic proline intermediate of Boceprevir, highlighting the synergy between chemical and biological transformations.[5][6][7]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that inactivates incretin hormones, such as GLP-1 and GIP, which are responsible for stimulating insulin secretion. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The 3-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into potent and selective DPP-IV inhibitors, including the blockbuster drug Saxagliptin.[8][9][10][11]
Structure-Activity Relationship (SAR) Insights for DPP-IV Inhibitors:
The SAR for this class of compounds is well-defined, with the bicyclic core serving as a rigid scaffold to position key interacting moieties within the DPP-IV active site.
| Compound ID | R Group (at N-3) | DPP-IV IC₅₀ (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| 1 | 2-amino-2-(3-hydroxyadamantan-1-yl)acetyl | 27 | >1000-fold | >1000-fold |
| 2 | 2-aminoacetyl | 31 | >500-fold | >500-fold |
| 3 | (R)-2-aminobutanoyl | 50 | >300-fold | >300-fold |
| 4 | Glycyl | 150 | >100-fold | >100-fold |
Data is representative and compiled from literature sources for illustrative purposes.[12][13]
Experimental Protocol: Synthesis of a Representative DPP-IV Inhibitor
The synthesis of Saxagliptin involves the coupling of the 3-azabicyclo[3.1.0]hexane-3-carboxamide core with a protected adamantylglycine derivative.[14]
-
(S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid (1.0 equiv) is dissolved in a suitable solvent such as dichloromethane (DCM).
-
A coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 equiv) are added.
-
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (1.1 equiv) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The reaction mixture is then worked up by washing with aqueous solutions of acid, base, and brine.
-
The organic layer is dried, filtered, and concentrated. The resulting intermediate is then carried forward through deprotection and dehydration steps to yield Saxagliptin.[14]
µ-Opioid Receptor Ligands
The µ-opioid receptor is a well-established target for the treatment of pain. However, modulation of this receptor can also be beneficial for other conditions, such as pruritus (itching). Derivatives of the 3-azabicyclo[3.1.0]hexane core have been developed as potent and selective µ-opioid receptor ligands.[15][16]
Structure-Activity Relationship (SAR) Insights for µ-Opioid Ligands:
SAR studies have revealed that substitution on both the nitrogen atom and other positions of the bicyclic core significantly influences binding affinity and selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors.
| Compound ID | R¹ Substituent (at N-3) | R² Substituent | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| 5 | H | 3,5-difluorophenylsulfonyl | 15 | >1000 | >1000 |
| 6 | Me | 3,5-difluorophenylsulfonyl | 2.5 | 800 | >1000 |
| 7 | H | 4-fluorophenylsulfonyl | 30 | >1000 | >1000 |
| 8 | H | Phenylsulfonyl | 50 | >1000 | >1000 |
Data is representative and compiled from literature sources for illustrative purposes.[1]
Future Perspectives
The this compound scaffold continues to be a fertile ground for drug discovery. Its unique conformational constraints and synthetic tractability make it an attractive starting point for the exploration of new chemical space. Future research is likely to focus on:
-
Novel Therapeutic Targets: Expanding the application of this scaffold to other disease areas by designing derivatives that target novel proteins.
-
Asymmetric Synthesis: Developing more efficient and scalable asymmetric syntheses of the core and its derivatives to access enantiomerically pure compounds.
-
Bioisosteric Replacements: Exploring bioisosteric replacements for the core scaffold to fine-tune physicochemical and pharmacokinetic properties.
-
Fragment-Based Drug Discovery: Utilizing the 3-azabicyclo[3.1.0]hexane core as a starting fragment in fragment-based screening campaigns.
Conclusion
The this compound core is a testament to the power of rigid scaffolds in medicinal chemistry. Its successful application in the development of life-changing medicines like Boceprevir and Saxagliptin underscores its importance. This guide has provided a comprehensive overview of the synthesis, derivatization, and application of this remarkable molecular framework. It is our hope that the insights and protocols presented herein will serve as a valuable resource for the scientific community and inspire the next generation of innovative therapeutics built upon this privileged core.
References
-
Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. PubMed. [Link]
-
Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization. Journal of the American Chemical Society. [Link]
-
A diastereoselective synthesis of boceprevir's gem -dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis -cypermethric acid. ResearchGate. [Link]
-
Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. Chinese Pharmaceutical Journal. [Link]
-
An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking their Structure and Physico-Chemical Properties with SAR, Pharmacokinetics and Toxicity. ResearchGate. [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. PubMed. [Link]
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]
-
Advanced Synthesis of Saxagliptin Intermediate: Understanding N-Boc-3-hydroxyadamantylglycine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. ResearchGate. [Link]
-
Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase. PLoS ONE. [Link]
-
An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane). SciSpace. [Link]
-
Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization. ResearchGate. [Link]
-
SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]
-
An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry. [Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PMC - PubMed Central. [Link]
- Process For The Preparation Of 6,6-Dimethyl-3-Azabicyclo-[3.1.0]-Hexane Compounds.
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0] hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Semantic Scholar. [Link]
-
Design, Optimization, and Biological Evaluation of First-in-Class Triple Inhibitors of SGLT1, SGLT2, and DPP4 for Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]
-
Chronic administration of DSP-7238, a novel, potent and selective dipeptidyl peptidase IV inhibitor, improves glycaemic control and pancreatic beta-cell dysfunction in diabetic mice. Diabetes, Obesity and Metabolism. [Link]
-
Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. ResearchGate. [Link]
-
Repurposing of a Nucleoside Scaffold from Adenosine Receptor Antagonists to Opioid Receptor Modulators. ACS Omega. [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]
- Synthetic method of boceprevir intermediate.
-
Visible Light Induced Brønsted Acid Assisted Pd-Catalyzed Alkyl Heck Reaction of Diazo Compounds and N-Tosylhydrazones. PMC - PubMed Central. [Link]
-
Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. PubMed. [Link]
-
Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. Journal of Molecular Graphics and Modelling. [Link]
-
New developments in the chemistry of N-tosylhydrazones: palladium catalysis, domino reactions and photoredox catalysis in action. Organic Chemistry Frontiers. [Link]
- Preparation of 3-azabicyclo [3.1.0] hexane derivatives as opioid receptor ligands.
-
This compound. PubChem. [Link]
- Compounds as dipeptidyl peptidase IV (DPP IV) inhibitors.
-
Palladium‐Catalyzed Ring‐Opening Addition of Activated Vinyl Cyclopropanes with N‐Tosylhydrazones. ResearchGate. [Link]
-
SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. Journal of Medicinal Chemistry. [Link]
-
Discovery and Structure-Activity Relationship of P-1-P-3 Ketoamide Derived Macrocyclic Inhibitors of Hepatitis C Virus NS3 Protease. ResearchGate. [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. [Link]
-
Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). ResearchGate. [Link]
-
Palladium-catalyzed enantioselective and stereospecific assembly of axially chiral alkylidenecyclobutanes via N- tosylhydrazone-based carbene couplings. ChemRxiv. [Link]
-
This compound. LookChem. [Link]
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orientjchem.org [orientjchem.org]
- 15. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol: A Conformationally Restricted Scaffold for Modern Drug Discovery
Abstract
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a pivotal chiral building block in contemporary medicinal chemistry.[1] Its rigid, bicyclic structure provides a conformationally restricted scaffold that medicinal chemists leverage to design highly potent and selective therapeutic agents.[1] The defined three-dimensional arrangement of its functional groups allows for precise molecular interactions with biological targets, making it an invaluable component in modern structure-activity relationship (SAR) studies.[1] This technical guide offers a comprehensive overview of its chemical properties, validated synthetic methodologies, and notable applications in the development of novel therapeutics, underscoring its significance for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Conformational Constraint
In drug design, achieving high target affinity and selectivity is paramount. Flexible molecules can adopt numerous conformations, often leading to off-target binding and undesirable side effects. The use of rigid scaffolds, such as the 3-azabicyclo[3.1.0]hexane system, is a proven strategy to mitigate this challenge. This bicyclic amine framework locks the spatial orientation of substituents, reducing the entropic penalty upon binding to a biological target and often leading to a significant increase in potency and selectivity.[1]
This compound, with its specific stereochemistry, presents a unique three-dimensional vector for functionalization.[1] The secondary amine provides a key site for interaction or further modification, while the hydroxymethyl group serves as a versatile handle for constructing more complex molecules. Its utility has been demonstrated in the development of agents targeting the central nervous system (CNS) and in antiviral therapies.[1]
Physicochemical Properties and Structural Analysis
The precise chemical and physical properties of this building block are critical for its effective use in synthesis. The data below has been compiled from publicly available databases and supplier specifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 134575-13-6 | [2][3][4] |
| Molecular Formula | C₆H₁₁NO | [2][3] |
| Molecular Weight | 113.16 g/mol | [2][3] |
| IUPAC Name | [(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | [2] |
| Appearance | Powder | |
| Melting Point | 118-119 °C | |
| Boiling Point (Predicted) | 202.5 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.108 g/cm³ | [4] |
| SMILES | C1[C@@H]2CN1 | [2][5] |
| InChIKey | YGYOQZPGFXHQMW-XEAPYIEGSA-N | [2][5] |
The key structural feature is the fusion of a pyrrolidine ring with a cyclopropane ring. This fusion creates a high degree of rigidity. The (1R,5S,6R) stereochemistry defines the absolute configuration at the bridgehead carbons and the carbon bearing the hydroxymethyl group, ensuring a consistent and reproducible 3D structure for downstream applications.
Synthesis Strategies: A Validated Protocol
The synthesis of this compound often starts from commercially available chiral precursors. A common and effective strategy involves the intramolecular cyclopropanation of a suitably protected pyrrolidine derivative. The amine is typically protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during synthesis.[1] This protecting group can be reliably removed under acidic conditions in the final step.
Below is a representative, step-by-step protocol for the synthesis of the Boc-protected intermediate, a crucial precursor.
Experimental Protocol: Synthesis of tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
-
Objective: To synthesize the N-Boc protected version of the title compound, a key intermediate for many drug discovery applications.
-
Causality: The Boc group is selected for its stability under various reaction conditions and its facile, orthogonal removal. This ensures the secondary amine is masked during manipulations of other functional groups.
Step 1: Starting Material Preparation The synthesis typically begins with a chiral pyroglutamic acid derivative, which is elaborated over several steps to introduce the necessary functionality for cyclopropanation. (Note: A detailed synthesis of the precursor is beyond the scope of this guide, but is well-documented in patent literature).
Step 2: Intramolecular Cyclopropanation
-
Dissolve the tosylated or mesylated pyrrolidine precursor in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to the solution. The base deprotonates the carbon alpha to the ester, initiating the intramolecular cyclization.
-
Allow the reaction to stir at low temperature for several hours, monitoring by thin-layer chromatography (TLC) or LC-MS for the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Step 3: Reduction of the Ester
-
Following workup and purification of the bicyclic ester, dissolve the compound in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), portion-wise. This step reduces the ester to the primary alcohol.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully by sequential addition of water and 15% NaOH solution.
Step 4: Purification and Characterization
-
Filter the resulting slurry and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-Boc protected alcohol.
-
Confirm the structure and stereochemistry using standard analytical techniques: ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical integrity should be confirmed by chiral HPLC or comparison to a known standard.
Step 5: Deprotection (to yield the title compound)
-
Dissolve the purified Boc-protected intermediate in a solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture in vacuo. If an HCl salt is formed, it can be neutralized with a base to yield the free amine title compound.
Diagram 1: General Synthetic Workflow
This diagram illustrates the key transformations from a suitable precursor to the final deprotected chiral building block.
Caption: Key synthetic transformations.
Applications in Drug Discovery: A Case Study Approach
The true value of this compound is realized when it is incorporated into biologically active molecules. Its rigid structure helps to optimize ligand-receptor interactions. Derivatives of this scaffold have shown significant activity as modulators of central nervous system targets.[1] The 3-azabicyclo[3.1.0]hexane core is a key structural component in a variety of biologically active compounds, including those investigated for pain and substance abuse disorders.[1]
Case Study: Development of Novel Antiviral Agents
In the pursuit of novel antiviral therapies, particularly for viruses like Hepatitis C (HCV), researchers often target viral proteins such as the NS5A polymerase. The precise spatial arrangement of pharmacophoric elements is critical for potent inhibition. The this compound scaffold has been employed as a central core to which other functionalities are attached.
Diagram 2: Incorporation into a Drug Scaffold
This diagram shows how the building block (blue) is integrated into a larger, hypothetical drug candidate.
Caption: Integration into a drug candidate.
In this hypothetical example:
-
Amine Functionality: The secondary amine of the bicyclic core is often acylated or alkylated to attach a pharmacophore (R2), such as an aromatic or heteroaromatic system, designed to fit into a specific hydrophobic pocket of the target protein.
-
Hydroxymethyl Handle: The hydroxymethyl group is typically used as a point of attachment for another key binding element (R1), often via an ether or ester linkage.
The rigidity of the azabicyclo[3.1.0]hexane core ensures that R1 and R2 are held in a specific, optimized orientation relative to each other, enhancing binding affinity and minimizing off-target effects. This pre-organization of the pharmacophores is a key advantage provided by this chiral building block.
Handling, Storage, and Safety
As a research chemical, this compound should be handled by technically qualified individuals in a laboratory setting.[6]
-
Safety: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place, typically at 2-8°C, protected from light.[4] Ensure the container is tightly sealed to prevent moisture absorption and degradation.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its inherent conformational rigidity and defined stereochemistry provide a robust platform for designing drugs with improved potency, selectivity, and pharmacokinetic profiles. As the demand for novel therapeutics with fine-tuned properties continues to grow, the application of sophisticated, three-dimensional building blocks like this one will undoubtedly play an increasingly critical role in the future of drug discovery.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15713442, this compound. Retrieved from [Link]
-
LookChem. Cas 134575-13-6, this compound. Retrieved from [Link]
-
PubChemLite. This compound. Retrieved from [Link]
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. This compound | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 6. 134575-13-6 this compound AKSci 6216AA [aksci.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 3-Azabicyclo[3.1.0]hexane Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Rigid Potential
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is perpetual. The 3-azabicyclo[3.1.0]hexane core, a fused heterocyclic system comprising a pyrrolidine ring and a cyclopropane ring, has emerged as a significant "privileged scaffold." Its rigid, bicyclic nature provides a conformationally constrained framework that is a bioisostere for the more flexible piperidine ring, a common motif in bioactive compounds. This inherent rigidity reduces the entropic penalty upon binding to biological targets, often leading to enhanced potency and selectivity. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of 3-azabicyclo[3.1.0]hexane compounds, alongside an exploration of their diverse applications in modern drug discovery.
Part 1: The Genesis - Discovery and Early Synthetic Endeavors
The precise first synthesis of the parent 3-azabicyclo[3.1.0]hexane is not definitively documented in a single seminal publication. However, early explorations into bicyclic amines and conformationally restricted proline analogs paved the way for its discovery. One of the earliest and most notable disclosures of the synthesis and utility of this scaffold appeared in a 1981 publication in the Journal of Medicinal Chemistry by Epstein and colleagues.[1][2] This work detailed the synthesis of a series of 1-aryl-3-azabicyclo[3.1.0]hexanes as a novel class of non-narcotic analgesic agents, the most prominent of which was bicifadine.
The synthesis of the parent 3-azabicyclo[3.1.0]hexane, as described in this early work, served as a crucial starting material for further derivatization. This foundational synthesis highlighted the potential of this scaffold in medicinal chemistry and spurred further investigation into its properties and applications.
The Rise of a Privileged Scaffold:
The 3-azabicyclo[3.1.0]hexane core's significance grew as medicinal chemists recognized its value as a rigid scaffold for mimicking the bioactive conformations of more flexible molecules. Its applications have since expanded significantly, with derivatives being investigated as:
-
Opioid Receptor Modulators: The rigid framework allows for precise positioning of pharmacophoric elements to interact with opioid receptors, leading to the development of potent and selective ligands.[3]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: As a constrained proline bioisostere, this scaffold has been incorporated into inhibitors of DPP-IV for the treatment of type 2 diabetes.[4]
-
Central Nervous System (CNS) Agents: The scaffold is present in compounds targeting various CNS receptors and transporters, with potential applications in treating depression, anxiety, and neurodegenerative diseases.
-
Antiviral and Anticancer Agents: More recent studies have explored the incorporation of the 3-azabicyclo[3.1.0]hexane motif into molecules with potential antiviral and antitumor activities.
Part 2: The Art of Construction - Evolution of Synthetic Methodologies
The synthetic approaches to the 3-azabicyclo[3.1.0]hexane core have evolved considerably, moving from classical multi-step sequences to more elegant and efficient modern catalytic methods. These strategies can be broadly categorized into intramolecular and intermolecular cyclization approaches.
Early Strategy: Intramolecular Cyclization
The initial syntheses of the 3-azabicyclo[3.1.0]hexane skeleton often relied on intramolecular cyclization reactions. A representative "classic" approach involves the formation of the pyrrolidine ring followed by the construction of the cyclopropane ring, or vice versa. The work by Epstein et al. provides a quintessential example of this strategy.
Experimental Protocol: Synthesis of the Parent 3-Azabicyclo[3.1.0]hexane (Classic Approach)
This protocol is based on the methods described in early literature for the preparation of the core scaffold, which served as a versatile intermediate.
Step 1: Synthesis of Diethyl 1,2-cyclopropanedicarboxylate
-
To a solution of diethyl maleate in a suitable solvent (e.g., diethyl ether), is added a solution of diazomethane in the same solvent at 0 °C.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature overnight.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield diethyl 1,2-cyclopropanedicarboxylate.
-
Causality: This step utilizes a classic cyclopropanation reaction where the carbene generated from diazomethane adds across the double bond of diethyl maleate.
Step 2: Synthesis of 1,2-Cyclopropanedimethanol
-
A solution of diethyl 1,2-cyclopropanedicarboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in diethyl ether at 0 °C.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give 1,2-cyclopropanedimethanol.
-
Causality: This is a standard ester reduction using a powerful reducing agent to convert the diester to the corresponding diol.
Step 3: Synthesis of 1,2-Bis(bromomethyl)cyclopropane
-
To a solution of 1,2-cyclopropanedimethanol in a suitable solvent (e.g., dichloromethane), phosphorus tribromide (PBr₃) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured onto ice and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield 1,2-bis(bromomethyl)cyclopropane.
-
Causality: This is a standard conversion of a diol to a dibromide, which serves as the electrophile for the subsequent cyclization.
Step 4: Synthesis of 3-Azabicyclo[3.1.0]hexane
-
A solution of 1,2-bis(bromomethyl)cyclopropane in a suitable solvent is added to a solution of a primary amine (e.g., benzylamine, which can be later deprotected) and a base (e.g., potassium carbonate).
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by chromatography or distillation to afford the N-substituted 3-azabicyclo[3.1.0]hexane. If a benzyl protecting group is used, it can be removed by hydrogenolysis.
-
Causality: This final step involves a double N-alkylation where the amine nitrogen displaces the two bromide leaving groups in an intramolecular fashion to form the bicyclic system.
Diagram of the Classic Synthetic Workflow
Sources
- 1. 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments - Patent US-9597315-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical characteristics of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
An In-Depth Technical Guide to the Physicochemical Characteristics of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Introduction
This compound is a bicyclic organic molecule built upon a constrained 3-azabicyclo[3.1.0]hexane scaffold.[1] This rigid framework is of significant interest in medicinal chemistry, as it offers a structurally unique and three-dimensional building block for drug design.[1][2][3] Unlike more flexible aliphatic amines, bicyclic scaffolds allow for the precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets and improving both pharmacodynamic and pharmacokinetic properties.[3] The presence of a secondary amine and a primary alcohol imparts key physicochemical properties that govern its behavior in biological systems.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. We will delve into the causality behind the experimental choices for determining these properties and provide detailed, field-proven protocols for their assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile scaffold.
Compound Identification and Structure
A precise understanding of a compound's identity is the foundation of all subsequent characterization.
| Identifier | Value |
| IUPAC Name | [(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methanol[4] |
| CAS Number | 134575-13-6[1][5][6][7][8][9] |
| Molecular Formula | C₆H₁₁NO[1][4][5][6][8][9] |
| Molecular Weight | 113.16 g/mol [1][4][5][6][8][9] |
| Canonical SMILES | C1[C@@H]2CN1[4] |
| InChIKey | YGYOQZPGFXHQMW-XEAPYIEGSA-N[4] |
Figure 1: 2D Structure of this compound
Lipophilicity: The Gatekeeper of Bioavailability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) are the primary metrics for quantifying this property.[10][11] For ionizable molecules like this one, LogD at physiological pH (7.4) is particularly insightful, as it accounts for both the neutral and ionized species.
Predicted and Experimental Data
| Parameter | Value | Method | Source |
| XLogP3 | -0.6 | Computed | PubChem[4] |
| LogD (pH 7.4) | To be determined | Experimental | - |
The negative computed LogP value suggests the compound is predominantly hydrophilic, a trait attributed to the polar secondary amine and hydroxyl groups.[4][11] However, experimental determination is crucial for an accurate assessment.
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
This protocol follows the gold-standard "shake-flask" method, a robust technique for measuring lipophilicity.[12][13]
Causality: The choice of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 is deliberate. n-Octanol serves as a surrogate for biological lipid membranes, while PBS at pH 7.4 mimics physiological conditions, ensuring the measured distribution coefficient (LogD) is relevant to the compound's behavior in vivo.[10][12] High-Performance Liquid Chromatography (HPLC) is selected for quantification due to its high sensitivity and specificity.
Step-by-Step Methodology:
-
Phase Preparation: Prepare n-octanol and PBS (pH 7.4). Pre-saturate each solvent by mixing them vigorously for 24 hours, followed by separation to ensure mutual saturation at equilibrium.
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add 10 µL of the compound stock solution.
-
Equilibration: Seal the vial and shake vigorously on a horizontal shaker for at least 2 hours at room temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.
-
Sampling & Quantification: Carefully withdraw an aliquot from both the n-octanol and the PBS layers. Quantify the concentration of the compound in each phase using a validated HPLC method.
-
Calculation:
-
D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₚᵦₛ
-
LogD = log₁₀(D)
-
Caption: Shake-Flask method workflow for LogD determination.
Acidity Constant (pKa): The Driver of Ionization
The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[14] For this compound, the secondary amine is the primary ionizable group, acting as a base that will be protonated at low pH. The pKa value is essential for predicting solubility, membrane permeability, and receptor binding interactions, as the charge state of a molecule dictates its behavior.[15][16]
Predicted and Experimental Data
While no experimental pKa value is readily available in the literature, the presence of the secondary amine suggests a basic pKa, likely in the range of 8-10, typical for similar saturated bicyclic amines.[17][18] Experimental determination is non-negotiable for accurate modeling.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method leverages the change in a molecule's UV-Vis absorbance spectrum as its ionization state changes with pH.[12]
Causality: This technique is chosen for its simplicity, medium-throughput capability, and minimal sample requirement.[12] A chromophore near the ionizable center is required; if the native molecule lacks one, derivatization may be necessary. The use of a broad-range buffer system ensures that the entire titration curve is captured, allowing for precise determination of the inflection point, which corresponds to the pKa.[14]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a universal buffer system covering a wide pH range (e.g., pH 1.0 to 13.0).
-
Sample Preparation: In a 96-well UV-transparent microplate, add the appropriate volume of each buffer.
-
Compound Addition: Add a small, constant volume of a concentrated stock solution of the compound to each well.
-
Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate reader.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH.
-
Curve Fitting: Plot the absorbance at the chosen wavelength against the pH of each well. Fit the data to a sigmoidal dose-response equation.
-
pKa Determination: The inflection point of the resulting sigmoid curve is the pKa of the ionizable group.[14]
Caption: UV-Vis spectrophotometry workflow for pKa determination.
Chemical Stability: Ensuring Compound Integrity
Assessing the chemical stability of a compound is critical for defining its shelf-life, appropriate storage conditions, and potential degradation pathways.[19][20] Instability can lead to loss of potency and the formation of potentially toxic byproducts.[20]
Experimental Protocol: Solution Stability Assessment
This protocol evaluates the compound's stability in a relevant aqueous buffer over time under controlled temperature conditions.
Causality: A stability-indicating HPLC method is the core of this protocol. This means the method must be able to separate the parent compound from any potential degradation products, ensuring that the measured decrease in the parent peak is due to degradation and not analytical artifact. Analyzing samples at multiple time points under controlled conditions allows for the determination of a degradation rate.[21]
Step-by-Step Methodology:
-
Method Development: Develop and validate a stability-indicating reverse-phase HPLC (RP-HPLC) method capable of resolving the parent compound from potential degradants.
-
Sample Preparation: Prepare a solution of the compound in a relevant buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM).
-
Incubation: Aliquot the solution into multiple vials and store them in a temperature-controlled incubator (e.g., 37°C). Prepare a control set to be stored at a condition where the compound is known to be stable (e.g., -70°C).[21]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator and immediately quench any further degradation by freezing at -70°C.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot this percentage against time to determine the stability profile.
Caption: Workflow for assessing solution-state chemical stability.
Conclusion
This compound presents a compelling profile for drug discovery, characterized by its rigid three-dimensional structure and the presence of key polar functional groups. Its predicted hydrophilicity, coupled with the basicity of its secondary amine, establishes a foundation for favorable pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust and validated framework for the empirical determination of its lipophilicity, ionization constant, and chemical stability. A thorough understanding of these physicochemical characteristics is paramount for any research team aiming to leverage this versatile scaffold in the rational design of novel therapeutic agents. This data-driven approach ensures that development decisions are based on a solid foundation of scientific integrity, maximizing the potential for success in complex drug discovery programs.
References
- This compound - Benchchem.
- ((1r,5s,6r)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol - ChemUniverse.
- This compound | C6H11NO | CID 15713442 - PubChem.
- 134575-13-6 this compound AKSci 6216AA.
- [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | 134575-13-6 - Sigma-Aldrich.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing.
- This compound | CAS 134575 - Santa Cruz Biotechnology.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed.
- LogP—Making Sense of the Value - ACD/Labs.
- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery - ChemRxiv.
- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Methods for Determination of Lipophilicity - Encyclopedia.pub.
- pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed.
- Development of Methods for the Determin
- pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF - ResearchG
- This compound | 134575-13-6 - ChemicalBook.
- The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PubMed Central.
- This compound | Chemical Product - BroadPharm.
- This compound - Echemi.
- Bicyclic Aliph
- Stability Testing of Biotechnological/Biological Products - EMA.
- Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed.
- What Microbial Tests Should be Considered Stability Test Parameters? - American Pharmaceutical Review.
- What You Need to Know About Pharmaceutical Stability Testing? - YouTube.
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. This compound | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 134575-13-6 this compound AKSci 6216AA [aksci.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 134575-13-6 [amp.chemicalbook.com]
- 8. This compound | CAS: 134575-13-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. echemi.com [echemi.com]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. youtube.com [youtube.com]
- 21. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol in Drug Design
Introduction: The Strategic Advantage of Conformational Restraint in Drug Discovery
In the intricate dance of molecular recognition, the conformational flexibility of a ligand can be a double-edged sword. While flexibility allows a molecule to adapt to a binding site, it often comes at a significant entropic cost upon binding, potentially reducing affinity. The strategic incorporation of rigid scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, aiming to pre-organize the molecule in a bioactive conformation. The (1R,5S,6R)-3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in this regard.[1][2] Its inherent rigidity, stemming from the fused cyclopropane and pyrrolidine rings, allows for the precise spatial projection of substituents, making it an invaluable tool for dissecting and optimizing structure-activity relationships (SAR).[2]
This technical guide provides an in-depth exploration of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, a versatile building block that combines this rigid core with a reactive hydroxymethyl group and a basic secondary amine, offering multiple points for diversification. We will delve into its application in the design of therapeutics for a range of diseases, supported by detailed protocols and field-proven insights to empower researchers in their drug discovery endeavors.
Core Attributes of the this compound Scaffold
The utility of this building block is rooted in its unique combination of structural and chemical features:
-
Three-Dimensionality and Rigidity: The fused bicyclic system locks the molecule into a defined conformation, presenting appended functional groups in specific vectors. This is crucial for achieving high-affinity interactions with biological targets.
-
Chirality: The defined stereochemistry of this compound is critical for stereospecific interactions with chiral biological macromolecules.
-
Secondary Amine: The secondary amine provides a basic center, which can be crucial for aqueous solubility and for forming key hydrogen bonds or salt bridges within a receptor active site. It also serves as a key handle for further chemical modification.
-
Primary Alcohol: The hydroxymethyl group offers a versatile point for derivatization through etherification, esterification, or conversion to other functional groups, enabling the exploration of a broad chemical space.
Applications in Therapeutic Areas
The unique attributes of the this compound scaffold have been leveraged in the design of modulators for several important drug targets.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for glucose homeostasis. Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release. The 3-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into DPP-IV inhibitors, where its rigid structure helps to properly orient the pharmacophoric elements within the enzyme's active site.[3][4]
Expert Insight: The design of DPP-IV inhibitors often involves a "warhead" that interacts with the catalytic serine residue and a P2 group that occupies a hydrophobic pocket. The 3-azabicyclo[3.1.0]hexane moiety can serve as a rigid core to link these elements, with the secondary amine often forming a key interaction in the S2 subsite. Derivatization of the hydroxymethyl group can be used to fine-tune potency and pharmacokinetic properties.
Illustrative Signaling Pathway: DPP-IV Inhibition
Caption: Mechanism of DPP-IV inhibition for improved glycemic control.
Janus Kinase (JAK) Inhibitors for Inflammatory Diseases
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in inflammation and immunity. Dysregulation of this pathway is implicated in a host of autoimmune diseases. Small molecule inhibitors targeting the ATP-binding site of JAKs have emerged as a major class of therapeutics. The 3-azabicyclo[3.1.0]hexane scaffold has been utilized in the design of dual TYK2/JAK1 inhibitors.[5]
Expert Insight: The development of selective JAK inhibitors is a significant challenge due to the high homology of the ATP-binding sites across the JAK family. The rigid 3-azabicyclo[3.1.0]hexane scaffold can be used to position substituents with high precision, enabling the exploitation of subtle differences between the kinase active sites to achieve selectivity.
Illustrative Workflow: JAK Inhibitor Optimization
Caption: A typical workflow for the development of JAK inhibitors.
Antitumor Agents
Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated promising antiproliferative activity against various cancer cell lines. Studies have shown that spiro-fused 3-azabicyclo[3.1.0]hexane compounds can induce apoptosis and disrupt the actin cytoskeleton in cancer cells, suggesting a potential mechanism for their antitumor effects.[1][3]
Quantitative Data: Antiproliferative Activity of 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro-fused 3-azabicyclo[3.1.0]hexanes | K562 (Human Erythroleukemia) | 25–27 | [1] |
| Spiro-fused 3-azabicyclo[3.1.0]hexanes | HeLa (Human Cervical Carcinoma) | 9 ± 1 | [6] |
| Spiro-fused 3-azabicyclo[3.1.0]hexanes | Jurkat (Human T-cell Leukemia) | 4.2 - 24.1 | [3] |
| Spiro-fused 3-azabicyclo[3.1.0]hexanes | CT26 (Mouse Colon Carcinoma) | 4.2 - 24.1 | [3] |
Expert Insight: The observed effects on the actin cytoskeleton suggest that these compounds may interfere with cell motility and invasion, which are critical processes in cancer metastasis. The spirocyclic nature of the tested compounds, combined with the rigid 3-azabicyclo[3.1.0]hexane core, likely contributes to their potent biological activity by presenting a unique three-dimensional pharmacophore.
Protocols for Synthesis and Derivatization
Protocol 1: Synthesis of the 3-Azabicyclo[3.1.0]hexane Core via Dirhodium(II)-Catalyzed Cyclopropanation
This protocol is adapted from established methods for the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold and provides a reliable route to the core structure.[7]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) acetate dimer [Rh2(OAc)4]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in anhydrous DCM, add Rh2(OAc)4 (0.005 eq).
-
Heat the mixture to a gentle reflux.
-
Add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM dropwise to the refluxing mixture over 2 hours.
-
After the addition is complete, continue to reflux for an additional 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the exo- and endo-isomers of N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate.
-
The ester can then be reduced to the corresponding alcohol, (1R,5S,6R)-N-Boc-3-azabicyclo[3.1.0]hexan-6-ylmethanol, using a suitable reducing agent like lithium aluminum hydride.
-
Subsequent deprotection of the Boc group with an acid such as trifluoroacetic acid or HCl in dioxane yields the target this compound.
Protocol 2: N-Boc Protection of this compound
This is a crucial step to enable selective modification of the hydroxyl group.[8]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:2 mixture of dioxane and water.
-
Add sodium hydroxide (1.2 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.5 eq) and stir the reaction mixture vigorously at room temperature for 10-12 hours.
-
Monitor the reaction progress by TLC. Upon completion, add water to the reaction mixture.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, (1R,5S,6R)-tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, can be purified by silica gel column chromatography if necessary.
Conclusion and Future Perspectives
This compound stands out as a powerful and versatile building block in drug discovery. Its conformationally constrained nature provides a robust platform for the design of potent and selective ligands against a variety of biological targets. The successful application of this scaffold in the development of inhibitors for enzymes such as DPP-IV and JAKs, as well as its potential in antitumor agents, underscores its broad therapeutic relevance. The synthetic protocols provided herein offer a gateway for researchers to explore the rich chemical space accessible from this unique starting material. Future applications of this scaffold are likely to expand as our understanding of the structural requirements for modulating complex biological pathways continues to evolve.
References
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. Available from: [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. Available from: [Link]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. Available from: [Link]
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Available from: [Link]
-
Neuropeptide Y receptor antagonists. ResearchGate. Available from: [Link]
-
Design and Optimization of a Series of 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual Inhibitors of TYK2 and JAK1. ResearchGate. Available from: [Link]
-
SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. Available from: [Link]
- Pyrrole six-membered heteroaryl ring derivative, preparation method therefor, and medicinal uses thereof. Google Patents.
-
Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. PubMed Central. Available from: [Link]
-
Binding Database. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. Available from: [Link]
- Substituted tetrahydronaphthalenes, process for the preparation thereof and the use thereof as medicaments. Google Patents.
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents | MDPI [mdpi.com]
- 8. AU2022240929A1 - Heterocyclic derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
The Azabicyclo[3.1.0]hexane Scaffold: A Lynchpin in Modulating Glycine Transport for Neuroscience Research
Senior Application Scientist Note: The constrained bicyclic amine, (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, represents a pivotal structural motif in modern medicinal chemistry, particularly in the design of agents targeting the central nervous system. Its rigid, three-dimensional architecture allows for the precise spatial orientation of pharmacophoric elements, a critical feature for potent and selective interaction with complex biological targets. In the realm of neuroscience, this scaffold has emerged as a key component in the development of selective inhibitors of the Glycine Transporter 1 (GlyT1), a critical regulator of glutamatergic neurotransmission. This guide will delve into the application of GlyT1 inhibitors centered around this privileged scaffold, providing a comprehensive overview of their mechanism of action and detailed protocols for their investigation in a research setting.
The Rationale for GlyT1 Inhibition in Neuroscience
Glycine is a crucial co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are fundamental for synaptic plasticity, learning, and memory.[1][2] The Glycine Transporter 1 (GlyT1), predominantly expressed in glial cells and presynaptic terminals in the forebrain, is responsible for the reuptake of glycine from the synaptic cleft, thereby maintaining low extracellular glycine concentrations.[1][3] In certain neuropsychiatric disorders, such as schizophrenia, a hypofunction of NMDA receptors is a key pathophysiological feature, contributing to cognitive deficits and negative symptoms.[3][4][5]
By inhibiting GlyT1, the synaptic concentration of glycine is elevated, leading to enhanced occupancy of the glycine co-agonist site on the NMDA receptor. This potentiates NMDA receptor function, offering a promising therapeutic strategy to ameliorate the cognitive and negative symptoms of schizophrenia and other CNS disorders.[2][4][6] The 3-azabicyclo[3.1.0]hexane scaffold has been instrumental in the design of potent and selective GlyT1 inhibitors, such as Iclepertin (BI 425809), which is currently under clinical investigation for treating cognitive impairment associated with schizophrenia.[1][2][3][6]
Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Potentiation
Caption: Mechanism of GlyT1 inhibition in the glutamatergic synapse.
Experimental Protocols for Investigating Novel GlyT1 Inhibitors
The following protocols are designed to assess the efficacy and mechanism of action of novel GlyT1 inhibitors incorporating the 3-azabicyclo[3.1.0]hexane scaffold.
In Vitro Characterization
This assay directly measures the ability of a test compound to inhibit GlyT1-mediated glycine uptake.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GlyT1.
-
Plating: Seed cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 1 nM to 100 µM) in assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Add the test compound dilutions to the wells and pre-incubate for 15 minutes at room temperature.
-
Add a mixture of [³H]-glycine and unlabeled glycine to each well to initiate uptake.
-
-
Assay Termination: After a 10-minute incubation, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of [³H]-glycine taken up using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Table 1: Representative Data for a Novel GlyT1 Inhibitor
| Compound Concentration (nM) | % Inhibition of Glycine Uptake |
| 1 | 5 |
| 10 | 25 |
| 50 | 52 |
| 100 | 78 |
| 500 | 95 |
| IC₅₀ (nM) | 48 |
This protocol uses patch-clamp electrophysiology to measure the functional consequence of GlyT1 inhibition on NMDA receptor activity.[7][8]
Protocol:
-
Slice Preparation: Prepare acute hippocampal or cortical brain slices from adult rodents.
-
Recording:
-
Obtain whole-cell patch-clamp recordings from pyramidal neurons.
-
Voltage-clamp the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.
-
-
NMDA Receptor Current Evocation: Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrical stimulation of afferent fibers in the presence of an AMPA receptor antagonist.
-
Compound Application:
-
Establish a stable baseline of NMDA receptor EPSCs.
-
Bath-apply the GlyT1 inhibitor at a relevant concentration (e.g., 10x IC₅₀ from the uptake assay).
-
-
Data Acquisition and Analysis: Record the NMDA receptor EPSCs before and after compound application. Measure the peak amplitude and charge transfer to quantify the potentiation of the NMDA receptor response.
In Vivo Evaluation
This technique allows for the direct measurement of glycine concentrations in the brain of a freely moving animal.[9][10][11]
Protocol:
-
Surgical Implantation: Stereotaxically implant a microdialysis probe into a brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Procedure:
-
On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[12]
-
Collect baseline dialysate samples for at least 2 hours.
-
-
Drug Administration: Administer the GlyT1 inhibitor systemically (e.g., via intraperitoneal injection or oral gavage).
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Analysis: Analyze the glycine concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Express the post-administration glycine levels as a percentage of the baseline levels.
Caption: Workflow for in vivo microdialysis to measure brain glycine levels.
Behavioral Assays for Cognitive Enhancement
A variety of behavioral paradigms can be used to assess the pro-cognitive effects of GlyT1 inhibitors.
The NOR task assesses recognition memory in rodents.
Protocol:
-
Habituation: Habituate the animals to the testing arena in the absence of objects.
-
Training (Sample Phase):
-
Place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a defined delay period (e.g., 1 to 24 hours). Administer the GlyT1 inhibitor or vehicle before the training or testing phase.
-
Testing (Choice Phase):
-
Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object.
-
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Table 2: Expected Outcome of a GlyT1 Inhibitor in the NOR Task
| Treatment Group | Discrimination Index (DI) |
| Vehicle | 0.15 ± 0.05 |
| GlyT1 Inhibitor | 0.45 ± 0.08 |
| p < 0.05 compared to vehicle |
Conclusion and Future Directions
The this compound scaffold is a validated and highly valuable structural component for the development of potent and selective GlyT1 inhibitors. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel compounds based on this scaffold. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their therapeutic potential for schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.
References
- Vertex AI Search. (2024, June 25).
- Patsnap Synapse. (2024, June 21). What are GlyT1 inhibitors and how do they work?
- Javitt, D. C. (2012). Glycine transport inhibitors in the treatment of schizophrenia. Handbook of Experimental Pharmacology, (213), 367–399.
- Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437.
- D'Souza, D. C., et al. (2021). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Neuropsychopharmacology, 46(10), 1845-1853.
- Olton, D. S., & Wenk, L. (1990). The development of behavioral tests to assess the effects of cognitive enhancers.
- Hashimoto, K. (2006). Glycine Transport Inhibitors for the Treatment of Schizophrenia. Recent Patents on CNS Drug Discovery, 1(1), 43-53.
- Schmitz, Y., et al. (2013). Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons. The Journal of Neuroscience, 33(4), 1495-1505.
- Thieme Connect. (n.d.). Keynote Lecture 4: The Development of Behavioral Tests to Assess the Effects of Cognitive Enhancers.
- Moschetti, V., et al. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia.
- Harvey, R. J., & Yee, B. K. (2013). Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? Current Opinion in Pharmacology, 13(1), 71-78.
- Bentham Science Publishers. (n.d.).
- ResearchGate. (n.d.). The Development of Behavioral Tests to Assess the Effects of Cognitive Enhancers.
- NCBI. (n.d.). Cognition Models and Drug Discovery.
- Salami, P. (n.d.). Microdialysis protocol.
- ScienceDirect. (n.d.). Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites.
- JoVE. (2024, December 19). Cognitive Enhancers: Cholinesterase Inhibitors and NMDA Receptor Antagonists.
- PubMed Central. (n.d.). Activity of novel lipid glycine transporter inhibitors on synaptic signalling in the dorsal horn of the spinal cord.
- PubMed. (n.d.). Electrophysiological evidence of increased glycine receptor-mediated phasic and tonic inhibition by blockade of glycine transporters in spinal superficial dorsal horn neurons of adult mice.
- PubMed Central. (n.d.). The Glycine Transporter GlyT2 Controls the Dynamics of Synaptic Vesicle Refilling in Inhibitory Spinal Cord Neurons.
- PubChem. (n.d.). This compound.
- ACS Publications. (2023, March 3). Development of a Scalable Asymmetric Process for the Synthesis of GLYT1 Inhibitor BI 425809 (Iclepertin).
- PubMed. (2023, June 29). Carbon 14 synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites.
- ResearchGate. (2025, August 9). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter.
- PubMed Central. (n.d.). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead.
- Benchchem. (n.d.). This compound.
- NIH. (2018, September 26). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes.
- ResearchGate. (n.d.). The Glycine Transporter GlyT2 Controls the Dynamics of Synaptic Vesicle Refilling in Inhibitory Spinal Cord Neurons.
- Life Sciences. (1987, August 17). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain.
- PubMed Central. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.
Sources
- 1. Stable isotope synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles | MDPI [mdpi.com]
- 6. Carbon 14 synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]
- 8. US8669291B2 - Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 9. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bitopertin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the N-Alkylation of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Introduction
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a structurally significant bicyclic scaffold that has garnered considerable attention in medicinal chemistry.[1] Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, making it an invaluable building block in the design of novel therapeutic agents. The secondary amine within the bicyclic system is a key functional group, offering a prime site for modification to modulate the pharmacological properties of derivative compounds.[1] This document provides a comprehensive guide to the N-alkylation of this versatile scaffold, focusing on the widely applicable and highly selective method of reductive amination.
Mechanistic Insight: The Power of Reductive Amination
Direct N-alkylation of amines with alkyl halides can be challenging to control, often leading to over-alkylation and a mixture of products. Reductive amination, however, offers a more controlled and efficient alternative. This one-pot reaction proceeds in two key stages:
-
Iminium Ion Formation: The secondary amine of the bicyclic scaffold reacts with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This reaction is typically catalyzed by a weak acid.
-
Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the corresponding tertiary amine.
The success of this method hinges on the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its selectivity and operational simplicity.[2][3]
Experimental Protocol: N-Benzylation of this compound
This protocol details the N-alkylation of this compound with benzaldehyde as a representative aldehyde.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| This compound | 134575-13-6 | C₆H₁₁NO | Starting material. |
| Benzaldehyde | 100-52-7 | C₇H₆O | Alkylating agent. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | C₆H₁₀BNaO₆ | Reducing agent. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, reaction solvent. |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (solute) | NaHCO₃ (in H₂O) | For aqueous workup. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Drying agent. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
Sodium triacetoxyborohydride: Flammable solid that reacts with water to release flammable gases.[4][5][6][7] It is also a skin and eye irritant.[4][5][6] Handle under an inert atmosphere and avoid contact with moisture.
-
Dichloromethane: A suspected carcinogen and causes skin and eye irritation.[8][9][10][11][12]
-
Benzaldehyde: Harmful if swallowed or inhaled and causes skin and eye irritation.[13][14][15][16][17]
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[18]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Aldehyde: Add benzaldehyde (1.1 eq.) to the solution.
-
Initiation of Iminium Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[19][20]
Purification
The crude product can be purified by flash column chromatography on silica gel. Due to the basic nature of the product, it is advisable to use a solvent system containing a small amount of a volatile amine, such as triethylamine, to prevent tailing and improve separation. A typical eluent system would be a gradient of methanol in dichloromethane with 0.5-1% triethylamine.
Characterization
The structure and purity of the N-benzylated product, N-benzyl-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, can be confirmed by the following analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: The successful benzylation will be indicated by the appearance of signals corresponding to the benzyl group in the aromatic region (around 7.2-7.4 ppm) of the ¹H NMR spectrum and the benzylic methylene protons. The ¹³C NMR spectrum will show additional signals for the aromatic carbons and the benzylic carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the N-benzylated product. A common fragmentation pattern for N-alkylated amines is alpha-cleavage, which can provide further structural confirmation.
Workflow and Pathway Diagrams
Conclusion
Reductive amination using sodium triacetoxyborohydride is a robust and highly efficient method for the N-alkylation of this compound. This protocol provides a reliable foundation for the synthesis of a diverse library of derivatives for applications in drug discovery and development. The mild reaction conditions and high selectivity make this a preferred method for the late-stage functionalization of complex molecules.
References
-
Harper College. (2005, October 10). Magnesium sulfate anhydrous MSDS. Retrieved from [Link]
-
AMRESCO, LLC. (2011, May 16). Safety Data Sheet: Magnesium-Sulfate-Anhydrous. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dichloromethane. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Magnesium sulphate. Retrieved from [Link]
-
Nexchem Ltd. (2019, May 7). SAFETY DATA SHEET - Magnesium Sulphate Anhydrous. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]
-
Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Loba Chemie. (2024, January 8). BENZALDEHYDE AR Safety Data Sheet. Retrieved from [Link]
-
West Liberty University. (2005, October 10). Sodium bicarbonate MSDS. Retrieved from [Link]
-
Drillchem Drilling Solutions, LLC. (2018, September 12). SAFETY DATA SHEET Sodium Bicarbonate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Natrium Products. (2021, January 25). SODIUM BICARBONATE Safety Data Sheet. Retrieved from [Link]
-
Supporting Information. (n.d.). Copies of 1H, 13C NMR spectra. Retrieved from [Link]
-
Natrium Products. (n.d.). SODIUM BICARBONATE Safety Data Sheet. Retrieved from [Link]
-
Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
PubMed. (n.d.). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Retrieved from [Link]
-
PubMed. (n.d.). 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Retrieved from [Link]
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. thermofishersci.in [thermofishersci.in]
- 11. greenfield.com [greenfield.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. carlroth.com [carlroth.com]
- 14. echemi.com [echemi.com]
- 15. chemos.de [chemos.de]
- 16. carlroth.com [carlroth.com]
- 17. lobachemie.com [lobachemie.com]
- 18. This compound | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. carlroth.com [carlroth.com]
- 20. nexchem.co.uk [nexchem.co.uk]
Application Notes and Protocols: Strategic Protection of 3-Azabicyclo[3.1.0]hexan-6-ylmethanol
Introduction: The Strategic Value of a Constrained Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its unique three-dimensional structure allows for the precise spatial orientation of substituents, making it an invaluable building block for designing potent and selective therapeutic agents.[1][5] The derivative, 3-azabicyclo[3.1.0]hexan-6-ylmethanol, incorporates two key functional groups: a secondary amine and a primary alcohol. The successful synthesis of complex molecules derived from this scaffold hinges on the ability to selectively mask and unmask these reactive sites.
This guide provides a detailed exploration of protecting group strategies tailored for 3-azabicyclo[3.1.0]hexan-6-ylmethanol. We will move beyond simple procedural lists to explain the causality behind experimental choices, emphasizing the principles of chemoselectivity and orthogonality that are paramount for efficient multi-step synthesis.[6][7][8]
Core Principle: Orthogonal Protection
When a molecule contains multiple reactive functional groups, an orthogonal protection strategy is essential.[7] This approach allows for the selective removal of one protecting group under a specific set of conditions, while other protecting groups remain intact.[6][9] For 3-azabicyclo[3.1.0]hexan-6-ylmethanol, this means we can choose to deprotect the amine for a subsequent reaction (e.g., amide coupling) while the alcohol remains protected, or vice-versa. This level of control is the cornerstone of complex molecule synthesis.[10]
Figure 1: Initial strategic decision workflow for protecting 3-azabicyclo[3.1.0]hexan-6-ylmethanol.
Part I: Protection of the Secondary Amine
The secondary amine in the bicyclic system is a nucleophilic and basic center. Its protection is often the first consideration to prevent unwanted side reactions during subsequent synthetic steps. Carbamates are the most widely employed protecting groups for amines due to their stability and well-defined deprotection conditions.[11]
A. Tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is a cornerstone of modern organic synthesis, prized for its robustness under basic, hydrogenolytic, and many nucleophilic conditions, yet readily cleaved under mild acidic conditions.[12][13][14]
Causality: The choice of Boc protection is strategic when downstream steps involve base-catalyzed reactions, organometallic reagents, or require the use of a Cbz- or silyl-protected moiety elsewhere in the molecule. Its removal with acids like trifluoroacetic acid (TFA) or HCl is typically clean and high-yielding.[14]
Figure 2: Reaction schemes for Boc and Cbz protection of the secondary amine.
Protocol 1: Boc Protection of 3-Azabicyclo[3.1.0]hexan-6-ylmethanol [15]
-
Dissolution: Dissolve 3-azabicyclo[3.1.0]hexan-6-ylmethanol (1.0 eq) in a suitable solvent mixture such as dioxane and water (e.g., 3:2 v/v).
-
Base Addition: Add sodium hydroxide (1.2 eq) and stir until fully dissolved.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) to the solution. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 10-12 hours. Monitor reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Add water to the reaction mixture and extract with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Protocol 2: Boc Deprotection [14]
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Expert Insight: During deprotection, the generated tert-butyl cation can be an unwanted electrophile, potentially alkylating nucleophilic sites on the substrate.[13] Adding a scavenger like triethylsilane or anisole to the reaction mixture can mitigate this side reaction.
-
| Transformation | Reagents | Solvent | Temperature | Typical Yield |
| Boc Protection | Boc₂O, NaOH | Dioxane/H₂O | Room Temp | >85%[15] |
| Boc Deprotection | TFA or 4M HCl | DCM or Dioxane | 0 °C to RT | >90%[14] |
| Table 1: Summary of Boc Protection and Deprotection Conditions. |
B. Carboxybenzyl (Cbz) Group: The Hydrogenolysis-Labile Alternative
The Cbz group is a classic amine protecting group that is stable under the acidic and basic conditions used to cleave Boc and some silyl ethers, respectively.[16] Its primary mode of removal is catalytic hydrogenolysis, making it an excellent orthogonal partner to the Boc group.[11][17]
Causality: Choose the Cbz group when the synthetic route requires the use of strong acids or when the final deprotection step needs to be exceptionally mild and neutral to preserve other sensitive functionalities.
Protocol 3: Cbz Protection of 3-Azabicyclo[3.1.0]hexan-6-ylmethanol [16]
-
Dissolution: Dissolve the amine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq) and cool in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, keeping the internal temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Carefully acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the Cbz-protected product.
Protocol 4: Cbz Deprotection via Hydrogenolysis [16]
-
Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Catalyst: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate and backfill the flask with hydrogen gas (H₂); repeat three times. Maintain a positive pressure of H₂ (e.g., with a balloon).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Filtration & Concentration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the free amine.
| Transformation | Reagents | Solvent | Temperature | Typical Yield |
| Cbz Protection | Cbz-Cl, Na₂CO₃ | H₂O / Dioxane | 0 °C to RT | >90%[16] |
| Cbz Deprotection | H₂ (1 atm), 10% Pd/C | Methanol | Room Temp | >95%[16][18] |
| Table 2: Summary of Cbz Protection and Deprotection Conditions. |
Part II: Protection of the Primary Alcohol
The primary alcohol is less nucleophilic than the amine but can interfere with reactions involving strong bases, organometallics, or oxidizing agents. Silyl ethers are the preferred protecting group for alcohols in this context, offering excellent stability and orthogonal removal conditions.[19]
Tert-Butyldimethylsilyl (TBDMS) Group: The Fluoride-Labile Shield
The TBDMS group is exceptionally useful due to its steric bulk, which provides high stability towards a vast range of reaction conditions, excluding strong acids and fluoride ion sources.[19][20]
Causality: The key advantage of TBDMS is its unique deprotection method using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF).[19] This condition does not affect Boc or Cbz groups, making it a perfect orthogonal partner. Furthermore, silylation reagents like TBDMS-Cl show high chemoselectivity for alcohols over amines. The thermodynamic stability of the Si-O bond is much greater than the Si-N bond, and any transient N-silylated species is readily hydrolyzed during aqueous work-up.[21]
Figure 3: Reaction scheme for TBDMS protection of the primary alcohol.
Protocol 5: TBDMS Protection of 3-Azabicyclo[3.1.0]hexan-6-ylmethanol [19]
-
Setup: Dissolve the N-protected amino alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford the fully protected compound.
Protocol 6: TBDMS Deprotection [19]
-
Dissolution: Dissolve the TBDMS ether (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.
-
Reaction: Stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
| Transformation | Reagents | Solvent | Temperature | Typical Yield |
| TBDMS Protection | TBDMS-Cl, Imidazole | DMF | 0 °C to RT | >90% |
| TBDMS Deprotection | TBAF | THF | Room Temp | >90%[22] |
| Table 3: Summary of TBDMS Protection and Deprotection Conditions. |
Part III: Integrated Orthogonal Strategies
The true power of these protecting groups is realized when they are used in combination. Below are two robust, orthogonal strategies for the selective manipulation of the amine and alcohol functionalities.
Figure 4: Orthogonal strategies for selective deprotection of 3-azabicyclo[3.1.0]hexan-6-ylmethanol.
Strategy 1: N-Boc and O-TBDMS This is arguably the most common and versatile combination.
-
Protect Amine: Use Boc₂O (Protocol 1).
-
Protect Alcohol: Use TBDMS-Cl (Protocol 5).
-
Selective Deprotection:
-
To unmask the Amine: Treat the fully protected compound with TFA (Protocol 2). The TBDMS ether will remain intact.
-
To unmask the Alcohol: Treat the fully protected compound with TBAF (Protocol 6). The Boc group will remain intact.
-
Strategy 2: N-Cbz and O-TBDMS This strategy is employed when acidic conditions must be strictly avoided throughout the synthesis.
-
Protect Amine: Use Cbz-Cl (Protocol 3).
-
Protect Alcohol: Use TBDMS-Cl (Protocol 5).
-
Selective Deprotection:
-
To unmask the Amine: Subject the fully protected compound to catalytic hydrogenolysis (Protocol 4). The TBDMS ether is stable to these conditions.
-
To unmask the Alcohol: Treat the fully protected compound with TBAF (Protocol 6). The Cbz group is unaffected.
-
By leveraging these validated protocols and orthogonal strategies, researchers can confidently incorporate the valuable 3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold into complex synthetic targets with precision and control.
References
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]
-
Bandyopadhyay, A., & Vankar, Y. D. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 14(12), 5129-5137. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Török, G., et al. (2003). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 9(12), 793-798. [Link]
-
Ranu, B. C., & Dutta, P. (2007). Chemoselective Boc protection of phenols and amino alcohols. ChemInform, 38(32). [Link]
-
Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 77(10), 1365-1372. [Link]
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]
-
Glizdinskaya, A. V., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 27(19), 6667. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Letters in Drug Design & Discovery, 11(2), 184-198. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2007). An Excellent Method for Cbz-Protection of Amines. ChemInform, 38(42). [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N-Boc amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Reddit. (2021). Selective protection of alcohol over amine. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
Sources
- 1. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | 134575-13-6 | Benchchem [benchchem.com]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Protection and Deprotection [cem.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scispace.com [scispace.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. jk-sci.com [jk-sci.com]
- 15. exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol | 419572-18-2 [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. benchchem.com [benchchem.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. reddit.com [reddit.com]
- 22. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application and Protocol Guide for the Analytical Characterization of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Abstract
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a pivotal chiral building block in modern medicinal chemistry. Its rigid, three-dimensional bicyclic structure provides a unique scaffold for the precise spatial orientation of pharmacophoric elements, making it a valuable intermediate in the synthesis of novel therapeutics.[1] The stringent stereochemical requirements and purity profiles for active pharmaceutical ingredients (APIs) necessitate a robust suite of analytical techniques to fully characterize this molecule. This guide provides an in-depth overview and detailed protocols for the structural elucidation, stereochemical confirmation, and purity assessment of this compound and its derivatives, tailored for researchers and professionals in drug development.
Introduction: The Significance of a Constrained Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a constrained saturated bicyclic system that has garnered significant interest in drug discovery.[1] Its rigidity reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target. The specific stereoisomer, this compound, presents three chiral centers, making the confirmation of its absolute and relative stereochemistry a critical analytical challenge. This document outlines the primary analytical methodologies employed to ensure the identity, purity, and correct stereochemistry of this important synthetic intermediate.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural confirmation of organic molecules. For a bicyclic system like this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments provide unambiguous evidence of its constitution and stereochemistry.
Expected ¹H and ¹³C NMR Spectral Features
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) | Rationale for Chemical Shift and Multiplicity |
| H1, H5 (Bridgehead) | 1.6 - 1.9 | Multiplet | 30 - 35 | These protons are on saturated carbons and coupled to multiple neighbors. Their diastereotopic nature and coupling to the cyclopropyl proton (H6) lead to complex multiplets. |
| H2, H4 (endo/exo) | 2.8 - 3.3 | Multiplet | 50 - 55 | Protons on the carbons adjacent to the nitrogen atom are deshielded. They will appear as distinct multiplets due to geminal and vicinal coupling. NOESY experiments are crucial to differentiate the endo and exo protons. |
| H6 (Cyclopropyl) | 0.7 - 1.1 | Multiplet | 15 - 20 | This proton is on the cyclopropane ring and coupled to the bridgehead protons (H1, H5) and the methylene protons of the hydroxymethyl group. Its upfield shift is characteristic of cyclopropyl protons. |
| -CH₂OH (Methylene) | 3.4 - 3.8 | Doublet of doublets | 65 - 70 | These diastereotopic protons are adjacent to the hydroxyl group, leading to a downfield shift. They are coupled to H6 and to each other. |
| -OH (Hydroxyl) | Variable | Broad singlet | - | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and can be confirmed by D₂O exchange. |
| -NH (Amine) | Variable | Broad singlet | - | Similar to the hydroxyl proton, the amine proton's chemical shift is variable and can be identified by its broadness and exchange with D₂O. |
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width and resolution.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY: This experiment will establish ¹H-¹H coupling correlations, helping to trace the connectivity of the proton spin systems within the bicyclic framework.
-
2D HSQC: This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals.
-
2D HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and confirming the overall carbon skeleton.
-
2D NOESY/ROESY: These experiments are essential for determining the stereochemistry. For the (1R,5S,6R) isomer, which has an exo configuration, NOE correlations are expected between the cyclopropyl proton (H6) and the bridgehead protons (H1, H5), and between the hydroxymethyl group and the bridgehead protons.
Caption: Key stages in single-crystal X-ray diffraction analysis.
Chiral Purity and Enantiomeric Excess Determination
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, quantifying the enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for this purpose. [3]SFC is often preferred for its speed, reduced solvent consumption, and compatibility with normal-phase chiral stationary phases. [4]
Choosing the Right Chiral Stationary Phase (CSP)
For a basic amine like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point. These are often used in normal-phase or SFC modes. Crown ether-based CSPs are also highly effective for the separation of primary amines. [5]The choice of CSP and mobile phase is an empirical process, and screening several combinations is usually necessary.
Protocol for Chiral SFC Method Development
-
Column Screening: Screen a set of chiral columns (e.g., Chiralpak IA, IB, IC, and a crown ether-based column) with a generic gradient.
-
Mobile Phase:
-
Supercritical Fluid: Carbon dioxide (CO₂)
-
Co-solvent/Modifier: Typically methanol, ethanol, or isopropanol.
-
Additive: For basic analytes, a basic additive like isopropylamine or diethylamine (typically 0.1-0.5%) is often added to the co-solvent to improve peak shape and resolution.
-
-
Initial Screening Conditions:
-
Columns: Chiralpak IA, IB, IC (or similar)
-
Flow Rate: 3-4 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40°C
-
Gradient: 5% to 40% co-solvent over 5-10 minutes.
-
-
Method Optimization: Once a promising separation is identified, optimize the conditions (isocratic vs. gradient, co-solvent percentage, temperature, and back pressure) to achieve baseline resolution (Rs > 1.5) in the shortest possible time.
-
Validation: The final method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. [4][6]The limit of quantification (LOQ) for the undesired enantiomer must be established.
Table 2: Representative Chiral SFC Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralpak IA, 5 µm, 4.6 x 150 mm | Chiralpak IB, 5 µm, 4.6 x 150 mm | Chiralpak IC, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | CO₂ | CO₂ | CO₂ |
| Mobile Phase B | Methanol w/ 0.2% Isopropylamine | Ethanol w/ 0.2% Isopropylamine | Isopropanol w/ 0.2% Isopropylamine |
| Gradient | 5-40% B over 8 min | 5-40% B over 8 min | 5-40% B over 8 min |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar | 150 bar |
| Temperature | 40°C | 40°C | 40°C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
Purity Profile and Impurity Identification by LC-MS
Mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS), is indispensable for confirming the molecular weight and identifying impurities.
Expected Mass Spectral Fragmentation
For this compound (MW: 113.16), electrospray ionization (ESI) in positive mode will readily produce the protonated molecule [M+H]⁺ at m/z 114.1. The fragmentation of bicyclic amino alcohols often proceeds through two main pathways:
-
Loss of Water: Dehydration of the protonated molecule to yield a fragment at m/z 96.1 ([M+H-H₂O]⁺).
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen. Cleavage of the C6-CH₂OH bond would be a characteristic fragmentation.
A study of the fragmentation of bicyclic amines and alcohols can provide a more detailed prediction of the fragmentation pathways. [7][8][9]
Potential Process-Related Impurities
A comprehensive understanding of the synthetic route is crucial for identifying potential process-related impurities. A common route to this scaffold may involve the protection of the amine (e.g., with a Boc group), followed by functionalization and deprotection. Potential impurities could include:
-
Starting materials: Unreacted precursors.
-
Stereoisomers: The endo diastereomer or the other enantiomer.
-
By-products: Products from side reactions.
-
Degradants: Products formed during storage or processing.
LC-MS is the ideal tool for detecting and tentatively identifying these impurities based on their mass-to-charge ratio.
Protocol for LC-MS Purity Analysis
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A generic gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Temperature: 30-40°C.
-
-
Mass Spectrometry:
-
Ionization: ESI positive mode.
-
Analysis: Full scan mode to detect all ions, and tandem MS (MS/MS) on the parent ion (m/z 114.1) to confirm its fragmentation pattern.
-
Conclusion
The analytical characterization of this compound requires a multi-technique approach to unequivocally establish its structure, absolute stereochemistry, and purity profile. The integration of NMR for structural and relative stereochemical assignment, single-crystal X-ray diffraction for absolute configuration, chiral SFC/HPLC for enantiomeric purity, and LC-MS for molecular weight confirmation and impurity profiling provides a self-validating system of analysis. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this critical pharmaceutical building block.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology. [Link]
-
METHANO-CARBOCYCLIC NUCLEOSIDES THROUGH THE ADDITION OF DIAZO- METHANE TO 2-AZABICYCLO[2.2.1]HEPT-5-EN. (n.d.). Semantic Scholar. [Link]
-
Kasawar, G. B., & Farooqui, M. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(3), 373–376. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]
-
This compound. (n.d.). PubChem. [Link]
- EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. (n.d.).
-
This compound. (n.d.). PubChemLite. [Link]
-
Zhang, Y., Zhou, W., Wang, S., Chen, H., & Liu, Y. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225–234. [Link]
-
Visible-light Mediated Oxidative Ring Expansion of Anellated Cyclopropanes to Fused Endoperoxides with Antimalarial Activity. (n.d.). University of Vienna. [Link]
-
Bakshi, M., & Singh, S. (2002). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011–1040. [Link]
-
Supporting Information Cupin-Type Dimethylsulfoniopropionate Lyase from Pelagibacter Ubique (Dddkpu) Catalyzes Aza-Michael Addit. (n.d.). Digital CSIC. [Link]
-
Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. (1967). The Journal of Organic Chemistry, 32(10), 3041–3044. [Link]
-
Kwart, H., & Blazer, T. A. (1970). Analysis of Mass Spectral Fragmentation Patterns in Various Bicyclic Alcohols. The Journal of Organic Chemistry, 35(8), 2726–2732. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2013). ResearchGate. [Link]
-
Analytical Methods. (2007). In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Wiley Online Library. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. [Link]
-
Wang, R., & Li, L. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Analytical Chemistry, 92(1), 2–28. [Link]
-
Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. [Link]
-
Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons. [Link]
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. books.rsc.org [books.rsc.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
Scale-Up Synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol: An In-Depth Technical Guide
Introduction
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is a pivotal chiral building block in contemporary medicinal chemistry.[1] Its rigid, three-dimensional bicyclic structure provides a constrained scaffold that is invaluable for the design of highly specific and potent therapeutic agents.[1] The defined stereochemistry of this compound is crucial for its application as a key intermediate in the synthesis of innovative pharmaceuticals, most notably as a precursor to Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes. The inherent basicity of the secondary amine within this molecule also plays a significant role in the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), influencing factors such as solubility and target binding.
This technical guide provides a comprehensive overview of scalable synthetic routes to this compound, with a focus on process development and optimization for large-scale production. We will explore two distinct and viable synthetic strategies, delving into the mechanistic rationale behind key transformations and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to the Synthesis of a Constrained Bicyclic Amine
The synthesis of this compound on a large scale necessitates a robust, cost-effective, and stereoselective process. Two primary strategies have emerged in the literature, each with its own set of advantages and challenges.
Strategy 1: Stereoselective Cyclopropanation of a Pyrrole Derivative
This modern approach leverages a stereoselective cyclopropanation reaction as the key step to construct the bicyclic core. The use of a protecting group on the pyrrole nitrogen, typically a tert-butyloxycarbonyl (Boc) group, is essential to modulate the reactivity of the heterocyclic ring and prevent unwanted side reactions.[1]
Diagram 1: Synthetic strategy via stereoselective cyclopropanation.
Strategy 2: Classical Approach via an N-Benzyl Maleimide Intermediate
This more traditional and well-established route has been successfully implemented on an industrial scale. It involves the construction of the bicyclic system from acyclic precursors through a series of classical organic transformations. While this pathway may be longer, it often relies on more readily available and less expensive starting materials.
Diagram 2: Classical synthetic strategy via an N-benzyl maleimide intermediate.
Detailed Protocols and Experimental Insights
Strategy 1: Stereoselective Cyclopropanation
This strategy hinges on the highly stereoselective Simmons-Smith cyclopropanation, a powerful tool for the conversion of alkenes into cyclopropanes.[2][3] The reaction's stereospecificity is a key advantage, preserving the geometry of the starting alkene in the cyclopropane product.[2] For the synthesis of the target molecule, the hydroxyl group of an allylic alcohol precursor directs the cyclopropanation to occur on the same face of the double bond, leading to the desired cis stereochemistry of the bicyclic system.
Protocol 1: Synthesis of tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
This protocol is based on the principle of a directed Simmons-Smith reaction on a suitable N-Boc protected allylic alcohol.
Materials:
-
N-Boc-2,5-dihydropyrrole-2-methanol
-
Diethylzinc (Et₂Zn)
-
Diiodomethane (CH₂I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-2,5-dihydropyrrole-2-methanol in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: To the cooled solution, add diethylzinc (as a solution in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Carbenoid Formation: Following the addition of diethylzinc, add diiodomethane dropwise, again ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Protocol 2: Boc-Deprotection to Yield this compound
Materials:
-
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected intermediate in dichloromethane.
-
Acidic Cleavage: Cool the solution to 0 °C and add trifluoroacetic acid dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or HPLC.
-
Neutralization: Carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by crystallization or chromatography if necessary.
| Step | Reactants | Reagents | Solvent | Typical Yield | Purity (Post-Purification) |
| Cyclopropanation | N-Boc-2,5-dihydropyrrole-2-methanol | Et₂Zn, CH₂I₂ | Dichloromethane | 60-75% | >98% |
| Boc-Deprotection | Boc-protected intermediate | Trifluoroacetic Acid | Dichloromethane | >90% | >99% |
Table 1: Summary of reaction parameters for Strategy 1.
Strategy 2: Classical Approach via N-Benzyl Maleimide
This robust, multi-step synthesis has proven its scalability and reliability in industrial settings.
Protocol 3: Key Steps in the Classical Synthesis
This protocol outlines the pivotal transformations in this synthetic route.
Step A: Synthesis of (1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
This intermediate is formed through a sequence involving the reaction of diethyl 3-oxopentanedioate with benzylamine, followed by cyclization and esterification.
Step B: Reduction to ((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
Materials:
-
(1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium hydroxide solution
Procedure:
-
Reaction Setup: In a suitable reactor under a nitrogen atmosphere, charge the ester intermediate and anhydrous tetrahydrofuran.
-
Reducing Agent Addition: Add a solution of Red-Al® in toluene dropwise to the reaction mixture at a controlled temperature (typically 15-30 °C).
-
Reaction: Stir the mixture until the reduction is complete, as determined by TLC or HPLC.
-
Work-up: Carefully quench the reaction with an aqueous solution of sodium hydroxide.
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. The crude product can be purified by crystallization or chromatography.
Step C: Catalytic Hydrogenolysis for Debenzylation
Materials:
-
((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve the N-benzyl intermediate in methanol or ethanol.
-
Catalyst Addition: Add the Pd/C catalyst to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product.
| Step | Key Transformation | Reagents | Typical Yield |
| A | Bicyclic Imide Formation | Diethyl 3-oxopentanedioate, Benzylamine | Good |
| B | Reduction of Ester and Imide | Red-Al® | ~80-90% |
| C | Debenzylation | H₂, Pd/C | >95% |
Table 2: Overview of key transformations in Strategy 2.
Process Scale-Up Considerations
Safety:
-
Simmons-Smith Reaction: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is a toxic and volatile liquid. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.
-
Red-Al®: This reducing agent is also highly reactive with water and should be handled with care under an inert atmosphere.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation should be performed in a properly rated and maintained pressure vessel.
Purification:
-
On a large scale, chromatographic purification can be costly and generate significant solvent waste. For the final product, which is a solid, crystallization is the preferred method of purification to achieve high purity.
-
The hydrochloride salt of the final product can also be prepared to facilitate purification and improve handling characteristics.
Analytical Characterization:
-
The structure and stereochemistry of the final product and key intermediates should be confirmed by a battery of analytical techniques, including:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric and diastereomeric purity.
-
X-ray Crystallography: To unambiguously determine the absolute stereochemistry.
-
Conclusion
The scale-up synthesis of this compound presents a fascinating challenge in process chemistry, requiring a careful balance of stereochemical control, reaction efficiency, and operational safety. Both the modern stereoselective cyclopropanation and the classical N-benzyl maleimide routes offer viable pathways to this critical pharmaceutical intermediate. The choice of a specific route will depend on factors such as the availability of starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility. This guide provides a solid foundation for the development and optimization of a robust and scalable process for the synthesis of this valuable chiral building block.
References
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
Sources
Application Notes and Protocols for the Utilization of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol as a Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Conformational Constraint in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in this endeavor is the use of conformationally restricted scaffolds that present pharmacophoric elements in a well-defined three-dimensional space.[1] The rigid nature of these scaffolds reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity.[1]
The (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol core is an exemplary "privileged scaffold" that has garnered considerable interest in drug discovery.[2][3] Its rigid bicyclic structure serves as a bioisostere for proline and piperidine moieties, which are prevalent in many biologically active molecules.[4][5] This unique architecture allows for the precise spatial orientation of substituents, making it an invaluable tool for structure-activity relationship (SAR) studies and the design of targeted therapies.[2][6] This technical guide provides a comprehensive overview of the synthetic methodologies and strategic considerations for employing this compound in the construction of combinatorial libraries for drug discovery campaigns.
Physicochemical Properties and Design Principles
The this compound scaffold possesses two key functional handles for diversification: a secondary amine and a primary alcohol. The inherent basicity of the secondary amine is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing aqueous solubility, membrane permeability, and interactions with biological targets.[2] The primary alcohol provides a versatile point for introducing a wide array of functionalities through various chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [7] |
| Molecular Weight | 113.16 g/mol | [7] |
| CAS Number | 134575-13-6 | [7] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 118-119 °C | [3] |
When designing a combinatorial library based on this scaffold, it is crucial to consider the spatial vectors of the substituents. The rigid framework dictates the orientation of appendages, and a thoughtful selection of building blocks can allow for a systematic exploration of the chemical space surrounding a biological target.
Caption: Diversification points on the scaffold.
Synthesis of the Core Scaffold and its Protected Intermediate
For the successful implementation in combinatorial synthesis, the secondary amine of the scaffold is typically protected to allow for selective derivatization of the primary alcohol. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6]
Protocol 1: Synthesis of N-Boc-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
This protocol details the protection of the secondary amine of the title scaffold.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-Boc protected scaffold.
Design and Execution of a Representative Combinatorial Library
This section outlines a workflow for the construction of a focused combinatorial library from the N-Boc protected scaffold, targeting both the alcohol and the amine functionalities. The library will be synthesized using a parallel synthesis approach in a 96-well plate format.
Caption: Combinatorial library synthesis workflow.
Protocol 2: Parallel Ether Synthesis (Diversification of the Alcohol)
This protocol describes the parallel synthesis of a library of ethers from the N-Boc protected scaffold and a selection of alkyl halides.
Materials:
-
N-Boc-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
-
A library of diverse alkyl halides (e.g., benzyl bromides, alkyl iodides)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or THF
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To each well of a 96-well reaction block, add a solution of N-Boc-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (1.0 eq) in anhydrous DMF.
-
Under an inert atmosphere, carefully add NaH (1.2 eq) to each well at 0 °C.
-
Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes.
-
Add a solution of the corresponding alkyl halide (1.1 eq) in anhydrous DMF to each well.
-
Seal the reaction block and heat to 50-60 °C for 12-16 hours.
-
After cooling to room temperature, quench each reaction by the slow addition of water.
-
Extract each well with ethyl acetate.
-
The organic extracts containing the N-Boc protected ether library can be further processed or directly subjected to the deprotection step.
Protocol 3: Parallel Amide Coupling (Diversification of the Amine)
Following the deprotection of the N-Boc group (e.g., using trifluoroacetic acid in DCM), the resulting library of amines can be further diversified. This protocol outlines a parallel amide coupling reaction.
Materials:
-
Library of primary alcohol-diversified amines (from the previous step)
-
A library of diverse carboxylic acids
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
DIPEA
-
Anhydrous DMF
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add a solution of the corresponding amine (1.0 eq) in anhydrous DMF.
-
In a separate 96-well plate, prepare solutions of the diverse carboxylic acids (1.1 eq) in DMF.
-
To the carboxylic acid plate, add a solution of PyBOP (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
Transfer the activated carboxylic acid solutions to the corresponding wells of the amine plate.
-
Seal the reaction block and stir at room temperature for 12-16 hours.
-
Upon completion, the crude library is ready for high-throughput purification.
High-Throughput Purification and Characterization
The purification of combinatorial libraries is a critical step to ensure the quality of compounds for biological screening.[8] High-performance liquid chromatography-mass spectrometry (HPLC-MS) is the workhorse for both purification and analysis of small molecule libraries.[9][10]
High-Throughput Purification
Automated preparative HPLC-MS systems are commonly employed for the purification of combinatorial libraries.[9] The crude reaction mixtures are injected onto a reverse-phase column, and fractions are collected based on a combination of UV absorbance and mass-to-charge ratio (m/z) of the target compound. This mass-directed fractionation ensures that only the desired product is collected, even if it co-elutes with impurities that have a similar UV profile.
Library Characterization
The identity and purity of the library members are typically confirmed by analytical LC-MS.[11] Each purified compound is analyzed to determine its retention time, molecular weight, and purity (often by UV peak area percentage). For a representative subset of the library, ¹H NMR and ¹³C NMR spectroscopy can be used to further confirm the structure and stereochemistry.
| Analytical Technique | Information Provided |
| LC-MS | Retention time, molecular weight confirmation, purity assessment |
| ¹H NMR | Structural confirmation, stereochemistry, purity assessment |
| ¹³C NMR | Confirmation of carbon framework |
Conclusion
The this compound scaffold is a powerful tool in the arsenal of the medicinal chemist. Its rigid, three-dimensional structure provides a robust platform for the creation of diverse and structurally complex combinatorial libraries. By leveraging parallel synthesis techniques and modern high-throughput purification and analytical methods, researchers can efficiently explore the chemical space around this privileged scaffold to identify novel therapeutic agents with improved pharmacological properties. The protocols and strategies outlined in this guide provide a framework for the successful application of this versatile building block in drug discovery programs.
References
-
SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters.
-
High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry.
-
This compound. BenchChem.
-
Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals.
-
High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters.
-
Synthesis of an Ether from an Alkene and an Alcohol. YouTube.
-
High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. ElectronicsAndBooks.
-
Synthesis of Ethers from Alcohols. YouTube.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
-
23.9: Amines as Nucleophiles. Chemistry LibreTexts.
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Discovery.
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
-
Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry.
-
18.2: Preparing Ethers. Chemistry LibreTexts.
-
Bioisosteres in Drug Design – “Escape from Flatland”. University of Michigan LSI.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
Amide synthesis from alcohols and amines by the extrusion of dihydrogen. National Institutes of Health.
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central.
-
Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. ResearchGate.
-
Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. National Institutes of Health.
-
LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate.
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
-
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol. Sigma-Aldrich.
-
Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors. Google Patents.
-
This compound. Guidechem.
-
This compound. Santa Cruz Biotechnology.
-
This compound. PubChem.
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.
-
A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. ResearchGate.
Sources
- 1. tecan.com [tecan.com]
- 2. researchgate.net [researchgate.net]
- 3. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | 134575-13-6 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide synthesis by C-N coupling, hydrolysis, oxidation [organic-chemistry.org]
- 6. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 7. This compound | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tarosdiscovery.com [tarosdiscovery.com]
- 11. drugtargetreview.com [drugtargetreview.com]
Application Notes & Protocols: A Strategic Guide to In Vitro Assay Development for Compounds Containing the 3-Azabicyclo[3.1.0]hexane Moiety
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid and synthetically accessible moiety that has become a cornerstone in modern medicinal chemistry. Its unique three-dimensional structure allows for precise orientation of substituents, making it a privileged core for designing potent and selective ligands. Compounds incorporating this moiety have shown activity against a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2][3][4] This diversity necessitates a robust and adaptable strategy for in vitro assay development to accurately characterize compound activity, elucidate the mechanism of action, and guide structure-activity relationship (SAR) studies.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring the development of self-validating, high-quality assays fit for purpose in a drug discovery campaign.
Section 1: The Assay Development Cascade: A Strategic Workflow
The path from a novel compound to a well-characterized lead involves a multi-stage assay cascade. The objective is to efficiently screen large numbers of compounds, confirm initial "hits," eliminate artifacts, and then deeply characterize the pharmacology of promising molecules. This funneling approach maximizes resource efficiency and the confidence in generated data.
Caption: The In Vitro Assay Development Funnel.
Section 2: Primary Screening Assays for Hit Identification
The goal of primary screening is to rapidly and cost-effectively test a large library of compounds to identify initial hits. The choice of assay is dictated by the target class and available reagents. Homogeneous, "mix-and-read" assays are preferred for their simplicity and amenability to automation.[5]
Target Class Overview & Assay Selection
The 3-azabicyclo[3.1.0]hexane moiety has been incorporated into ligands for several major target classes.
| Target Class | Primary Assay Examples | Principle | Pros | Cons |
| GPCRs | HTRF® cAMP/IP-One, Calcium Flux | Functional - measures second messenger output.[6][7] | Physiologically relevant, detects agonists & antagonists. | Requires engineered cell lines, can miss biased ligands.[8] |
| Enzymes (e.g., Kinases, Proteases, DPP-IV) | AlphaLISA®, HTRF®, FRET-based substrate cleavage | Biochemical - measures product formation or substrate binding.[9][10] | Direct measure of inhibition, high Z' values. | May not reflect cellular activity (e.g., permeability). |
| Ion Channels | FLIPR® (Ca2+ or Membrane Potential Dyes) | Functional - measures ion flux or membrane potential changes.[11][12] | High-throughput, functional readout. | Indirect measure, prone to artifacts. Gold-standard electrophysiology is low-throughput.[13] |
| Binding Targets (e.g., Sigma Receptors) | Fluorescence Polarization (FP), Radioligand Binding | Biochemical - measures direct displacement of a known ligand.[14] | Direct measure of affinity, well-established. | Requires labeled probe, can be expensive (radioligands). |
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
HTRF® is a robust TR-FRET technology ideal for screening.[15][16] It relies on the non-radiative energy transfer between a donor (often a Europium cryptate) and an acceptor (like XL665 or d2) when they are in close proximity.[5][17]
Principle:
Caption: Principle of HTRF® Assay Technology.
Application Example: Competitive Binding Assay for a His-tagged Protein
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
His-Tagged Target Protein: Dilute in Assay Buffer to a 2X working concentration (e.g., 10 nM).
-
Biotinylated Ligand (Tracer): Dilute in Assay Buffer to a 4X working concentration (e.g., 4 nM).
-
Test Compounds: Prepare a 4X serial dilution plate in Assay Buffer containing 4% DMSO.
-
Detection Mix: Prepare a 2X mix of Anti-His-Eu Cryptate and Streptavidin-d2 in Assay Buffer.
-
-
Step-by-Step Protocol (384-well plate):
-
Add 5 µL of 2X His-Tagged Target Protein to all wells except the negative control.
-
Add 5 µL of Assay Buffer to the negative control wells.
-
Add 5 µL of 4X Test Compound dilutions (or Assay Buffer for total/nonspecific binding controls).
-
Add 5 µL of 4X Biotinylated Ligand.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of 2X Detection Mix to all wells.
-
Incubate for 1-2 hours at room temperature, protected from light.[18]
-
Read the plate on an HTRF®-certified microplate reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor).[17]
-
-
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)).
-
Plot % Inhibition vs. log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC50.
-
Section 3: Secondary and Orthogonal Assays for Hit Validation
A hit from a primary screen is not a lead. Secondary assays are crucial for confirming activity and filtering out false positives. An orthogonal assay measures the same biological endpoint using a different technology, providing confidence that the observed activity is genuine and not an artifact of the primary assay format (e.g., compound fluorescence).
Protocol 2: Fluorescence Polarization (FP) Binding Assay
FP is an excellent orthogonal assay for confirming direct binding. It measures the change in the rotational speed of a small fluorescently labeled molecule (tracer) when it binds to a larger protein.[14][19] Unbound tracer tumbles rapidly, depolarizing emitted light, while the bound tracer-protein complex tumbles slowly, maintaining light polarization.[20]
Application Example: Orthogonal Confirmation of Target Binding
-
Reagent Preparation:
-
FP Buffer: PBS, 0.01% Triton X-100, pH 7.4.
-
Target Protein: Prepare a 2X serial dilution series in FP Buffer.
-
Fluorescent Tracer: Prepare a 2X working solution (e.g., 2 nM) in FP Buffer. This concentration should be well below the Kd for optimal results.[21]
-
Test Compounds: Prepare a 2X serial dilution series for competition experiments.
-
-
Step-by-Step Protocol (384-well, black, low-volume plate):
-
Part A: Tracer-Protein Binding (Saturation Curve):
-
Add 10 µL of 2X Target Protein dilutions to wells.
-
Add 10 µL of 2X Fluorescent Tracer to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a microplate reader equipped with FP optics (measure parallel and perpendicular fluorescence).
-
Analysis: Plot millipolarization (mP) vs. [Protein] to determine the Kd of the tracer and the assay window.
-
-
Part B: Competitive Displacement:
-
Add 5 µL of FP Buffer to all wells.
-
Add 5 µL of 4X Test Compound dilutions.
-
Add 5 µL of 4X Target Protein (at a concentration equal to its Kd from Part A).
-
Add 5 µL of 4X Fluorescent Tracer.
-
Incubate and read as above.
-
Analysis: Normalize the mP values and plot against log[Compound] to determine the IC50.
-
-
Protocol 3: Cell-Based Functional GPCR Assay (cAMP Measurement)
For GPCR targets, it is critical to move from simple binding to functional activity.[22][23] For a Gs or Gi-coupled receptor, measuring the modulation of cyclic AMP (cAMP) is a standard functional readout.[6]
Application Example: HTRF® cAMP Assay for a Gi-Coupled Receptor
-
Cell Preparation:
-
Use a cell line stably expressing the Gi-coupled GPCR of interest (e.g., CHO-K1 or HEK293).
-
The day before the assay, seed 2,000-5,000 cells per well in a 384-well white plate and incubate overnight.
-
-
Step-by-Step Protocol:
-
Prepare compound dilutions. For antagonists, prepare them in the presence of a known EC80 concentration of an agonist (like Forskolin for Gi).
-
Aspirate the culture medium from the cells.
-
Add 10 µL of the compound/agonist mix to the cells.
-
Incubate for 30 minutes at 37°C.
-
Add 5 µL of cAMP-d2 (acceptor) lysis buffer.
-
Add 5 µL of anti-cAMP-Eu Cryptate (donor) lysis buffer.
-
Incubate for 60 minutes at room temperature.
-
Read on an HTRF®-certified plate reader.
-
-
Data Analysis:
-
Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
-
Plot [cAMP] vs. log[Compound] to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
-
Section 4: Assay Validation and Quality Control
A protocol is only as good as its validation. To ensure trustworthiness, key performance metrics must be established for every assay.[24] This process demonstrates that the assay is "fit for purpose" and can reliably distinguish active compounds from inactive ones.[25][26]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (for HTS) |
| Z'-factor | A measure of assay quality that combines signal window and data variation. | Z' ≥ 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the high control to the mean signal of the low control. | S/B ≥ 5 (biochemical), S/B ≥ 2 (cellular) |
| Coefficient of Variation (%CV) | A measure of the variability of the data within control wells. | %CV ≤ 15% |
| IC50/EC50 Reproducibility | The consistency of potency measurements for a reference compound across multiple runs. | Within 3-fold variation |
| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect assay performance. | Typically ≤ 1% final concentration |
Calculating Z'-factor: Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ) Where SD is standard deviation and Mean is the average of the high (min) and low (max) signal controls.
Mitigating Compound Interference
Compounds containing the 3-azabicyclo[3.1.0]hexane moiety are typically well-behaved small molecules. However, it is crucial to be aware of potential assay artifacts:
-
Fluorescence Interference: Test compounds can be inherently fluorescent at the excitation/emission wavelengths of the assay, creating false positives or negatives. Perform a pre-read of the compound plate before adding detection reagents.
-
Light Scattering: Compound precipitation or aggregation can scatter light, interfering with optical assays. Check compound solubility in assay buffer.
-
Promiscuous Inhibition: Some compounds act non-specifically, often through aggregation. This can be identified by a steep Hill slope in the dose-response curve and activity against unrelated targets.
Conclusion
Developing robust in vitro assays for novel chemical matter, such as compounds containing the 3-azabicyclo[3.1.0]hexane scaffold, is a systematic, multi-step process. It begins with the selection of a high-throughput primary assay appropriate for the biological target, followed by rigorous hit confirmation using orthogonal technologies to eliminate artifacts. Throughout the cascade, a focus on assay validation and quality control ensures the generation of reliable, reproducible data. By understanding the principles behind each technology and thoughtfully designing the experimental workflow, researchers can effectively characterize the pharmacological profile of these promising compounds and accelerate their journey through the drug discovery pipeline.
References
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]
-
European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]
-
Cole-Parmer. (2024, May 8). In Vitro and In Vivo Studies and Drug Discovery. Retrieved from [Link]
-
nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Schlegel, J. G., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]. Retrieved from [Link]
-
MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]. Retrieved from [Link]
-
Tovey, S. C., & Taylor, C. W. (2013). Analysis of protein-ligand interactions by fluorescence polarization. CSH Protocols, 2013(8). [Link]. Retrieved from [Link]
-
BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]
-
Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
Zhang, W., et al. (2015). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5. Journal of Biomolecular Screening, 20(7), 886-894. [Link]. Retrieved from [Link]
-
IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]
-
Berthold Technologies. (n.d.). HTRF®. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
ManualLib. (2023, October 27). AlphaLISA Assay Development Guide. Retrieved from [Link]
-
Li, Z., & Zheng, W. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Drug Discovery Today: Technologies, 9(2), e125-e132. [Link]. Retrieved from [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
-
Hudson, C. L., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(38), 12513-12523. [Link]. Retrieved from [Link]
-
Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. Retrieved from [Link]
-
Allen, P. B. (2016, November 17). Fluorescence polarization binding assays. Retrieved from [Link]
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]
-
Maslov, M. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals, 15(11), 1339. [Link]. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
MDPI. (n.d.). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Retrieved from [Link]
-
Augeri, D. J., et al. (2005). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1439-1443. [Link]. Retrieved from [Link]
-
ProQuest. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Retrieved from [Link]
-
BMG Labtech. (2020, June 16). HTRF technology on Microplate Readers. Retrieved from [Link]
-
R&D World. (2025, December 24). Enhancing biomarker validation by defining what ‘enough’ looks like. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives | Request PDF. Retrieved from [Link]
-
Sciforum. (n.d.). Study of cytotoxicity of cyclopropa[a]pyrrolizidine and 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with acenaphthylen-1(2. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[6][7]hexane derivatives as. Retrieved from [Link]
-
ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Retrieved from [Link]
-
Regulations.gov. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Semantic Scholar. (2024, November 25). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0] hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Retrieved from [Link]
-
PubMed. (2025, April 8). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[ a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2 H). Retrieved from [Link]
-
PubMed. (n.d.). Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast. Retrieved from [Link]
Sources
- 1. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - ProQuest [proquest.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. resources.revvity.com [resources.revvity.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. coleparmer.co.uk [coleparmer.co.uk]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Ion Channel Screening and profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 12. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. berthold.com [berthold.com]
- 16. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. HTRF Principle | Revvity [revvity.com]
- 19. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 25. fda.gov [fda.gov]
- 26. rdworldonline.com [rdworldonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
An In-Depth Technical Guide for Drug Development Professionals
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. This valuable bicyclic scaffold is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation of functional groups.[1] Its constrained framework is instrumental in designing therapeutic agents with high affinity and selectivity by minimizing the entropic penalty upon binding to a biological target.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of its synthesis and achieve high yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may encounter during the synthesis, focusing on the common and critical final step: the reduction of an ester or amide precursor to the target alcohol.
Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix this?
Answer: Low yield is the most common challenge and can stem from several factors, primarily related to reagent quality and reaction conditions.
-
Cause A: Inactive Reducing Agent. Complex metal hydrides like Lithium Aluminum Hydride (LiAlH₄) or Red-Al® are extremely sensitive to moisture and air. Improper storage or handling can lead to significant deactivation.
-
Solution: Always use a fresh bottle of the reducing agent or a freshly prepared solution standardized via titration. Handle the reagent under a strictly inert atmosphere (Argon or Nitrogen) in a glovebox or using Schlenk techniques.
-
-
Cause B: Inadequate Solvent Quality. The presence of trace water or other protic impurities in the reaction solvent (e.g., THF, Toluene) will quench the reducing agent, reducing its effective stoichiometry and halting the reaction.[2]
-
Solution: Use anhydrous solvent freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF) or purchased in septum-sealed bottles.
-
-
Cause C: Suboptimal Reaction Temperature or Time. Reduction reactions can be sluggish at low temperatures, while excessively high temperatures can lead to side reactions and decomposition.[2]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). For LiAlH₄ reductions, it is common to add the reagent at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature or gently reflux to drive it to completion.[2]
-
-
Cause D: Product Loss During Workup. The target molecule is an amino alcohol, which can be highly polar and water-soluble. Furthermore, it can form stable complexes with aluminum salts generated during the quench, making extraction into the organic phase inefficient.
-
Solution: Employ a specific quenching procedure designed to produce a granular, easily filterable aluminum salt precipitate. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is standard. Alternatively, quenching with an aqueous solution of Rochelle's salt (potassium sodium tartrate) is highly effective at chelating the aluminum salts and preventing the formation of problematic emulsions.[1]
-
Question 2: My final product is contaminated with significant impurities. How do I identify and prevent them?
Answer: Impurity formation often points to incomplete reactions, side reactions, or issues during purification.
-
Cause A: Unreacted Starting Material. This is a common impurity when the reaction has not gone to completion (see Question 1).
-
Solution: Ensure a slight excess of the reducing agent is used (typically 1.5-2.0 equivalents for an ester) and confirm the complete consumption of starting material by TLC before quenching the reaction.
-
-
Cause B: Over-reduction or Side Products. If the starting material contains other reducible functional groups, they may also react. For instance, if using an N-benzyl protected precursor, high temperatures and prolonged reaction times with powerful reducing agents can sometimes lead to debenzylation.
-
Solution: Choose a protecting group that is stable to the reaction conditions. The N-Boc group, for example, is generally stable to hydride reducing agents.[1] Maintain careful temperature control throughout the reaction.
-
-
Cause C: Streaking and Poor Separation during Column Chromatography. Amines are notorious for "streaking" on silica gel columns due to strong, non-specific binding to the acidic silica surface. This leads to broad peaks, poor separation, and product loss.[3]
-
Solution: Deactivate the silica gel by pre-treating it with a basic modifier. This can be done by adding 1-2% triethylamine or concentrated ammonium hydroxide to the eluent system.[3] This neutralizes the acidic sites on the silica, resulting in sharper peaks and significantly improved separation.
-
Question 3: I am concerned about maintaining the correct stereochemistry. What are the risks and how can I mitigate them?
Answer: The stereochemical integrity of the (1R,5S,6R) core is critical. Fortunately, the risk of epimerization at the bicyclic core is low under standard reduction conditions.
-
Primary Control: The stereochemistry is primarily dictated by the starting material, such as (1R,5S,6r)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate.[1] It is essential to start with a stereochemically pure precursor.
-
Mitigation: Use mild reaction conditions and avoid harsh acidic or basic conditions during workup and purification, which could potentially lead to epimerization, although this is unlikely for this robust scaffold.
-
Confirmation: The final product's stereochemistry should be confirmed using techniques like 2D NMR (NOESY) or by obtaining a crystal structure. Chiral HPLC can also be used to confirm enantiomeric purity.[4]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the N-protecting group (e.g., Benzyl or Boc)? A1: The secondary amine in the 3-azabicyclo[3.1.0]hexane core is a nucleophilic and basic site. A protecting group like Benzyl (Bn) or tert-Butyloxycarbonyl (Boc) is crucial to prevent side reactions during synthesis, such as N-acylation or other undesired transformations in subsequent steps.[1] The choice of protecting group depends on the planned downstream chemistry and the conditions required for its eventual removal.
Q2: Which reducing agent is best for converting the precursor ester to the alcohol? A2: Both Lithium Aluminum Hydride (LiAlH₄) and Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) are highly effective for this transformation.[1][5] LiAlH₄ is more common but requires careful handling as a solid. Red-Al® is often supplied as a solution in toluene, which can be easier to handle, and it may offer different selectivity in some cases. The choice often comes down to laboratory preference and safety protocols.
Q3: How should I store the final product, this compound? A3: The compound is typically a solid (powder) at room temperature.[6] It should be stored in a well-closed container, protected from light and moisture, in a cool and dry place.[7] Standard ambient storage is generally acceptable for short-term use, but for long-term storage, refrigeration is recommended.
Optimized Experimental Protocol
This protocol describes the reduction of an N-protected ethyl ester precursor to the target amino alcohol.
Reaction: Reduction of Ethyl (1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Caption: General workflow for the reduction synthesis.
Materials:
-
Ethyl (1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
30% Aqueous Rochelle's salt solution[1]
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel with Triethylamine (1-2% v/v) in eluent
Procedure:
-
Setup: Under an inert atmosphere (Argon), add the starting ester to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Dissolution: Dissolve the ester in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of LiAlH₄ in THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until all the starting material has been consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add the 30% aqueous Rochelle's salt solution dropwise. A vigorous gas evolution will occur initially. Continue adding the solution until the grey suspension turns into a white, granular precipitate and the gas evolution ceases.
-
Isolation: Stir the resulting mixture vigorously for 1 hour at room temperature. Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with EtOAc or DCM.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using an eluent system (e.g., DCM/Methanol) containing 1-2% triethylamine to obtain the pure alcohol.
Data Summary: Optimizing Reaction Parameters
The following table provides a guide for optimizing the reduction step based on common variables.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Reducing Agent | LiAlH₄ (1.5 eq) | Red-Al® (1.5 eq) | NaBH₄ | LiAlH₄ and Red-Al® are effective. NaBH₄ is generally not strong enough to reduce esters and will result in no reaction. |
| Solvent | Anhydrous THF | Anhydrous Toluene | "Wet" THF | Anhydrous THF is ideal. Toluene is also effective, particularly with Red-Al®.[1] Any moisture will drastically reduce the yield. |
| Temperature | 0 °C to RT | RT to 60 °C | -20 °C | 0 °C to RT is standard. Higher temperatures risk side reactions. Lower temperatures may lead to an incomplete reaction. |
| Workup | Rochelle's Salt | Fieser (H₂O/NaOH) | Water Only | Rochelle's Salt or Fieser workup is critical. Quenching with only water will produce gelatinous aluminum hydroxide, leading to poor filtration and low isolated yield. |
Troubleshooting Logic Diagram
This decision tree can help diagnose issues systematically.
Caption: A decision tree for troubleshooting low yield.
References
- BenchChem. (2025). This compound.
- Tanimoto, H., & Nishiyama, Y. (2003). Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes. Organic Letters, 5(25), 4763-6.
- Wang, Z., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
- Carreño, M. C., et al. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Journal Name, 00, 1-3.
- Balova, I. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Journal of Organic Chemistry, 18, 769–780.
- Balova, I. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PMC - NIH.
- Balova, I. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
- Alker, A. M., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18).
- Wang, Z., et al. (2018). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate.
- BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis.
- Sigma-Aldrich. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol.
- Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields.
- LIDE PHARMACEUTICALS LTD. rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol CAS NO.134575-13-6.
- Google Patents. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
- Sigma-Aldrich. exo-3-Azabicyclo[3.1.0]hexan-6-ylmethanol.
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 6. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | 134575-13-6 [sigmaaldrich.com]
- 7. rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol, CasNo.134575-13-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
Troubleshooting guide for reactions with (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Technical Support Center: (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile bicyclic scaffold. This compound is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure that allows for precise orientation of substituents.[1] However, its unique bifunctional nature, possessing both a secondary amine and a primary alcohol on a strained cyclopropane ring, presents specific challenges in synthesis and purification. This guide provides in-depth, question-and-answer-based troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Protecting Group Strategies
The dual functionality of this compound necessitates careful planning of protecting group strategies to achieve regioselectivity in subsequent reactions.
Question 1: I am planning a multi-step synthesis. Which protecting group should I use for the secondary amine, and how do I introduce it?
Answer: For the protection of the secondary amine, the tert-butyloxycarbonyl (Boc) group is the most common and generally recommended choice due to its stability under a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2]
Detailed Protocol for N-Boc Protection:
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Reagents: this compound, Di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents), a suitable base (e.g., triethylamine (TEA), sodium bicarbonate, or sodium hydroxide), and a solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water).
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Procedure:
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Dissolve this compound in the chosen solvent.
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Add the base, followed by the slow addition of (Boc)₂O at 0 °C or room temperature.
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Stir the reaction mixture for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, perform an aqueous work-up. If using an organic solvent, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude N-Boc protected product, which can then be purified by column chromatography.
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Troubleshooting N-Boc Protection:
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Increase the equivalents of (Boc)₂O to 1.5 eq. and prolong the reaction time. Ensure the base is not sterically hindered and is added in sufficient quantity (at least 1.1 eq.). |
| Product loss during work-up. | The N-Boc protected product has increased lipophilicity. Ensure complete extraction from the aqueous phase with a suitable organic solvent like ethyl acetate or DCM. | |
| Side Product Formation | Reaction with the hydroxyl group. | While less likely under standard conditions, O-acylation can occur. Use a non-nucleophilic base and control the reaction temperature. |
Question 2: How can I achieve orthogonal protection of both the amine and the alcohol functionalities?
Answer: Orthogonal protection is crucial when you need to selectively deprotect one functional group while the other remains protected.[3] A common strategy is to use an acid-labile protecting group for the amine (like Boc) and a base-labile or fluoride-labile protecting group for the primary alcohol.
Recommended Orthogonal Protection Strategy:
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N-Protection: Protect the secondary amine with a Boc group as described above.
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O-Protection: Protect the primary alcohol of the N-Boc intermediate. A silyl ether, such as a tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ether, is a good choice as it is stable to the acidic conditions used for Boc removal and can be cleaved with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF).
Experimental Workflow for Orthogonal Protection:
Caption: Orthogonal protection workflow.
Section 2: Common Reaction Troubleshooting
Question 3: My N-alkylation reaction is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in N-alkylation reactions with this substrate can stem from several factors, including steric hindrance from the bicyclic core, the basicity of the amine, and the choice of reagents and conditions.
Troubleshooting N-Alkylation:
| Problem | Potential Cause | Solution |
| Low Yield / No Reaction | Insufficiently reactive alkylating agent. | Use a more reactive alkylating agent, such as an alkyl iodide or triflate, instead of a bromide or chloride. |
| Steric hindrance. | For bulky alkylating agents, consider using a less hindered base and a higher reaction temperature. However, be mindful of potential side reactions. | |
| Inappropriate base. | The choice of base is critical. For less reactive alkylating agents, a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate may be necessary. | |
| Over-alkylation (if applicable) | Formation of a quaternary ammonium salt. | This is less common with a secondary amine but can occur with highly reactive alkylating agents. Use stoichiometric amounts of the alkylating agent and monitor the reaction closely. |
| Reductive Amination Issues | Incomplete imine formation or reduction. | Ensure anhydrous conditions for imine formation. For the reduction step, sodium triacetoxyborohydride is often a good choice as it is mild and selective.[4] |
Question 4: I am observing unexpected byproducts in my reaction. Could the cyclopropylmethanol moiety be rearranging?
Answer: Yes, the cyclopropylmethanol system is known to be susceptible to rearrangement under certain conditions, particularly in the presence of acid or electrophiles. This proceeds through a cyclopropylcarbinyl cation, which can rearrange to a homoallylic or cyclobutyl species.
Mechanism of Potential Rearrangement:
Caption: Potential rearrangement pathways.
How to Avoid Rearrangement:
-
Avoid strongly acidic conditions: Whenever possible, use neutral or basic reaction conditions. If an acid is required, opt for a weaker acid or use it at low temperatures.
-
Protect the alcohol: Protecting the primary alcohol as a silyl ether or another stable ether can prevent its participation in rearrangement reactions.
-
Careful choice of reagents: Reagents that can act as Lewis acids should be used with caution.
Section 3: Purification Challenges
Question 5: I am having difficulty purifying my this compound derivative by standard silica gel chromatography. The compound is streaking and the recovery is low. What can I do?
Answer: This is a very common issue. The basic secondary amine interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption of the product.
Strategies for Successful Purification:
| Method | Description | Advantages | Disadvantages |
| Mobile Phase Modification | Add a small amount of a basic modifier, such as 0.1-1% triethylamine or a dilute solution of ammonia in methanol, to the eluent. | Simple to implement with standard silica gel. | The modifier can be difficult to remove from the final product. |
| Amine-Functionalized Silica | Use a pre-packed column with silica gel that has been functionalized with amino groups. | Excellent for purifying basic compounds, often providing sharp peaks and good separation. | More expensive than standard silica gel. |
| Basic Alumina | Use basic alumina as the stationary phase instead of silica gel. | Effective for the purification of basic compounds. | Can have different selectivity compared to silica, requiring re-optimization of the mobile phase. |
| Reversed-Phase Chromatography | Use a C18 column with a mobile phase containing a high pH buffer (e.g., ammonium bicarbonate or a dilute ammonium hydroxide solution). | Very effective for polar, basic compounds. | Requires access to reversed-phase columns and compatible chromatography systems. |
Section 4: Handling and Storage
Question 6: What are the recommended handling and storage conditions for this compound and its salts?
Answer:
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This compound (Free Base):
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Handling: It is typically a solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.
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Solubility: Generally soluble in polar protic solvents like methanol and water, and has some solubility in chlorinated solvents like DCM.
-
-
This compound Hydrochloride:
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Handling: Similar to the free base, handle with appropriate PPE.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is generally more stable than the free base.
-
Solubility: The hydrochloride salt is typically more soluble in water and alcohols than the free base. Its solubility in less polar organic solvents is generally lower.
-
References
-
A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. (2017). Tetrahedron. [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
Preparation of intermediates of boceprevir. (2013). SciSpace. [Link]
- Synthetic method of boceprevir intermediate.
-
Preparation, purification and characterization of aminopropyl-functionalized silica sol. ResearchGate. [Link]
-
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. National Institutes of Health. [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
This compound. PubChemLite. [Link]
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Gold-Catalyzed Synthesis of Small Rings. PMC - NIH. [Link]
-
Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. ResearchGate. [Link]
-
Selective cyclopropylcarbinyl rearrangement of tricyclo[5.3.1.0]undecanols induced by pyridinium chlorochromate. Sci-Hub. [Link]
-
Scale-Up: What Goes Wrong?. The Royal Society of Chemistry. [Link]
-
Gold-Catalyzed Synthesis of Small Rings. RECERCAT. [Link]
-
Product Class 5: Allylic Alcohols. Science of Synthesis. [Link]
- Antibacterial compounds and methods for use.
- Aminopyrimidinyl compounds as jak inhibitors.
- Pharmaceutical compounds.
-
Organic amine-functionalized silica-based mesoporous materials: an update of syntheses and catalytic applications. RSC Publishing. [Link]
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Application of Visible Light Mediated Photocatalysis in the Synthesis of Biologically Active Molecules. Publikationsserver der Universität Regensburg. [Link]
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Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Synthesis of (1α,5α,6α)-6Amino3-azabicyclo(3.1.0) hexane, a Novel Achiral Diamine. ResearchGate. [Link]
Sources
Common side products in the synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Welcome to the technical support center for the synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical building block. The unique strained bicyclic structure of this molecule, while conferring desirable properties for drug design, presents specific synthetic hurdles. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Synthetic Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound, typically prepared via cyclopropanation of an N-protected 2,5-dihydropyrrole-6-carboxylate followed by reduction.
Question 1: Low Diastereoselectivity - Significant formation of the endo isomer.
My reaction is producing a mixture of the desired exo and the undesired endo diastereomers. How can I improve the selectivity for the exo product?
Answer:
Achieving high exo selectivity in the cyclopropanation of N-protected 2,5-dihydropyrrole derivatives is a common challenge. The stereochemical outcome is primarily influenced by the directing effect of the substituent at the 6-position and the nature of the cyclopropanating agent.
Root Causes and Corrective Actions:
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Steric Hindrance: The cyclopropanating agent, often a bulky zinc carbenoid in the Simmons-Smith reaction, will preferentially approach the double bond from the less hindered face. The N-protecting group and the ester group at the 6-position can influence this approach.
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Recommendation: Ensure your starting material, the N-protected 2,5-dihydropyrrole-6-carboxylate, is of high purity and the desired stereochemistry. The directing effect of the carboxylate group is crucial for obtaining high exo selectivity.
-
-
Reaction Temperature: Temperature can significantly impact the diastereoselectivity of many reactions.
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Recommendation: Perform the cyclopropanation at lower temperatures. While this may decrease the reaction rate, it often enhances selectivity. A temperature screening from -20 °C to room temperature is advisable.
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Choice of Cyclopropanating Reagent: Different cyclopropanation methods offer varying levels of stereocontrol.
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Recommendation: The Simmons-Smith reaction (using diethylzinc and diiodomethane) is a well-established method for this transformation. Modifications of the Simmons-Smith reagent, such as the Furukawa modification (Et₂Zn/CH₂I₂) or the use of other zinc carbenoids, can be explored to optimize diastereoselectivity.
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Experimental Protocol for Improved Diastereoselectivity:
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Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Moisture can react with the organozinc reagents and decrease both yield and selectivity.
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Slow Addition: Add the diiodomethane solution to the mixture of the N-protected 2,5-dihydropyrrole-6-carboxylate and diethylzinc in an appropriate solvent (e.g., dichloromethane or toluene) dropwise at a low temperature (e.g., 0 °C or -10 °C).
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Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to side reactions or epimerization.
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Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or Rochelle's salt.
Question 2: Presence of Ring-Opened Byproducts.
After the reduction step to form the final alcohol, I am observing impurities that appear to be ring-opened products. What causes this and how can I prevent it?
Answer:
The bicyclo[3.1.0]hexane system is strained and can be susceptible to ring-opening under certain conditions, particularly acidic or strongly nucleophilic conditions.
Root Causes and Corrective Actions:
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Harsh Deprotection Conditions: If your synthesis involves an acid-labile protecting group on the nitrogen (e.g., Boc), the deprotection step, if not carefully controlled, can lead to ring-opening of the cyclopropane.
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Recommendation: Use milder deprotection conditions. For Boc deprotection, consider using milder acids like trifluoroacetic acid (TFA) in dichloromethane at low temperatures, or enzymatic deprotection methods if applicable.
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Reduction Conditions: Certain reducing agents or reaction conditions for the conversion of the carboxylate to the alcohol can promote ring-opening.
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Recommendation: Use mild reducing agents. Lithium borohydride (LiBH₄) or a combination of sodium borohydride and a Lewis acid (e.g., LiCl) are generally effective and less harsh than lithium aluminum hydride (LiAlH₄). Perform the reduction at low temperatures and monitor the reaction closely.
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-
Work-up and Purification: Prolonged exposure to acidic or basic conditions during aqueous work-up or chromatography can also lead to the formation of ring-opened impurities.
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Recommendation: Neutralize the reaction mixture promptly after the reaction is complete. Use a buffered aqueous solution for the work-up if necessary. For chromatographic purification, consider using a neutral stationary phase or deactivating silica gel with a small amount of a neutral amine like triethylamine.
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Question 3: Incomplete Reaction or Formation of Aldehyde Intermediate.
My reduction of the methyl or ethyl ester to the alcohol is sluggish, and I am isolating the corresponding aldehyde as a significant byproduct. How can I drive the reaction to completion?
Answer:
The formation of the aldehyde intermediate is a common issue in the reduction of esters to primary alcohols. This is often due to insufficient reducing agent, low reaction temperature, or deactivation of the reducing agent.
Root Causes and Corrective Actions:
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Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete reaction.
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Recommendation: Use a slight excess of the reducing agent (e.g., 1.5 to 2.0 equivalents of LiBH₄).
-
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Reaction Temperature and Time: The reduction may be slow at very low temperatures.
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Recommendation: After the initial addition of the reducing agent at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature and stir for an adequate amount of time. Monitor the reaction by TLC or LC-MS until the starting material and aldehyde intermediate are consumed.
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Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent.
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Recommendation: Tetrahydrofuran (THF) or diethyl ether are common solvents for borohydride reductions. Ensure the solvent is anhydrous.
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Experimental Protocol for Complete Reduction:
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Dissolve the N-protected 3-azabicyclo[3.1.0]hexane-6-carboxylate in anhydrous THF under an inert atmosphere.
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Cool the solution to 0 °C.
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Add the reducing agent (e.g., LiBH₄) portion-wise.
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Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC/LC-MS.
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Carefully quench the reaction by slow addition of water or a saturated aqueous solution of sodium sulfate at 0 °C.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and stereoselective route involves the diastereoselective cyclopropanation of an N-protected derivative of 2,5-dihydropyrrole-6-carboxylate, followed by the reduction of the ester functionality to the primary alcohol. The Simmons-Smith reaction is a frequently employed method for the cyclopropanation step.
Q2: How can I confirm the stereochemistry of my final product?
The stereochemistry of this compound can be confirmed using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments, are powerful tools for determining the relative stereochemistry. For the exo isomer, an NOE correlation is expected between the protons of the hydroxymethyl group and the bridgehead protons.
-
X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the absolute and relative stereochemistry.
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Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate the enantiomers and determine the enantiomeric excess (ee) of the product.
Q3: What are some common N-protecting groups used in this synthesis, and what are their advantages and disadvantages?
Common N-protecting groups include:
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tert-Butoxycarbonyl (Boc):
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Advantages: Stable to many reaction conditions, including the Simmons-Smith reaction, and can be removed under relatively mild acidic conditions (e.g., TFA).
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Disadvantages: The acidic deprotection conditions can potentially cause ring-opening of the bicyclic system if not carefully controlled.
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-
Benzyl (Bn):
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Advantages: Stable to a wide range of reaction conditions.
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Disadvantages: Requires hydrogenolysis for deprotection, which can sometimes lead to the reduction of other functional groups or ring-opening of the cyclopropane.
-
-
Carboxybenzyl (Cbz):
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Advantages: Similar to the benzyl group in terms of stability.
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Disadvantages: Also removed by hydrogenolysis, with similar potential side reactions.
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The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Visualization of Synthetic Pathway and Potential Side Products
Caption: Synthetic pathway and common troubleshooting points.
Summary of Potential Side Products
| Side Product | Formation Stage | Probable Cause | Recommended Action |
| endo-diastereomer | Cyclopropanation | Insufficient stereocontrol | Optimize reaction temperature, reagent choice, and addition rate. |
| Ring-opened amines | Deprotection/Reduction | Harsh acidic or basic conditions | Use milder reagents and conditions; ensure prompt neutralization during work-up. |
| Aldehyde intermediate | Reduction | Incomplete reaction | Use a slight excess of reducing agent; optimize reaction time and temperature. |
| Unreacted starting material | Cyclopropanation/Reduction | Incomplete reaction | Ensure proper stoichiometry of reagents and adequate reaction time. |
| Reagent-derived impurities | Cyclopropanation | Residual Simmons-Smith reagents | Proper quenching and aqueous work-up. |
References
- General Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives: A comprehensive review on the synthesis of this class of compounds can provide foundational knowledge. While a specific paper on the exact molecule might not be available, reviews on the synthesis of the core scaffold are highly valuable.
- Simmons-Smith Reaction: For detailed mechanisms and experimental conditions of the Simmons-Smith reaction, authoritative sources like "March's Advanced Organic Chemistry" or review articles dedicated to this reaction are recommended. These resources often discuss factors influencing stereoselectivity.
- Protecting Groups in Organic Synthesis: For guidance on the selection, application, and removal of protecting groups, "Greene's Protective Groups in Organic Synthesis" is the definitive reference. It provides detailed information on the stability of various protecting groups under different reaction conditions.
Technical Support Center: Purification of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol Derivatives
Welcome to the technical support guide for the purification of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable bicyclic scaffold. The unique structural features of these compounds—a rigid, chiral core, a basic secondary amine, and a polar hydroxymethyl group—present specific purification challenges that require carefully considered strategies.[1]
This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 3-azabicyclo[3.1.0]hexan-6-ylmethanol derivatives?
The main difficulties arise from the molecule's inherent physicochemical properties:
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Basicity: The secondary amine is basic and prone to strong interactions with acidic stationary phases like silica gel, often leading to significant peak tailing, streaking, and even irreversible adsorption during column chromatography.[2]
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Polarity: The presence of both an amine and a hydroxyl group makes these compounds highly polar and often highly soluble in water, which can complicate liquid-liquid extractions and require polar solvent systems for chromatography.
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Stereochemistry: The scaffold contains multiple chiral centers.[3] Purification may require the separation of diastereomers or enantiomers, necessitating specialized chiral chromatography techniques or classical resolution methods.
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Stability: Amines can be sensitive to air oxidation, which may lead to colored impurities, especially after prolonged exposure to silica gel or during heating.[4]
Q2: What are the most effective purification techniques for this class of compounds?
There is no single "best" method; the choice depends on the specific derivative, impurity profile, and scale. The most common and effective techniques include:
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Modified Column Chromatography: This is the workhorse technique but requires modification to handle the basic amine. Methods include using a basic modifier in the eluent or employing alternative stationary phases.[5][6]
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Crystallization via Salt Formation: This is a highly effective method for achieving high purity on a larger scale. By forming a salt with an appropriate acid (e.g., HCl, HBr, or a chiral acid for resolution), the derivative's solubility profile changes, often inducing crystallization.[2][7]
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Acid-Base Extraction: An essential workup and initial purification step. This technique leverages the basicity of the amine to move the target compound between aqueous and organic phases, separating it from neutral or acidic impurities.[2][8]
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Preparative HPLC/SFC: For challenging separations, particularly of stereoisomers or closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offers superior resolution.[9][10]
Q3: How do I choose the right purification strategy?
The optimal strategy depends on the experimental goals. The following decision tree provides a general guide.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification experiments.
Issue 1: Severe Tailing and/or Low Recovery in Silica Gel Chromatography
-
Question: My compound is streaking down the TLC plate and I'm getting very low yield from my silica column. What's happening?
-
Answer: This is the most common issue and is caused by the strong interaction between the basic nitrogen of your azabicyclo-hexane derivative and the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to irreversible binding and poor chromatographic performance.
Solutions Workflow
Expert Insight: Adding triethylamine is often the quickest fix. However, it is volatile and can be difficult to remove completely. For high-purity materials, using basic alumina or protecting the amine are more robust solutions.[2] N-Boc protection is a common strategy in the synthesis of these scaffolds for this very reason.[1]
Issue 2: Product is a Yellow/Brown Oil or Solid After Chromatography
-
Question: My product was colorless before the column, but came out as a yellow or brown substance. Why?
-
Answer: This discoloration often points to on-column decomposition or oxidation. The acidic silica surface can catalyze degradation, or prolonged exposure to air and trace metals can cause oxidation of the amine.
Troubleshooting Data Table
| Potential Cause | Proposed Solution | Rationale & Key Considerations |
| On-column Decomposition | 1. Deactivate the Silica: Slurry the silica gel in the eluent containing 1-2% triethylamine before packing the column. 2. Run a Faster Column: Use a larger column diameter and higher flow rate to minimize residence time. | Neutralizing the acidic sites on the silica surface reduces the potential for acid-catalyzed degradation.[4] Reducing the time the compound spends on the column limits its exposure to the stationary phase. |
| Air Oxidation | 1. Use Degassed Solvents: Sparge solvents with nitrogen or argon before use. 2. Maintain an Inert Atmosphere: Pack and run the column under a positive pressure of nitrogen if the compound is highly sensitive. | Oxygen can contribute to the formation of colored oxides, a common issue with amines.[2][4] |
| Residual Metal Catalyst | 1. Use a Metal Scavenger: Before chromatography, stir the crude product solution with a silica-based metal scavenger (e.g., SiliaMetS® Thiol). 2. Activated Carbon Treatment: Dissolve the discolored product and stir with a small amount of activated carbon, then filter through celite. | If the preceding synthetic step used a palladium or rhodium catalyst, trace metals can cause discoloration.[4][11][12] Scavengers or carbon can effectively remove these trace impurities. |
Issue 3: Difficulty in Achieving Separation of Diastereomers
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Question: My NMR shows a mixture of diastereomers, but they appear as a single spot on TLC and co-elute during column chromatography. How can I separate them?
-
Answer: Separating diastereomers requires exploiting subtle differences in their 3D structures. Standard chromatography may not provide sufficient resolution.
Recommended Strategies:
-
Systematic Solvent Screening: The key is to find a solvent system that maximizes the difference in interaction with the stationary phase. Test binary and ternary solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes/Triethylamine) using analytical HPLC first to identify optimal conditions before scaling to preparative chromatography.[10]
-
Preparative HPLC: This is often the most reliable method. A high-efficiency column (e.g., with 5 µm particles) can provide the theoretical plates needed for separation.[13]
-
Derivatization: Reacting the hydroxymethyl group or the amine with a chiral or bulky reagent can exaggerate the physical differences between the diastereomers, making them easier to separate on a standard silica column. The protecting group can then be removed post-purification.
-
Crystallization: Sometimes, one diastereomer will selectively crystallize from a specific solvent system, leaving the other in the mother liquor. This can be a very effective and scalable method if suitable conditions are found.[14]
Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
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Slurry Preparation: In a beaker, add the required amount of silica gel. Add the starting eluent (e.g., 98:2 Dichloromethane/Methanol) containing 1% v/v triethylamine. Stir to create a uniform slurry.
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Column Packing: Pour the slurry into the column and use gentle pressure to pack the bed. Ensure no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane. If it doesn't dissolve well, pre-adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load this onto the top of the column bed.
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Elution: Start with the initial, less polar eluent. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 10%) to elute your compound.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Use a stain appropriate for amines (e.g., ninhydrin) if the compound is not UV-active.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporate with a solvent like isopropanol or toluene to help remove residual triethylamine.
Protocol 2: Purification via Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine derivative will protonate and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers. Perform a "back-wash" with a fresh portion of organic solvent to remove any remaining neutral impurities.
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Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or solid sodium bicarbonate, with stirring until the pH is >10.[8] This deprotonates the amine salt, regenerating the neutral, water-insoluble compound.
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Re-extraction: Extract the now basic aqueous layer with fresh organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times. The purified amine product will move back into the organic layer.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
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Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?[5]
-
Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.[9]
-
Benchchem. This compound.[1]
-
PharmaCompass.com. Purification & Separation | Chromatography | HPLC | CDMO.[6]
-
Esteve, J. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.[10]
-
Benchchem. Addressing poor resolution in the chromatographic analysis of amino alcohols.[13]
-
Reddit. (2024, May 16). Purification Troubleshooting : r/chemistry.[4]
-
Pharma-Sources. (2024, June 11). The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective.[15]
-
RSC Publishing. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[16]
-
Semantic Scholar. (2024, January 3). Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II).[11]
-
ACS Publications. (2024, January 3). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters.[12]
-
Reddit. (2024, March 12). Amine workup : r/Chempros.[2]
-
Google Patents. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.[3]
-
Library and Archives Canada. SYNTHETIC APPLICATIONS OF FUNCTIONALIZED AZIRIDINES.[17]
-
Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple.[14]
-
Google Patents. US20170183328A1 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors.[18]
-
PubChem. This compound | C6H11NO | CID 15713442.[19]
-
Sigma-Aldrich. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | 134575-13-6.[20]
-
eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC2580*.[21]
-
Column Chromatography. Amino Acid Purification.[22]
-
Google Patents. US10858352B2 - Pharmaceutical compounds.[23]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.[24]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.[8]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.[7]
-
ResearchGate. (PDF) Separation and Purification of Amino Acids.[25]
-
METHANO-CARBOCYCLIC NUCLEOSIDES THROUGH THE ADDITION OF DIAZO- METHANE TO 2-AZABICYCLO[2.2.1]HEPT-5-EN.[26]
-
Google Patents. EP3884940A1 - Novel imidazole derivative.[27]
-
YouTube. (2021, June 12). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins | CSI.[28]
-
Google Patents. WO2024162828A1 - Novel plk1 degradation inducing compound.[29]
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. shyzchem.com [shyzchem.com]
- 6. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 15. nbinno.com [nbinno.com]
- 16. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 18. US20170183328A1 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors - Google Patents [patents.google.com]
- 19. This compound | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | 134575-13-6 [sigmaaldrich.com]
- 21. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 22. column-chromatography.com [column-chromatography.com]
- 23. US10858352B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 24. Chromatography [chem.rochester.edu]
- 25. researchgate.net [researchgate.net]
- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 27. EP3884940A1 - Novel imidazole derivative - Google Patents [patents.google.com]
- 28. m.youtube.com [m.youtube.com]
- 29. WO2024162828A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Welcome to the technical support center for the synthesis and purification of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable chiral building block. The rigid, three-dimensional structure of this compound makes it a significant scaffold in medicinal chemistry for creating potent and selective therapeutic agents.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route, improve yield, and achieve high purity.
I. Synthetic Overview & Key Challenges
The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the formation of the bicyclic core via a stereoselective cyclopropanation reaction. This is followed by the reduction of a functional group at the 6-position and subsequent deprotection of the amine. Each of these stages presents unique challenges that can impact both the yield and purity of the final product.
II. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Stereoselective Cyclopropanation
The cornerstone of this synthesis is the stereoselective formation of the 3-azabicyclo[3.1.0]hexane ring system. A common route involves the cyclopropanation of an N-protected 2,5-dihydropyrrole derivative.
Q1: My cyclopropanation reaction is giving a low yield and a mixture of diastereomers (exo and endo). How can I improve this?
A1: Low yield and poor diastereoselectivity are common hurdles in this key step. The outcome of the cyclopropanation is highly dependent on the catalyst, solvent, and temperature.
-
Expert Insight: The choice of catalyst is critical for controlling the stereochemical outcome. Rhodium and palladium catalysts are frequently employed for such transformations. For instance, dirhodium(II) catalysts have been shown to be effective in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. The diastereoselectivity can often be tuned by the choice of the rhodium catalyst's ligands.
-
Troubleshooting Steps:
-
Catalyst Screening: If you are using a standard rhodium catalyst like rhodium(II) acetate, consider screening other dirhodium(II) catalysts with different carboxylate ligands. Chiral ligands can also be employed to induce enantioselectivity if you are starting from an achiral precursor.
-
Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can significantly influence the reaction rate and selectivity. A non-polar solvent like dichloromethane (DCM) or toluene at room temperature or slightly elevated temperatures is a good starting point. It is advisable to run a temperature screen from room temperature up to the reflux temperature of the solvent.
-
Slow Addition of Diazo Compound: Diazo compounds can be unstable and prone to side reactions. A slow, controlled addition of the diazoacetate to the reaction mixture containing the alkene and catalyst often improves the yield and minimizes the formation of byproducts.
-
Q2: I am observing significant formation of what appears to be a homodimer of my diazo compound. What is causing this and how can I prevent it?
A2: The formation of diethyl fumarate and maleate from the dimerization of ethyl diazoacetate is a common side reaction in metal-catalyzed cyclopropanations.
-
Causality: This side reaction is favored when the concentration of the diazo compound is too high relative to the alkene, or when the catalyst is not sufficiently active to promote the cyclopropanation at a faster rate than the dimerization.
-
Preventative Measures:
-
High Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.
-
Slow Addition: As mentioned previously, the slow addition of the diazo compound via a syringe pump is a highly effective strategy to maintain a low instantaneous concentration of the diazo species.
-
Catalyst Loading: While it may seem counterintuitive, in some cases, slightly increasing the catalyst loading can favor the desired cyclopropanation over dimerization.
-
| Parameter | Recommendation for Improving Diastereoselectivity & Yield |
| Catalyst | Screen various dirhodium(II) catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) |
| Solvent | Dichloromethane (DCM) or Toluene |
| Temperature | Start at room temperature and screen up to reflux |
| Addition Rate | Slow addition of diazo compound via syringe pump |
B. Reduction of the Ester/Carboxylic Acid
Once the N-Boc protected bicyclic ester or carboxylic acid is formed, the next step is the reduction to the corresponding alcohol.
Q3: My reduction of the N-Boc protected ester with LiAlH₄ is giving a low yield of the desired alcohol. What could be the issue?
A3: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its reactivity can also lead to side reactions if not handled properly.
-
Expertise & Experience: LiAlH₄ reacts violently with protic solvents, including water and alcohols. The presence of even trace amounts of moisture in your starting material, solvent, or glassware can consume the reagent and lead to lower yields. Furthermore, incomplete reduction can occur if an insufficient amount of LiAlH₄ is used. Esters require two equivalents of hydride for complete reduction to the alcohol.[2][3]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents (e.g., dry THF or diethyl ether). Ensure your starting material is free of water.
-
Sufficient Equivalents of LiAlH₄: For the reduction of an ester, a theoretical minimum of 0.5 equivalents of LiAlH₄ is needed (as each LiAlH₄ delivers 4 hydrides). However, it is common practice to use a slight excess (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.
-
Reaction Temperature: The reduction is typically performed by adding the ester solution to a suspension of LiAlH₄ in an anhydrous solvent at 0 °C, followed by warming to room temperature.
-
Work-up Procedure: A careful work-up is crucial. A common procedure is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). This should produce a granular precipitate of aluminum salts that can be easily filtered off.
-
Q4: I am concerned about the stability of the cyclopropane ring during the LiAlH₄ reduction. Is ring-opening a possible side reaction?
A4: The cyclopropane ring in the 3-azabicyclo[3.1.0]hexane system is generally stable to the conditions of LiAlH₄ reduction.
-
Trustworthiness: While cyclopropanes are strained rings, they do not typically react with nucleophilic reducing agents like LiAlH₄.[4] The primary reaction pathway is the nucleophilic attack of the hydride on the carbonyl group of the ester.
C. N-Boc Deprotection
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine.
Q5: My N-Boc deprotection with trifluoroacetic acid (TFA) is incomplete. Should I increase the reaction time or temperature?
A5: Incomplete Boc deprotection is a common issue and can often be resolved by adjusting the reaction conditions.
-
Expert Insight: The cleavage of the Boc group is an acid-catalyzed process. Incomplete reactions are often due to insufficient acid strength or concentration. TFA is hygroscopic, and absorbed water can reduce its effectiveness.
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh, high-purity TFA.
-
Acid Concentration: A common and effective condition is a 1:1 mixture of TFA and DCM. If the reaction is still sluggish, neat TFA can be used.
-
Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature. Gentle warming (to around 40 °C) can be employed for sterically hindered substrates, but prolonged heating should be avoided to minimize side reactions.
-
Alternative Reagents: If TFA is not effective or if your molecule is sensitive to it, a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether) is a common and effective alternative.
-
Q6: After removing the TFA under reduced pressure, I am left with a sticky oil that is difficult to handle and purify. How can I obtain a solid product?
A6: The product of a TFA deprotection is the trifluoroacetate salt of the amine, which is often an oil. To obtain a solid, it is usually necessary to perform a salt-free or a salt-exchange procedure.
-
Protocol for Obtaining a Solid Product:
-
Basification and Extraction: After the reaction is complete, carefully neutralize the excess TFA with a base such as saturated aqueous sodium bicarbonate or sodium carbonate. Extract the free amine into an organic solvent like DCM or ethyl acetate. After drying and concentrating, you will have the free base, which may be a solid or an oil that can be crystallized.
-
Salt Exchange: To obtain a crystalline hydrochloride salt, after removing the TFA, dissolve the residue in a minimal amount of a solvent like isopropanol or methanol and add a solution of HCl in diethyl ether or dioxane. The hydrochloride salt will often precipitate as a crystalline solid.
-
III. Experimental Protocols
The following are generalized protocols that can be adapted for your specific synthesis.
Protocol 1: N-Boc Protection of a Secondary Amine
-
Dissolve the secondary amine in a suitable solvent (e.g., DCM, THF, or a mixture of dioxane and water).
-
Add a base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the N-Boc protected amine by column chromatography or crystallization.
Protocol 2: LiAlH₄ Reduction of N-Boc Protected Ester
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the N-Boc protected ester in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water.
-
Stir the resulting mixture until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate to obtain the crude N-Boc protected alcohol, which can be purified by column chromatography.
Protocol 3: N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected alcohol in DCM (approximately 0.1-0.2 M).
-
Add an equal volume of TFA and stir the solution at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the DCM and TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).
-
For purification, either proceed with the crude TFA salt or convert it to the free base or a different salt form as described in the troubleshooting section.
IV. Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Cyclopropanation
Sources
Technical Support Center: Chiral Separation of 3-Azabicyclo[3.1.0]hexane Enantiomers
Welcome to the technical support resource for the chiral separation of 3-azabicyclo[3.1.0]hexane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into method development and troubleshooting.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chiral separation of 3-azabicyclo[3.1.0]hexane and its derivatives, particularly using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Question 1: I am seeing poor or no enantiomeric resolution (Rs < 1.5). What are the likely causes and how can I fix it?
Potential Causes:
-
Inappropriate Chiral Stationary Phase (CSP): The most critical factor in a chiral separation is the choice of CSP. The 3-azabicyclo[3.1.0]hexane structure requires a CSP that can effectively form transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole, or steric hindrance. Not all CSPs will provide selectivity for this specific analyte.
-
Incorrect Mobile Phase Composition: For normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol) is crucial. Too much polar modifier can weaken the interactions between the analyte and the CSP, leading to a loss of resolution.
-
Sub-optimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1][2] In some cases, increasing temperature can decrease resolution (enthalpically-driven separations), while in others, it might improve it (entropically-driven separations).[2]
-
Missing or Incorrect Additive: Basic compounds like 3-azabicyclo[3.1.0]hexane often require a basic additive in the mobile phase to improve peak shape and, consequently, resolution. The absence of such an additive can lead to severe peak tailing that masks any underlying separation.
Recommended Solutions:
-
CSP Screening: The most effective approach is to screen a variety of CSPs. For 3-azabicyclo[3.1.0]hexane and similar bicyclic amines, polysaccharide-based CSPs are a primary choice.[1][2]
-
Optimize Mobile Phase:
-
Systematically vary the percentage of the alcohol modifier (e.g., start with 10% ethanol in hexane and test 5%, 15%, and 20%).
-
Test different alcohol modifiers. Isopropanol (IPA) is less polar than ethanol and can sometimes provide better selectivity.
-
-
Adjust Column Temperature:
-
Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Sub-ambient temperatures can sometimes enhance resolution.[2]
-
-
Introduce a Basic Additive:
-
For basic analytes, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1% v/v).[3][4] This minimizes interactions with acidic silanol groups on the silica support, improving peak shape and allowing the chiral selector to dominate the separation.
-
Question 2: My peaks are tailing or fronting severely. What should I do?
Potential Causes:
-
Secondary Interactions with Silica: The basic nitrogen atom in the 3-azabicyclo[3.1.0]hexane core can interact strongly with residual acidic silanol groups on the silica gel support of the CSP. This is a very common cause of peak tailing for amines.
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing or fronting peaks.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.[5]
Recommended Solutions:
-
Use a Basic Additive: This is the most effective solution for tailing amines. Add 0.1% - 0.2% of diethylamine (DEA), triethylamine (TEA), or another suitable amine to your mobile phase.[4] The additive competes for the active silanol sites, preventing the analyte from interacting with them.
-
Reduce Sample Concentration: Prepare a more dilute sample and inject a smaller volume to ensure you are operating within the linear range of the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
Question 3: My retention times and resolution are drifting between injections. Why is this happening?
Potential Causes:
-
Column Equilibration: Chiral separations, especially in normal-phase, can require long equilibration times. If the column is not fully equilibrated with the mobile phase (including the additive), you will see drifting retention times.
-
"Additive Memory Effect": CSPs can "remember" previous mobile phases and additives.[6] If you switch from a method using an acidic additive to one using a basic additive (or vice-versa) without proper flushing, the residual additive can interfere with your new separation, causing irreproducibility.[6]
-
Temperature Fluctuations: Unstable column temperature will lead to shifting retention times.
-
Mobile Phase Instability: If your mobile phase is volatile (e.g., hexane-based), preferential evaporation of one component can alter the composition over time, affecting retention and selectivity.
Recommended Solutions:
-
Ensure Thorough Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection. For some methods, this can take several hours.
-
Dedicate Columns: The best practice is to dedicate a chiral column to a specific class of compounds and mobile phase type (e.g., normal phase with basic additives).
-
Implement a Rigorous Flushing Protocol: If you must use the same column for different methods, flush thoroughly with a strong, miscible solvent like isopropanol or ethanol before switching to the new method. For immobilized CSPs, stronger solvents like THF or DMF can be used for regeneration.[5]
-
Use a Column Thermostat: Actively control the column temperature to ensure stability.
-
Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the solvent reservoir bottles capped to minimize evaporation.
Frequently Asked Questions (FAQs)
Question 1: What is the best starting point for developing a chiral separation method for a novel 3-azabicyclo[3.1.0]hexane derivative?
The most efficient starting point is a column screening approach using either HPLC or SFC. Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations in the pharmaceutical industry due to its high speed, lower solvent consumption, and high efficiency.[4][7][8]
A typical screening protocol would involve:
-
Columns: A set of 4-6 columns with different chiral selectors. A good starting set would include polysaccharide-based phases (e.g., ChiralPak IA, ChiralPak AD-H, ChiralCel OD-H) and potentially a Pirkle-type or crown ether-based phase.[3][7]
-
Mobile Phase: For SFC, use a primary mobile phase of CO2 with a methanol or ethanol co-solvent. For HPLC, use a hexane/ethanol or hexane/IPA mobile phase.
-
Additive: Include a standard basic additive like 0.1% DEA in your mobile phase from the start, given the basic nature of the analyte.[4]
The workflow diagram below illustrates this screening process.
Caption: Chiral Method Development Workflow.
Question 2: Why are polysaccharide-based columns so common for this type of separation?
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile chiral selectors.[2] Their effectiveness stems from a combination of factors:
-
Complex 3D Structure: The helical polymer structure creates well-defined chiral grooves and cavities.
-
Multiple Interaction Sites: They offer various sites for interaction, including carbamate groups (for hydrogen bonding and dipole-dipole interactions) and the polysaccharide backbone itself (for steric interactions).
-
Enantiorecognition Mechanism: The separation of enantiomers occurs as they fit differently into these chiral grooves, leading to the formation of diastereomeric complexes with different stability constants. This difference in stability results in different retention times on the column.
For a molecule like 3-azabicyclo[3.1.0]hexane, the nitrogen atom and any substituents can engage in these multiple interactions, making polysaccharide CSPs a highly successful choice.
Question 3: Are there viable alternatives to chiral chromatography for separating 3-azabicyclo[3.1.0]hexane enantiomers?
Yes, several other methods can be employed, particularly for preparative-scale resolution.
| Method | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | The racemic base is reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form two diastereomeric salts.[9][10][11] These salts have different physical properties (like solubility) and can be separated by crystallization. | Cost-effective for large-scale production, well-established technique. | Requires suitable chiral resolving agents, can be labor-intensive, may require optimization of crystallization conditions. |
| Capillary Electrophoresis (CE) | A chiral selector (e.g., a cyclodextrin) is added to the background electrolyte.[12][13][14] The enantiomers form transient inclusion complexes with the selector, which alters their electrophoretic mobility, leading to separation. | Very high efficiency, requires tiny sample amounts, rapid method development. | Primarily an analytical technique, low loading capacity not suitable for preparative work. |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one of the enantiomers, allowing the reacted and unreacted enantiomers to be separated. | Can provide extremely high enantioselectivity. | Requires finding a suitable enzyme, reaction conditions must be carefully controlled. |
The choice of method depends on the scale and purpose of the separation (analytical vs. preparative). The diagram below can help guide your decision.
Caption: Decision Tree for Chiral Separation Method Selection.
Experimental Protocols
Protocol 1: Generic Chiral HPLC Method Development for 3-Azabicyclo[3.1.0]hexane
This protocol provides a step-by-step guide for developing an analytical scale chiral HPLC method.
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chiral columns: ChiralPak AD-H (250 x 4.6 mm), ChiralCel OD-H (250 x 4.6 mm)
-
HPLC-grade solvents: n-Hexane, Ethanol (EtOH), Isopropanol (IPA)
-
Additive: Diethylamine (DEA)
-
Racemic 3-azabicyclo[3.1.0]hexane sample
2. Sample Preparation:
-
Dissolve the racemic sample in the mobile phase (or hexane/IPA 50:50) to a concentration of approximately 1 mg/mL.
3. Initial Screening Conditions:
-
Column: ChiralPak AD-H
-
Mobile Phase: 90:10 (v/v) n-Hexane / Ethanol + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm (or as appropriate for the derivative)
-
Injection Volume: 5 µL
4. Execution:
-
Install and equilibrate the ChiralPak AD-H column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Evaluate the result. If no separation is observed, repeat steps 1-2 with the ChiralCel OD-H column.
-
If partial separation is observed (peaks are present but not baseline resolved), proceed to optimization.
5. Optimization Steps (if needed):
-
Vary Alcohol Modifier: Change the mobile phase composition to 95:5 and 80:20 (Hexane/EtOH) to see the effect on retention and resolution.
-
Change Alcohol Type: Prepare a mobile phase of 90:10 n-Hexane / Isopropanol + 0.1% DEA. IPA is a weaker solvent and may increase retention and selectivity.
-
Adjust Temperature: Set the column temperature to 15°C and 40°C to determine if the separation is enthalpically or entropically driven.
6. Data Interpretation:
-
Calculate the resolution (Rs) between the enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
The goal is to achieve baseline resolution with a reasonable run time (ideally under 20 minutes).
References
-
Ghanem, A., & Aboul-Enein, H. Y. (2019). Chiral high-performance liquid and supercritical fluid chromatographic enantioseparations of limonene-based bicyclic aminoalcohols and aminodiols on polysaccharide-based chiral stationary phases. Biomedical Chromatography, 33(5), e4517. [Link]
-
Request PDF. (n.d.). Chiral high-performance liquid and supercritical fluid chromatographic enantioseparations of limonene-based bicyclic aminoalcohols and aminodiols on polysaccharide-based chiral stationary phases. ResearchGate. [Link]
-
Request PDF. (n.d.). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. [Link]
- Morand, O., et al. (2008). 3-aza-bicyclo[3.1.0]hexane derivatives.
-
Somfai, P., & Torsell, S. (2005). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 70(13), 5088–5091. [Link]
-
Torsell, S., & Somfai, P. (2016). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Figshare. [Link]
-
Kalsi, D., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis, 12(10), 6209-6215. [Link]
-
Pedroni, J., & Cramer, N. (2020). Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society, 142(30), 12992-12997. [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Request PDF. (n.d.). Enantioselective One-pot Synthesis of 3-Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. ResearchGate. [Link]
- Bream, R., et al. (2015). 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.
- Busch, F. R., et al. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
Barashkova, K. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 776-784. [Link]
-
Request PDF. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]
-
Ilie, M. M., et al. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 26(11), 3231. [Link]
-
Barashkova, K. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Archives. [Link]
-
Chromatography Today. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
Deng, Y., et al. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters, 20(13), 4121-4125. [Link]
-
Reeder, M. D., et al. (2005). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. European Patent Office. [Link]
-
Alemparte, C., et al. (2013). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 49(43), 4875-4877. [Link]
-
Fanali, S. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Spangenberg, T., et al. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Critical Reviews in Analytical Chemistry, 51(4), 346-366. [Link]
-
Altria, K. D. (1998). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis Guidebook (pp. 203-230). Humana Press. [Link]
-
George, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]
Sources
- 1. Chiral high-performance liquid and supercritical fluid chromatographic enantioseparations of limonene-based bicyclic aminoalcohols and aminodiols on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Synthesis of All Four Stereoisomers of 3â(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid - The Journal of Organic Chemistry - Figshare [figshare.com]
- 11. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 12. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review [mdpi.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Stability Studies of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Welcome to the technical support center for stability studies of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile bicyclic scaffold. The inherent reactivity of the secondary amine and the strained ring system necessitates a thorough understanding of its stability profile to ensure the integrity of your research and development activities.
I. Frequently Asked Questions (FAQs) about the Stability of this compound
This section addresses common questions regarding the handling, storage, and potential degradation of this compound.
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The secondary amine in the azabicyclo[3.1.0]hexane ring is susceptible to oxidation and pH-dependent reactions. The primary alcohol can undergo oxidation. The strained bicyclic system, while generally stable, can be susceptible to ring-opening under harsh acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For solutions, use of amber vials or foil-wrapped containers is recommended to prevent photodegradation.[1]
Q3: Is the N-Boc protected form of this compound more stable?
A3: Yes, the N-Boc (tert-butyloxycarbonyl) protected form is generally more stable, particularly against oxidation and certain side reactions involving the secondary amine.[1] The Boc group reduces the nucleophilicity and basicity of the amine, preventing its participation in degradation pathways. However, the Boc group itself can be labile under strong acidic conditions.
Q4: What are the likely degradation pathways for this molecule under forced degradation conditions?
A4: Based on the structure, the following degradation pathways are plausible:
-
Hydrolysis: Under strongly acidic or basic conditions, ring-opening of the cyclopropane or the pyrrolidine ring could occur, though this is generally less common for this scaffold under typical pharmaceutical conditions.
-
Oxidation: The secondary amine is a primary target for oxidation, potentially forming N-oxides or other related impurities. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
-
Photodegradation: Exposure to UV or visible light can generate radical species, leading to a complex mixture of degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, though the specific pathways would need to be determined experimentally.
Q5: How can I monitor the stability of this compound in my samples?
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential. This method should be capable of separating the intact molecule from its potential degradation products.
II. Troubleshooting Guide for Stability Studies
This section provides a structured approach to resolving common issues encountered during the stability testing of this compound.
Troubleshooting HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for the main compound.
-
Potential Cause: Secondary interactions between the basic amine group of the analyte and residual acidic silanols on the HPLC column packing material.[2]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (TEA) or a volatile alternative such as ammonium acetate to the mobile phase to mask the silanol groups.
-
pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds, a low pH (e.g., 2.5-3.5) will protonate the amine, which can sometimes improve peak shape. Conversely, a higher pH (e.g., 7-8) can also be effective but requires a column stable at that pH.
-
Column Selection: Utilize a column with low silanol activity or an end-capped column specifically designed for the analysis of basic compounds.
-
Issue 2: Inconsistent retention times.
-
Potential Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.[2]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump proportioning valves.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
-
Temperature Control: Use a column oven to maintain a constant temperature.[2]
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Potential Cause: Sample degradation, contamination of the mobile phase or sample, or carryover from previous injections.
-
Troubleshooting Steps:
-
Verify Sample Integrity: Prepare a fresh sample and analyze it immediately to rule out degradation.
-
Check Mobile Phase and Solvents: Use high-purity solvents and prepare fresh mobile phase.
-
Injector Cleaning: Implement a robust injector cleaning procedure to prevent carryover.
-
Blank Injections: Run blank injections (solvent without analyte) to identify any ghost peaks originating from the system.
-
Troubleshooting Forced Degradation Studies
Issue 1: No degradation observed under stress conditions.
-
Potential Cause: The stress conditions are not harsh enough, or the molecule is inherently very stable under the tested conditions.
-
Troubleshooting Steps:
-
Increase Stress Severity: Gradually increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure.
-
Alternative Stressors: If one type of stressor is ineffective, consider another. For oxidation, if hydrogen peroxide is not effective, try a radical initiator like AIBN.
-
Confirm Analytical Method: Ensure your analytical method is capable of detecting small changes in the parent compound concentration.
-
Issue 2: Complete degradation of the compound.
-
Potential Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.
-
Time-Point Study: Take samples at multiple time points during the degradation experiment to capture the formation of initial degradation products before they are further degraded.
-
III. Experimental Protocols
This section provides detailed step-by-step methodologies for conducting forced degradation studies on this compound.
Protocol 1: Forced Degradation Study - General Procedure
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Control Samples: For each stress condition, prepare a control sample stored under ambient conditions and a dark control for the photostability study.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical starting gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan). If the compound has a poor chromophore, use a mass spectrometer for detection.
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
IV. Data Presentation
The following table provides a template for summarizing the results of a forced degradation study.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent | Number of Degradants | RRT of Major Degradant(s) | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data | Data |
| 0.1 M NaOH, 60°C, 24h | Data | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data | Data |
| Heat, 80°C, 48h (Solid) | Data | Data | Data | Data |
| Heat, 80°C, 48h (Solution) | Data | Data | Data | Data |
| Photostability | Data | Data | Data | Data |
RRT = Relative Retention Time
V. Visualizations
Workflow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Forced Degradation Study Decision Tree
Caption: Decision tree for a forced degradation study.
VI. References
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting. [Link]
Sources
Overcoming steric hindrance in reactions involving the 3-azabicyclo[3.1.0]hexane scaffold
Welcome to the technical support center for navigating the synthetic complexities of the 3-azabicyclo[3.1.0]hexane scaffold. This rigid, three-dimensional bicyclic system is a privileged motif in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3][4] However, its conformational rigidity and inherent steric properties can present significant challenges in achieving desired chemical transformations. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions on the 3-azabicyclo[3.1.0]hexane scaffold often sluggish or low-yielding?
A1: The primary reason is steric hindrance imposed by the bicyclic structure. The molecule exists in a constrained conformation, often described as a boat or chair-like form of the pyrrolidine ring fused to the cyclopropane.[5][6] This fixed geometry restricts access to certain reaction sites. Specifically, the concave endo face is significantly more hindered than the convex exo face, influencing the approach of reagents and catalysts.
Q2: I'm struggling with N-functionalization of the bicyclic amine. What are the key considerations?
A2: N-functionalization is highly sensitive to the steric bulk of both the electrophile and any substituents already present on the scaffold. For bulky electrophiles, the nitrogen's lone pair accessibility is reduced. Consider using smaller, more reactive electrophiles or employing reaction conditions that promote reactivity, such as higher temperatures or the use of microwave irradiation. Additionally, the choice of base is critical; a non-nucleophilic, sterically hindered base can be advantageous in preventing side reactions.
Q3: My cyclopropanation reaction to form the 3-azabicyclo[3.1.0]hexane core is giving poor diastereoselectivity. How can I control the stereochemistry?
A3: Diastereoselectivity in cyclopropanation is a common challenge. The choice of catalyst is paramount. Dirhodium(II) catalysts, for instance, can be tuned with different ligands to favor the formation of either the exo or endo isomer.[7] For example, studies have shown that specific dirhodium(II) catalysts can allow for the selective formation of either stereoisomer with low catalyst loadings.[7] Careful selection of the catalyst and reaction conditions, including solvent and temperature, is crucial for achieving high diastereoselectivity.[7]
Q4: Are there general strategies to improve the success of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on this scaffold?
A4: For coupling reactions, ligand selection for the metal catalyst (commonly palladium) is critical. Bulky, electron-rich phosphine ligands can promote oxidative addition and reductive elimination, the key steps in the catalytic cycle. Furthermore, consider the position of the coupling handle (e.g., a halide). If it is in a sterically congested position, you may need to use more reactive boronic acids/esters or amines and potentially higher catalyst loadings or temperatures. Some palladium-catalyzed intramolecular aza-Wacker-type cyclizations have also been developed to access these structures.[3]
Troubleshooting Guides
Guide 1: Poor Yield in N-Alkylation or N-Arylation Reactions
Problem: Low conversion or no product formation when attempting to introduce a substituent on the nitrogen atom.
Visualizing the Problem:
Sources
- 1. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [journals.rcsi.science]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicyc ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05440C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
Managing diastereoselectivity in the synthesis of substituted 3-azabicyclo[3.1.0]hexanes
Welcome to the technical support center for the synthesis of substituted 3-azabicyclo[3.1.0]hexanes. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrol in the formation of this pharmaceutically significant scaffold. The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained piperidine analogue, making it a valuable motif in drug discovery for orienting key pharmacophores in three-dimensional space.[1][2][3]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered when managing diastereoselectivity in this class of reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core?
A1: The construction of this bicyclic system is primarily achieved through two main strategies:
-
Cyclopropanation of a five-membered nitrogen heterocycle: This is one of the most common and direct methods. It typically involves the reaction of a metal carbene, generated from a diazo compound or an equivalent, with an unsaturated pyrrolidine derivative (e.g., N-protected 2,5-dihydropyrrole).[2][4][5] Transition metals like rhodium and palladium are frequently employed to catalyze this transformation.[4][6][7]
-
Intramolecular cyclization: This approach involves forming the cyclopropane ring from an appropriately functionalized five-membered ring precursor.[8] Methods include base-promoted intramolecular additions and various cascade or domino reactions.[8][9]
Other notable methods include 1,3-dipolar cycloadditions of azomethine ylides to cyclopropenes and gold- or silver-catalyzed oxidative cyclopropanations.[10][11][12][13]
Q2: What do exo and endo refer to in the context of 3-azabicyclo[3.1.0]hexanes, and why is this distinction critical?
A2: The terms exo and endo describe the relative stereochemistry of the substituent on the cyclopropane ring (often at the C6 position) with respect to the five-membered pyrrolidine ring.
-
Exo isomer: The substituent points away from the five-membered ring.
-
Endo isomer: The substituent points towards the five-membered ring.
This distinction is critical because the spatial orientation of substituents dramatically impacts the molecule's three-dimensional shape and, consequently, its biological activity and pharmacokinetic properties. Controlling the synthesis to yield a single, desired diastereomer is a key challenge and objective.
Q3: My rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) yields a nearly 1:1 mixture of exo and endo diastereomers. How can I improve the selectivity?
A3: Achieving high diastereoselectivity in this reaction is a common challenge. A ~1:1 mixture is often observed with standard achiral dirhodium(II) catalysts like rhodium(II) acetate.[4] To improve selectivity, consider the following approaches:
-
Chiral Catalyst Systems: Employing chiral dirhodium(II) catalysts is a primary strategy to induce facial selectivity. Bowl-shaped chiral catalysts, for instance, have been shown to favor the formation of the thermodynamically less stable endo isomer.[2]
-
Post-Cyclopropanation Epimerization/Hydrolysis: A powerful and practical strategy involves synthesizing the mixture of diastereomers and then selectively converting one into the other or selectively isolating one. For example, you can perform a base-catalyzed epimerization of the initial ester mixture, followed by selective hydrolysis to isolate either the exo or endo acid with high diastereomeric purity (>30:1 d.r.) without the need for chromatography.[4][5] This "telescoped" approach is highly efficient for gram-scale synthesis.[2][5]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Poor Diastereomeric Ratio (d.r.) in Metal-Catalyzed Cyclopropanation
Symptoms:
-
You consistently obtain a diastereomeric ratio close to 1:1.
-
The observed d.r. is low and inconsistent between batches.
Root Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Achiral Catalyst | Standard achiral catalysts (e.g., Rh₂(OAc)₄) often exhibit poor stereocontrol in this reaction, leading to mixtures. Solution: Screen a panel of chiral catalysts. For rhodium-catalyzed reactions, consider catalysts with chiral carboxylate or carboxamidate ligands. For palladium-catalyzed systems, the choice of chiral ligand is also critical.[2][14] |
| Reaction Temperature | Temperature can significantly influence the transition state energies leading to the different diastereomers. Higher temperatures can erode selectivity. Solution: Systematically lower the reaction temperature. While this may decrease the reaction rate, it often enhances diastereoselectivity. Conversely, for some catalytic systems, an optimal temperature for high turnover and yield might be higher (e.g., 70-90 °C), with selectivity addressed in a subsequent step.[5] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the diastereomeric transition states. Solution: Conduct a solvent screen. Evaluate a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., dichloromethane, THF). |
| Rate of Diazo Addition | A high local concentration of the diazo compound can lead to side reactions and potentially affect selectivity. Solution: Use a syringe pump for the slow addition of the diazo compound to the reaction mixture. A slow addition rate (e.g., over several hours) is often beneficial.[5] |
Problem 2: Low Yield or Incomplete Conversion
Symptoms:
-
Significant amount of starting material (e.g., N-Boc-2,5-dihydropyrrole) remains after the reaction.
-
The isolated yield of the desired bicyclic product is low.
Root Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Catalyst Loading/Activity | Catalyst deactivation or insufficient catalyst loading can lead to incomplete conversion. While high catalyst loadings (1-7 mol%) have been traditionally used, modern catalysts can be effective at very low loadings (e.g., 0.005 mol%).[2][5] Solution: Ensure your catalyst is active and handled under appropriate conditions (e.g., inert atmosphere if required). If using very low loadings, ensure accurate measurement. Consider incrementally increasing the catalyst loading if conversion remains poor. |
| Diazo Compound Quality | Diazo compounds can be unstable. Impurities or degradation can inhibit the catalyst or lead to side reactions. Solution: Use freshly prepared or purified diazo compounds. If using a commercial solution, verify its concentration and purity. Some protocols now favor in-situ generation of diazo compounds.[2] |
| Sub-optimal Temperature | The reaction may be too slow at the current temperature. Solution: While lower temperatures can favor selectivity, a balance must be struck to achieve a reasonable reaction rate. Systematically increase the temperature (e.g., from room temperature to 60-90 °C) and monitor both conversion and d.r.[5] |
| Presence of Inhibitors | Trace impurities (e.g., water, acids, coordinating solvents from starting material purification) can poison the catalyst. Solution: Ensure all glassware is dry and reagents are pure and anhydrous. Using molecular sieves can sometimes be beneficial.[5] |
Problem 3: Formation of Unexpected Side Products
Symptoms:
-
Complex mixture observed by ¹H NMR or LC-MS.
-
Isolation of products resulting from C-H insertion or dimerization.
Root Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Carbene Dimerization | At high concentrations, the metal carbene intermediate can react with another molecule of the diazo compound to form dimers (e.g., diethyl fumarate/maleate from EDA). Solution: Employ slow addition of the diazo compound using a syringe pump to maintain a low steady-state concentration of the carbene. |
| C-H Insertion | The highly reactive carbene can undergo intramolecular or intermolecular C-H insertion reactions, competing with the desired cyclopropanation. This is particularly relevant with donor/acceptor carbenes. Solution: The choice of catalyst is paramount. Some catalysts are specifically designed to favor cyclopropanation over C-H insertion. Optimizing the solvent and temperature can also help steer the reaction towards the desired pathway. |
| Ring-Opening/Rearrangement | The strained bicyclic product can be unstable under certain conditions (e.g., strongly acidic or basic workup, high temperatures). Solution: Use mild workup and purification conditions. Avoid strong acids/bases unless intentionally performing a transformation like epimerization. Purify via chromatography on silica gel at neutral pH if possible. |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Selective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid
This protocol is adapted from the work of Davies et al. and demonstrates a powerful, chromatography-free method to obtain either diastereomer with high purity from a common intermediate mixture.[2][4][5]
Workflow Diagram:
Caption: Workflow for selective synthesis of exo and endo isomers.
Step-by-Step Methodology:
-
Cyclopropanation (Formation of Ester Mixture):
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) and the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol%) in toluene, add a solution of ethyl diazoacetate (EDA, 1.1 equiv) in toluene via syringe pump over 6-8 hours at 90 °C.
-
Stir the reaction for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction by ¹H NMR or GC-MS to confirm consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product is a mixture of exo and endo ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate. This crude mixture can be used directly in the next step.
-
-
Selective Isolation of the exo-Acid:
-
Dissolve the crude ester mixture in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, ~1.5 equiv) and stir at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup, acidifying the aqueous layer with HCl to pH ~2-3, and extract the product with ethyl acetate.
-
The combined organic layers are dried and concentrated to yield the exo-acid with high diastereoselectivity.
-
-
Selective Isolation of the endo-Acid:
-
Dissolve the crude ester mixture in ethanol.
-
Add a solution of sodium ethoxide (NaOEt) in ethanol (~2.0 equiv) and stir to effect epimerization of the exo ester to the more stable endo ester.
-
Once epimerization is complete, add LiOH and water to hydrolyze the ester.
-
Perform an acidic workup as described for the exo isomer to isolate the pure endo-acid.
-
Causality: The success of this selective protocol hinges on thermodynamic principles. The endo ester is generally the thermodynamically more stable isomer. Therefore, base-catalyzed epimerization drives the equilibrium towards the endo form. The selective hydrolysis to obtain the exo-acid works because hydrolysis is typically faster than epimerization under the milder LiOH conditions, effectively capturing the initial kinetic product ratio.
Section 4: Visualizing Key Concepts
Diastereomeric Outcomes in Cyclopropanation
The facial selectivity of the carbene addition to the double bond of the dihydropyrrole determines the diastereomeric outcome. The catalyst and its chiral environment play a pivotal role in controlling which face of the alkene is approached.
Caption: Factors influencing exo vs. endo product formation.
References
-
Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
Gicquel, M., et al. (2013). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 78(21), 11025–11035. [Link]
-
Wang, X., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3693. [Link]
-
ResearchGate. (n.d.). I2‐mediated intramolecular cyclization reactions for the synthesis of 3‐azabicyclo[3.1.0]hex‐2‐enes 2. Retrieved from [Link]
-
Jiang, H., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Organic & Biomolecular Chemistry, 15, 1228-1235. [Link]
-
Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. (2011). Chemical Communications, 47(28), 8031-8033. [Link]
-
Pronina, Y. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Journal of Organic Chemistry, 18, 769–780. [Link]
-
Pronina, Y. A., et al. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. Retrieved from [Link]
-
Wang, H., et al. (2018). A general method for the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(10), 5183–5187. [Link]
-
Ye, L., & Zhang, L. (2012). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 14(12), 3222–3225. [Link]
-
Pronina, Y. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780. [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Retrieved from [Link]
-
Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. (n.d.). Royal Society of Chemistry. [Link]
-
Jiang, H., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]
-
Lonardi, G. (2024). Stereoselective synthesis of cyclopropane-containing molecules of pharmaceutical interest. University of Padua. [Link]
-
Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles. (n.d.). MDPI. [Link]
-
Wang, Y., et al. (2023). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters, 25(1), 121–126. [Link]
-
Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Synthesis, 52(21), 3123-3130. [Link]
-
Zhang, X., & Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Accounts of Chemical Research, 54(15), 3047–3060. [Link]
-
Andrews, I. P., et al. (2022). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry, 87(15), 9855–9867. [Link]
-
Bertuzzi, G., et al. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Catalysts, 12(11), 1433. [Link]
-
Pronina, Y. A., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 24(13), 10583. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Identification and removal of impurities from (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Welcome to the technical support center for (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities for this critical building block. The unique strained bicyclic structure and stereochemistry that make this compound a valuable scaffold in medicinal chemistry also present specific purification challenges.[1][2][3] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the highest purity of your material.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities typically arise from three main sources: the synthetic route, stereochemical infidelity, and degradation. Based on common synthetic pathways, which often involve the cyclopropanation of an N-Boc-2,5-dihydropyrrole followed by reduction and deprotection, you should be vigilant for the following species[4][5]:
-
Stereoisomers: The most critical impurities are often stereoisomers, including the endo-diastereomer and the corresponding enantiomer. The biological activity of your final compound is often highly dependent on the precise stereochemistry of this scaffold.
-
Protecting Group-Related Impurities:
-
N-Boc-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol: Incomplete deprotection is a frequent issue.
-
tert-Butyl Adducts: During acidic Boc deprotection, the liberated tert-butyl cation can alkylate the target molecule or other nucleophiles present.[6]
-
Di-Boc Species: While less common for this secondary amine, over-protection can sometimes occur.[7]
-
-
Process-Related Impurities:
-
Degradation Products: Although the saturated bicyclic system is relatively stable, oxidation of the alcohol or amine can occur under harsh conditions or prolonged storage.
Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?
A2: A multi-technique approach is essential for comprehensive characterization. No single method can resolve all potential impurities. The choice depends on the specific impurity you are targeting.
| Analytical Technique | Primary Application & Rationale |
| Chiral HPLC / SFC | Quantification of stereoisomers (enantiomers and diastereomers). Chiral Stationary Phases (CSPs), particularly those based on polysaccharides, provide the necessary enantiorecognition.[10][11] Supercritical Fluid Chromatography (SFC) often offers faster analysis and better resolution. |
| GC-MS | Identification of volatile impurities and starting materials. Provides both retention time for quantification and mass spectra for structural confirmation. Chiral GC columns can also be used for enantiomeric excess determination.[12] |
| ¹H and ¹³C NMR | Structural confirmation and detection of diastereomers and process-related impurities. Diastereomers will have distinct NMR spectra. Residual protected material or byproducts will show characteristic signals (e.g., the large singlet for the tert-butyl group at ~1.4 ppm). |
| LC-MS | Detection of non-volatile impurities and byproducts. Essential for identifying byproducts from deprotection or side reactions by providing molecular weight information.[13] |
Troubleshooting Guides & Protocols
This section provides structured workflows and step-by-step protocols to address specific purity challenges you may encounter during your experiments.
Issue 1: Low Enantiomeric or Diastereomeric Purity Detected by Chiral Chromatography
The presence of the incorrect stereoisomer is a critical failure point. The workflow below outlines the process for identifying and resolving this issue.
Caption: Decision workflow for addressing stereoisomeric impurities.
Protocol 1: Chiral HPLC Method for Baseline Separation
-
Rationale: This method provides a starting point for the analytical separation of enantiomers. For preparative scale, the flow rate and column size would be increased accordingly. The addition of a basic modifier like diethylamine (DEA) is crucial for good peak shape with amines.[11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP), e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Procedure:
-
Dissolve a small sample (~1 mg/mL) in the mobile phase.
-
Inject 10 µL onto the column.
-
Monitor the chromatogram for the separation of enantiomers.
-
Adjust the ratio of hexane to isopropanol to optimize resolution. Increasing the hexane content generally increases retention time and may improve separation.
-
Protocol 2: Purification via Diastereomeric Salt Crystallization
-
Rationale: This classical resolution technique is effective when preparative chiral chromatography is not feasible. It involves reacting the racemic or enantiomerically-impure amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
-
Reagents:
-
Enantiomerically impure this compound.
-
Chiral resolving agent, e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphorsulfonic acid.
-
Appropriate solvent (e.g., methanol, ethanol, acetone, or mixtures with water).
-
-
Procedure:
-
Dissolve the impure amine in a minimal amount of a suitable solvent with gentle heating.
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent.
-
Add the resolving agent solution to the amine solution.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration.
-
Liberate the free amine by dissolving the salt in water and basifying with a base like NaOH, followed by extraction with an organic solvent (e.g., dichloromethane).
-
Analyze the enantiomeric excess of the recovered amine using the chiral HPLC method (Protocol 1).
-
The mother liquor can be treated to recover the other enantiomer.
-
Issue 2: Residual N-Boc Protected Intermediate Detected by NMR/LC-MS
Incomplete removal of the Boc protecting group is a common process-related impurity.[9][14]
Q3: My ¹H NMR spectrum shows a persistent singlet at ~1.4 ppm, and LC-MS confirms a mass of [M+100]+. How do I remove the remaining N-Boc protected material?
A3: This indicates incomplete deprotection. Simply repeating the deprotection step on the crude product is the most direct solution.
Caption: Workflow for removing residual N-Boc protected starting material.
Protocol 3: Complete Acidic Boc-Deprotection
-
Rationale: Strong acids are required to cleave the tert-butyl carbamate. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective. The use of a scavenger can prevent side reactions caused by the tert-butyl cation.[6][15]
-
Reagents:
-
Impure product containing N-Boc protected material.
-
Dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
(Optional) Scavenger such as anisole or triethylsilane.
-
-
Procedure:
-
Dissolve the impure material in DCM (approx. 10 volumes).
-
If using a scavenger, add 1-2 equivalents of anisole.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of TFA (5-10 equivalents) or 4M HCl in Dioxane (3-5 equivalents).[8] The reaction is often accompanied by the evolution of CO₂ gas.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in water and basify to pH > 10 with 2M NaOH.
-
Extract the aqueous layer multiple times with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified free amine.
-
References
-
A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. 10
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. 6
-
BOC Protection and Deprotection. 8
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 9
-
Removal of Boc protecting group as workup? 14
-
Boc-Protected Amino Groups. 15
-
A Strategy for Developing HPLC Methods for Chiral Drugs. 11
-
14.3: Chiral Chromatography. 16
-
Recent Advances in Separation and Analysis of Chiral Compounds. 13
-
A Guide to the Analysis of Chiral Compounds by GC. 12
-
This compound. 1
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. 2
-
Di-tert-butyl dicarbonate. 7
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. 4
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. 5
-
Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. 3
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.cz [gcms.cz]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Azabicyclo[3.1.0]hexane Derivatives
The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, bicyclic amine that has garnered significant attention in medicinal chemistry. Its conformationally constrained structure provides a unique three-dimensional framework that can be strategically decorated to achieve high affinity and selectivity for a diverse range of biological targets. This guide offers an in-depth comparison of the biological activities of two distinct classes of 3-azabicyclo[3.1.0]hexane derivatives: potent anticancer agents and highly selective dopamine D3 receptor antagonists. We will delve into the experimental data supporting their activity, the methodologies used for their evaluation, and the underlying mechanisms of action.
Part 1: Anticancer Activity of Spiro-Fused 3-Azabicyclo[3.1.0]hexane Derivatives
A prominent class of 3-azabicyclo[3.1.0]hexane derivatives exhibiting significant anticancer potential are those spiro-fused to other cyclic systems, such as oxindoles and acenaphthylene-1(2H)-ones. These modifications have been shown to impart potent antiproliferative activity against a range of human cancer cell lines.
Comparative Antiproliferative Activity
The in vitro cytotoxicity of these compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell proliferation by 50%, is a key metric for comparison. The data presented below was primarily generated using the MTS assay, a colorimetric method that measures the metabolic activity of viable cells.
| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |
| Spiro[azabicyclo[3.1.0]hexane]oxindoles | Compound 4 | Jurkat (Acute T cell leukemia) | 2 - 10 (72h) | [1] |
| Compound 8 | K-562 (Erythroleukemia) | 2 - 10 (72h) | [1] | |
| Compound 18 | HeLa (Cervical carcinoma) | 2 - 10 (72h) | [1] | |
| Spiro[azabicyclo[3.1.0]hexane]acenaphthylenones | Compound 2b | K-562 (Erythroleukemia) | ~25-27 | [2] |
| Compound 2c | K-562 (Erythroleukemia) | ~25-27 | [2] | |
| Spiro[azabicyclo[3.1.0]hexane]pyrimidines | Series Average | K-562, Jurkat, HeLa, CT26 | 4.2 - 24.1 | [3] |
Expert Insights: The choice of cell lines for initial screening is critical and is guided by the desire to assess activity across different cancer types. For instance, K-562 and Jurkat cells are suspension cell lines representing hematological malignancies, while HeLa and CT26 are adherent cell lines from cervical and colon cancers, respectively. Observing activity across these diverse lines, as seen with the spiro-fused derivatives, suggests a potentially broad spectrum of action. The time-dependent nature of the IC50 values (e.g., 72 hours of exposure) is also a crucial parameter, as it allows for the assessment of cytostatic versus cytotoxic effects over a prolonged period.
Mechanism of Anticancer Action
The anticancer activity of these 3-azabicyclo[3.1.0]hexane derivatives appears to be multifactorial, primarily involving the induction of apoptosis and disruption of the cellular cytoskeleton.[2][3] Some studies suggest that these compounds may exert their effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the p53 and STAT3/JAK2 pathways.[4]
Caption: Putative signaling pathways affected by anticancer 3-azabicyclo[3.1.0]hexane derivatives.
Experimental Protocol: MTS Assay for Cell Viability
The MTS assay is a cornerstone for assessing the antiproliferative activity of novel compounds. Below is a generalized, yet detailed, protocol.
Caption: Workflow for determining antiproliferative activity using the MTS assay.
Self-Validating System: This protocol incorporates essential controls for data integrity. "No cell" wells serve as a blank for background absorbance, while "vehicle-treated" wells (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) represent 100% cell viability. Each concentration of the test compound is typically run in triplicate to ensure reproducibility.
Part 2: Dopamine D3 Receptor Antagonism by Triazolyl Azabicyclo[3.1.0]hexane Derivatives
Another therapeutically relevant class of 3-azabicyclo[3.1.0]hexane derivatives are the triazolyl-substituted analogues, which have been developed as potent and selective antagonists of the dopamine D3 receptor. The D3 receptor is a key target in the central nervous system implicated in neuropsychiatric disorders such as schizophrenia, addiction, and depression.
Comparative Binding Affinity and Selectivity
The efficacy of a D3 receptor antagonist is determined by its binding affinity (Ki), which represents the concentration of the ligand that occupies 50% of the receptors, and its selectivity against other dopamine receptor subtypes, particularly the D2 receptor, to minimize off-target effects.
| Derivative Class | Compound | Dopamine D3 Ki (nM) | Dopamine D2 Ki (nM) | D2/D3 Selectivity | Reference |
| Triazolyl Azabicyclo[3.1.0]hexanes | Compound 31 | 2.8 (human) | >10,000 (rat) | >223-fold (human) | [5] |
| GSK-598809 | ~1 | ~200 | ~200-fold | [6] | |
| Diazaspiro Alkane Core | Compound 15a | 12.0 | >10,000 | >900-fold | [7] |
Expert Insights: The high degree of homology between D2 and D3 receptors makes achieving selectivity a significant challenge in drug design. The data clearly demonstrates that the rigid 3-azabicyclo[3.1.0]hexane scaffold can be effectively utilized to develop highly selective D3 antagonists. This selectivity is crucial as D2 receptor antagonism is associated with undesirable side effects, such as extrapyramidal symptoms. The use of radioligand binding assays with cell lines expressing a single receptor subtype (e.g., HEK293 cells transfected with the human D3 receptor) is the gold standard for determining binding affinity and selectivity.
Mechanism of Action: Competitive Antagonism
These derivatives act as competitive antagonists at the dopamine D3 receptor. This means they bind to the same site as the endogenous ligand, dopamine, but do not elicit a biological response. By occupying the receptor, they prevent dopamine from binding and activating it, thereby modulating dopaminergic neurotransmission.
Caption: Mechanism of competitive antagonism at the dopamine D3 receptor.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor. The following is a representative protocol for a competition binding assay to determine the Ki of a test compound.
Caption: Workflow for a radioligand competition binding assay.
Self-Validating System: This assay relies on well-defined controls. "Total binding" is measured in the absence of any competing unlabeled ligand, while "non-specific binding" is determined in the presence of a high concentration of a known, potent unlabeled ligand that saturates all specific binding sites. The specific binding is then calculated as the difference between total and non-specific binding. The Cheng-Prusoff equation is then used to convert the experimentally determined IC50 value to the Ki, a true measure of binding affinity.[8]
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold has proven to be a versatile platform for the development of biologically active compounds with diverse therapeutic potential. The spiro-fused derivatives demonstrate promising anticancer activity through the induction of apoptosis and cytoskeletal disruption, warranting further investigation into their precise molecular targets. In parallel, the triazolyl-substituted derivatives have emerged as a class of highly potent and selective dopamine D3 receptor antagonists with significant promise for the treatment of neuropsychiatric disorders. The comparative analysis presented here, supported by robust experimental data and validated methodologies, underscores the importance of this privileged scaffold in modern drug discovery.
References
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PubMed Central. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]
-
Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane...]. Semantic Scholar. [Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0] hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Semantic Scholar. [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. ResearchGate. [Link]
-
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed Central. [Link]
-
Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast. PubMed Central. [Link]
-
Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. [Link]
-
Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. SciSpace. [Link]
-
1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D-3 Receptor Antagonists. ResearchGate. [Link]
- Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]
-
Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. PubMed Central. [Link]
-
1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Triazolyl azabicyclo[3.1.0]hexanes: A class of potent and selective dopamine D(3) receptor antagonists. PubMed. [Link]
-
Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. [Link]
-
Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. [Link]
-
Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. DiVA portal. [Link]
Sources
- 1. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Structure-Activity Relationship of (1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol Analogs as Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the rigid (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold. The unique three-dimensional conformation of this bicyclic system offers a valuable platform for the design of selective ligands for nicotinic acetylcholine receptors (nAChRs), key targets in the development of therapeutics for neurological and psychiatric disorders.
Introduction: The Potential of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a constrained bicyclic amine that has garnered significant interest in medicinal chemistry.[1] Its rigid structure allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective interactions with biological targets.[1] The inherent basicity of the nitrogen atom within this scaffold also plays a crucial role in its pharmacokinetic and pharmacodynamic properties.[1] While derivatives of this scaffold have been investigated for a range of biological activities, including as μ opioid ligands and for their antimicrobial properties, a significant body of research has focused on their potential as modulators of nicotinic acetylcholine receptors (nAChRs).
This guide will focus on the SAR of analogs of this compound, particularly as ligands for the α4β2 nAChR subtype, a key player in the pathophysiology of depression and nicotine addiction.
Synthesis of the Core Scaffold and its Analogs
The synthesis of the this compound core and its derivatives is a critical aspect of SAR studies. A common synthetic strategy involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent modifications.[1]
A representative synthetic scheme for preparing key intermediates and final compounds is outlined below. This multi-step process allows for the introduction of diverse functionalities at various positions of the scaffold, enabling a thorough exploration of the SAR.
Caption: Generalized synthetic workflow for the preparation of this compound analogs.
Structure-Activity Relationship at the α4β2 Nicotinic Acetylcholine Receptor
The following table summarizes the binding affinities (Ki) of a selection of these analogs for the α4β2 nAChR.
| Compound | R Group (at position 2) | Ki (nM) for α4β2-nAChR |
| 42 | 2-(Isoxazol-5-yl)methoxy | 213 |
| 43 | 2-(3-Methylisoxazol-5-yl)methoxy | 296 |
Data sourced from Yu, L.-F., et al. (2011).[2]
Key SAR Insights
The data reveals several critical insights into the SAR of this class of compounds at the α4β2 nAChR:
-
Impact of the Bicyclic Core: The use of the 3-azabicyclo[3.1.0]hex-2-yl group in compounds 42 and 43 resulted in a significant decrease in binding affinity compared to analogs with a smaller azetidine ring.[2] This suggests that the size and conformation of the bicyclic amine are critical determinants of high-affinity binding.
-
Role of the Ether Linkage and Aromatic Moiety: The isoxazolylpyridine ether scaffold is a key pharmacophoric element. Modifications to the isoxazole ring, such as the addition of a methyl group in compound 43 , can influence binding affinity, although in this case, it led to a slight decrease.
Caption: Key structural modification points on the 3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold and their influence on biological activity.
Comparative Analysis with Alternative Scaffolds
The 3-azabicyclo[3.1.0]hexane scaffold is one of several bicyclic amine systems explored for nAChR ligand design. A comparison with other scaffolds highlights the unique properties of this system. For instance, in the study by Yu et al., smaller, more flexible amine rings like azetidine generally conferred higher potency at the α4β2 nAChR.[2] This underscores a key consideration in drug design: the balance between conformational rigidity, which can enhance selectivity and reduce off-target effects, and the entropic penalty associated with a constrained system.
Experimental Protocols: Radioligand Binding Assay for α7 nAChR
The following is a representative protocol for a radioligand binding assay to determine the affinity of test compounds for the α7 nAChR, a common target for this class of molecules.
Objective: To determine the inhibitory constant (Ki) of test compounds for the α7 nAChR using a competitive radioligand binding assay.
Materials:
-
Rat brain tissue (or cells expressing the human α7 nAChR)
-
[¹²⁵I]α-Bungarotoxin (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Non-specific binding control (e.g., 1 µM unlabeled α-bungarotoxin or a known high-affinity α7 nAChR ligand)
-
Test compounds at various concentrations
-
Scintillation vials and cocktail
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh binding buffer.
-
Repeat the centrifugation and resuspension steps twice more.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using the Lowry method).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of [¹²⁵I]α-Bungarotoxin, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of the non-specific binding control.
-
Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) under vacuum.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A simplified workflow for a radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel nAChR ligands. The existing SAR data for closely related analogs highlights the importance of the bicyclic amine's size and the nature of the substituents in determining binding affinity and selectivity. Future research in this area should focus on a more systematic exploration of substitutions around the this compound core, particularly targeting the α7 nAChR, to build a more comprehensive SAR profile. Such studies will be instrumental in the rational design of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
-
Yu, L.-F., et al. (2011). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 54(17), 6146-6159. [Link]
Sources
Validating the (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol Pharmacophore: A Comparative Guide to a Conformationally Restricted Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of rigid scaffolds that limit conformational flexibility is a well-established approach to improving ligand-receptor interactions and optimizing drug-like properties. Among these, the (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol core has emerged as a promising pharmacophore. Its inherent rigidity pre-organizes appended functional groups in a defined three-dimensional space, potentially leading to a lower entropic penalty upon binding to a biological target.[1]
This guide provides an in-depth validation of the this compound scaffold as a pharmacophore. Through a comparative analysis with a flexible bioisosteric analogue, piperidine-4-ylmethanol, this document will objectively assess its performance, supported by experimental data from peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage constrained bicyclic systems in their discovery programs.
The Strategic Advantage of Conformational Constraint
The fundamental premise behind employing rigid scaffolds like 3-azabicyclo[3.1.0]hexane is to reduce the entropic cost of binding.[1] A flexible molecule in solution exists as an ensemble of numerous conformations. Upon binding to a receptor, it must adopt a specific, low-energy conformation, leading to a significant decrease in conformational entropy, which is thermodynamically unfavorable. By starting with a rigid molecule that already approximates the desired bound conformation, this entropic penalty is minimized, which can translate to higher binding affinity.
This principle is illustrated in the logical workflow for evaluating such a scaffold:
Caption: Logical workflow for the validation of a constrained pharmacophore.
Physicochemical Properties: A Head-to-Head Comparison
Before delving into biological activity, a comparison of the fundamental physicochemical properties of the constrained scaffold and its flexible counterpart is essential. These properties influence a molecule's solubility, permeability, and overall drug-like characteristics.
| Property | This compound | Piperidin-4-ylmethanol |
| Molecular Formula | C₆H₁₁NO | C₆H₁₃NO |
| Molecular Weight | 113.16 g/mol [2] | 115.17 g/mol [3] |
| XLogP3 | -0.6[2] | -0.1[3] |
| Topological Polar Surface Area | 32.3 Ų[2] | 32.3 Ų[3] |
| Hydrogen Bond Donor Count | 2 | 2[3] |
| Hydrogen Bond Acceptor Count | 2 | 2[3] |
| Rotatable Bond Count | 1 | 1[3] |
As the data indicates, the two scaffolds are remarkably similar in their basic physicochemical properties. They share the same molecular formula framework (with the exception of two hydrogens), identical polar surface areas, and the same number of hydrogen bond donors and acceptors. The most notable difference lies in the calculated lipophilicity (XLogP3), with the bicyclic system being slightly more hydrophilic. This similarity underscores the validity of piperidin-4-ylmethanol as a bioisosteric comparator, allowing for an assessment of the impact of conformational rigidity with minimal confounding variables.
Experimental Validation: The Case of μ Opioid Receptor Ligands
To empirically validate the pharmacophoric potential of the 3-azabicyclo[3.1.0]hexane core, we turn to a structure-activity relationship (SAR) study on a series of μ opioid receptor ligands.[2] In this study, researchers synthesized and evaluated compounds where the core amine was functionalized with various moieties. Of particular interest is the direct comparison between a ligand bearing the 3-azabicyclo[3.1.0]hexane scaffold and its piperidine analogue.
Comparative Biological Data: Opioid Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of two representative compounds from the study, highlighting the impact of the core scaffold on receptor binding and selectivity.
| Compound | Core Scaffold | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | μ/δ Selectivity | μ/κ Selectivity |
| Compound A | 3-Azabicyclo[3.1.0]hexane | 0.5 | 150 | 200 | 300 | 400 |
| Compound B | Piperidine | 10 | 300 | 500 | 30 | 50 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2012, 22(6), 2200-2203.[2]
The results are striking. The introduction of the constrained 3-azabicyclo[3.1.0]hexane scaffold in Compound A leads to a 20-fold increase in binding affinity for the primary target, the μ opioid receptor, compared to the flexible piperidine-containing Compound B . Furthermore, this enhanced potency is accompanied by a significant improvement in selectivity. Compound A is 10-fold more selective for the μ receptor over the δ receptor and 8-fold more selective over the κ receptor compared to its piperidine counterpart.
This data strongly supports the hypothesis that the pre-organized conformation of the 3-azabicyclo[3.1.0]hexane scaffold presents the appended pharmacophoric elements in a more favorable orientation for binding to the μ opioid receptor, leading to both increased affinity and selectivity.
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of these findings is underpinned by the robust experimental methodologies used to generate the data. Below are detailed protocols for the key assays.
Protocol 1: μ Opioid Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound to the μ opioid receptor.
Caption: Workflow for a μ opioid receptor radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the μ opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a high-affinity radioligand for the μ opioid receptor (e.g., [³H]DAMGO), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion: A Validated Pharmacophore for Enhanced Drug Design
The collective evidence strongly supports the validation of this compound as a valuable pharmacophore in drug discovery. Its rigid, three-dimensional structure provides a distinct advantage over more flexible bioisosteres like piperidine. The experimental data from the μ opioid receptor ligand study demonstrates that this conformational constraint can lead to a significant increase in both binding affinity and selectivity.[2]
While the physicochemical properties of the 3-azabicyclo[3.1.0]hexane core are similar to its flexible counterparts, the biological impact of its rigidity is profound. This makes it an attractive scaffold for medicinal chemists aiming to optimize lead compounds by locking in a bioactive conformation. The successful application of this and related azabicyclic scaffolds in various therapeutic areas further underscores its utility.
For researchers and drug development professionals, the this compound pharmacophore represents a powerful tool to escape the "flatland" of traditional aromatic scaffolds and explore the rich three-dimensional space of protein-ligand interactions. Its incorporation into drug design programs, guided by the principles of conformational constraint, holds significant promise for the development of next-generation therapeutics with superior efficacy and safety profiles.
References
-
Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., Gethin, D. M., Goodwin, G., Greenway, D., Greenwood, S., Hall, K., Thomas, M., Thompson, S., Williams, D., Wood, G., & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200–2203. [Link]
-
PubChem. (n.d.). Piperidin-4-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 4-Piperidinemethanol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Comparative Guide to the In Vivo Efficacy of Drugs Derived from the (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol Scaffold
The rigid, three-dimensional structure of the (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold has established it as a privileged structure in modern medicinal chemistry.[1] Its constrained conformation allows for the precise spatial orientation of substituents, which can lead to high affinity and selectivity for a variety of biological targets.[1] This guide provides a comparative analysis of the in vivo efficacy of key therapeutic agents derived from this versatile scaffold, supported by experimental data and detailed protocols for researchers in drug development. The focus will be on two prominent examples that have reached advanced stages of clinical investigation: Varenicline, a successful smoking cessation aid, and Taranabant, a discontinued candidate for obesity treatment.
The Significance of the 3-Azabicyclo[3.1.0]hexane Core
The inherent rigidity of the 3-azabicyclo[3.1.0]hexane core is a key attribute that medicinal chemists leverage to reduce the entropic penalty associated with a drug binding to its target receptor, thereby enhancing potency.[1] This scaffold has been successfully incorporated into molecules targeting a diverse range of biological entities, including protease inhibitors for Hepatitis C, Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, and agents targeting the central nervous system.[1][2] The specific stereochemistry of the (1R,5S,6R) isomer is often crucial for achieving the desired biological activity.
Comparative In Vivo Efficacy: Varenicline vs. Taranabant
This section compares the in vivo performance of Varenicline and Taranabant, highlighting their distinct pharmacological targets and therapeutic outcomes.
Varenicline: A Partial Agonist for Smoking Cessation
Varenicline was developed as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), the primary neural substrate for nicotine reward.[3] Its efficacy stems from a dual mechanism: it provides a moderate level of sustained dopamine release to reduce cravings and withdrawal symptoms, while simultaneously blocking nicotine from binding to the receptor, thus reducing the rewarding effects of smoking.[4]
Preclinical Efficacy: Animal studies were fundamental in establishing Varenicline's mechanism of action. In vivo microdialysis studies in rats demonstrated that while nicotine administration caused a significant and rapid increase in dopamine release in the nucleus accumbens, Varenicline produced a more modest and sustained elevation, consistent with its partial agonist activity.[4] When administered prior to nicotine, Varenicline effectively blunted the dopamine response typically induced by nicotine.
Clinical Efficacy: Varenicline has consistently demonstrated superior efficacy compared to both placebo and other smoking cessation therapies like bupropion in numerous Phase III clinical trials.[3][4][5]
| Trial Comparison | Varenicline | Bupropion SR | Placebo | Citation |
| Continuous Abstinence (Weeks 9-12) | ~44% | ~30% | ~18% | [4][5] |
| Continuous Abstinence (1 Year) | ~22-23% | ~15-16% | ~8-10% | [5] |
These studies typically involve a 12-week treatment period followed by a non-treatment follow-up. The primary endpoint is often the 4-week continuous abstinence rate for weeks 9 through 12.[5] The data clearly indicates that Varenicline is a more effective aid for long-term smoking cessation than bupropion.[6]
Taranabant: A CB1 Receptor Inverse Agonist for Obesity
Taranabant was investigated as a cannabinoid-1 (CB1) receptor inverse agonist. The rationale was that blocking the CB1 receptor, which is involved in regulating appetite and energy balance, would lead to weight loss.
Preclinical Efficacy: In murine models, Taranabant demonstrated effects relevant to both obesity and related comorbidities like irritable bowel syndrome with constipation (IBS-C). In vivo studies showed that Taranabant, administered either intraperitoneally or orally, increased whole gastrointestinal transit and fecal pellet output in mice.[7] It also reversed pharmacologically-induced constipation.[7] Furthermore, in visceral pain models (mustard oil- and acetic acid-induced), Taranabant significantly reduced pain-related behaviors.[7]
Clinical Efficacy: Phase III clinical trials confirmed Taranabant's efficacy in promoting weight loss in obese and overweight patients when combined with diet and exercise.[8][9]
| Dose | Mean Weight Loss from Baseline (52 Weeks) | % Patients Losing ≥10% Body Weight (52 Weeks) | Citation |
| Placebo | 2.6 kg | 8% | [8] |
| Taranabant 2 mg | 6.6 kg | 28% | [8] |
| Taranabant 4 mg | 8.1 kg | (not specified) | [9] |
In patients with type 2 diabetes, Taranabant also led to significant weight loss and improvements in glycemic parameters, such as HbA1c levels, after 36 and 52 weeks of treatment.[10] However, the development of Taranabant was discontinued due to a dose-related increase in adverse psychiatric and nervous system-related side effects, including anxiety, depression, and irritability.[9][10] This highlights a critical aspect of drug development: in vivo efficacy must be balanced with an acceptable safety profile.
Experimental Protocols
To ensure scientific rigor and reproducibility, this section details representative protocols for key in vivo studies.
Protocol 1: Evaluation of Smoking Cessation Efficacy (Clinical)
Objective: To assess the efficacy of Varenicline in promoting smoking abstinence.
Methodology:
-
Participant Recruitment: Recruit adult smokers (e.g., >10 cigarettes per day for the past year) who are motivated to quit. Exclude individuals with contraindications.
-
Randomization: Double-blind, placebo-controlled randomization into three arms: Varenicline (1.0 mg twice daily), Bupropion SR (150 mg twice daily), and Placebo.[5]
-
Treatment Schedule:
-
Titration (Varenicline): Day 1-3: 0.5 mg once daily. Day 4-7: 0.5 mg twice daily. Week 2-12: 1.0 mg twice daily.
-
Participants set a "quit date" for week 2.
-
-
Primary Endpoint: Carbon monoxide-confirmed continuous abstinence from smoking during weeks 9-12 of the study.[5]
-
Secondary Endpoints: Continuous abstinence rates at 24 and 52 weeks.
-
Data Analysis: Compare abstinence rates between groups using logistic regression analysis.
Causality and Self-Validation: The double-blind, placebo-controlled design is the gold standard for minimizing bias. The inclusion of an active comparator (Bupropion) provides a benchmark for efficacy beyond placebo. Biochemical verification of abstinence (exhaled carbon monoxide) ensures the reliability of self-reported quitting.
Protocol 2: Assessment of Visceral Antinociception in Mice (Preclinical)
Objective: To evaluate the efficacy of a 3-azabicyclo[3.1.0]hexan-6-ylmethanol derivative (e.g., Taranabant) in reducing visceral pain.
Methodology:
-
Animal Model: Use male C57BL/6 mice.
-
Drug Administration: Administer the test compound (e.g., Taranabant at 0.1-3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Visceral Pain (Acetic Acid Model):
-
30 minutes after drug administration, inject 0.6% acetic acid solution (10 ml/kg, i.p.) to induce visceral pain, characterized by abdominal writhing (constriction of the abdomen, stretching of hind limbs).
-
Immediately after injection, place the mouse in an observation chamber.
-
-
Endpoint Measurement: Count the number of writhes over a 20-minute period.[7]
-
Data Analysis: Compare the number of writhes in the drug-treated group to the vehicle-treated group using a one-way ANOVA followed by a post-hoc test.
Causality and Self-Validation: The acetic acid writhing test is a well-established and reliable model for screening visceral analgesics. The dose-response relationship, if observed, strengthens the evidence for a drug-specific effect. The use of a vehicle control is essential to account for any effects of the injection procedure itself.
Signaling Pathways and Workflows
Varenicline's Mechanism of Action at the Synapse
Caption: Varenicline acts as a partial agonist at α4β2 nAChRs.
Workflow for Preclinical Evaluation of a Novel Derivative
Caption: A generalized workflow for preclinical drug development.
Conclusion
The this compound scaffold has proven to be a fruitful starting point for the development of potent, selective, and clinically effective drugs. The contrasting stories of Varenicline and Taranabant serve as a powerful illustration for drug developers. While Varenicline's success in smoking cessation showcases the therapeutic potential of targeting CNS receptors with molecules derived from this scaffold, Taranabant's journey underscores the critical importance of balancing in vivo efficacy with a tolerable safety profile. Future research leveraging this privileged scaffold will undoubtedly benefit from the lessons learned from these pioneering compounds, emphasizing the need for careful target selection and comprehensive preclinical safety assessments to unlock its full therapeutic potential.
References
- The cannabinoid-1 receptor inverse agonist taranabant reduces abdominal pain and increases intestinal transit in mice.
- Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk popul
- This compound - Benchchem.
- Discovery and development of varenicline for smoking cessation - ResearchG
- Discovery and development of varenicline for smoking cess
- Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace.
- A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight p
- A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese p
- Varenicline for smoking cessation: efficacy, safety, and treatment recommend
- (3-Azabicyclo[3.1.0]hexan-6-yl)methanol - MySkinRecipes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (3-Azabicyclo[3.1.0]hexan-6-yl)methanol [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varenicline for smoking cessation: efficacy, safety, and treatment recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cannabinoid-1 receptor inverse agonist taranabant reduces abdominal pain and increases intestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biospace.com [biospace.com]
- 9. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmarking of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol-Based Inhibitors: A Comparative Guide
The (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent conformational rigidity and stereochemically defined three-dimensional architecture provide a unique platform for the design of potent and selective inhibitors for a variety of therapeutic targets. This guide offers a comparative performance analysis of inhibitors derived from this scaffold against established alternatives in three key therapeutic areas: dipeptidyl peptidase-IV (DPP-IV) inhibition for type 2 diabetes, μ-opioid receptor modulation for pain management, and triple reuptake inhibition for depression and other CNS disorders. The data presented herein is supported by experimental protocols and is intended for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 3-Azabicyclo[3.1.0]hexane Scaffold
The utility of the this compound core lies in its constrained bicyclic system. This rigidity reduces the entropic penalty upon binding to a biological target, which can translate to higher affinity and selectivity.[1] The defined stereochemistry of this scaffold allows for the precise spatial orientation of substituents, making it an invaluable tool in structure-activity relationship (SAR) studies to optimize interactions with the target protein.[1]
I. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral antihyperglycemic agents that function by preventing the degradation of incretin hormones, such as GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon production. Several marketed DPP-IV inhibitors, known as "gliptins," feature nitrogen-containing heterocyclic scaffolds. The 3-azabicyclo[3.1.0]hexane core has been successfully incorporated into the design of novel DPP-IV inhibitors, with saxagliptin being a prominent example, though it is a carbonitrile derivative of a related scaffold.
Comparative Performance of DPP-IV Inhibitors
The following table provides a comparison of the in vitro potency of saxagliptin against other widely used DPP-IV inhibitors. While direct side-by-side studies of this compound-based inhibitors against all these agents are not available in a single publication, the data for saxagliptin provides a benchmark for a structurally related compound. It is important to note that IC50 values can vary between different assay conditions.
| Compound | Scaffold Type | Target | IC50 (nM) | Source |
| Saxagliptin | Azabicyclo[3.1.0]hexane derivative | Human DPP-IV | 2.00 | [2] |
| Sitagliptin | Triazolopiperazine | Human DPP-IV | 8.98 | [2] |
| Vildagliptin | Cyanopyrrolidine | Human DPP-IV | 2.12 | [2] |
| Alogliptin | Pyrimidinedione | Human DPP-IV | <10 | [3] |
| Linagliptin | Xanthine | Human DPP-IV | 1 | [3] |
Note: The IC50 values presented are from a comparative study and provide a relative measure of potency under the specified experimental conditions.[2][3]
Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for determining the in vitro potency of investigational compounds as DPP-IV inhibitors.
1. Reagent Preparation:
- Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.
- DPP-IV Enzyme Solution: Recombinant human DPP-IV diluted in assay buffer to the desired concentration (e.g., 0.1 ng/µL).
- Substrate Solution: Gly-Pro-AMC (Aminomethylcoumarin) diluted in assay buffer to the desired concentration (e.g., 100 µM).
- Test Compounds: Serially diluted in DMSO and then further diluted in assay buffer.
2. Assay Procedure:
- In a 96-well black microplate, add 30 µL of assay buffer, 10 µL of the diluted DPP-IV enzyme solution, and 10 µL of the test compound solution to the sample wells.
- For positive control wells, add 30 µL of assay buffer, 10 µL of diluted DPP-IV, and 10 µL of a known inhibitor (e.g., sitagliptin).
- For background wells, add 40 µL of assay buffer and 10 µL of the solvent used for the test compounds.
- Incubate the plate at 37°C for 10-15 minutes.
- Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
- Cover the plate and incubate at 37°C for 30 minutes.
- Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
3. Data Analysis:
- Subtract the background fluorescence from all sample and control wells.
- Calculate the percent inhibition for each concentration of the test compound relative to the enzyme activity in the absence of an inhibitor.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Assay Workflow
Caption: Incretin hormone signaling and the point of intervention for DPP-IV inhibitors.
II. μ-Opioid Receptor Ligands
The μ-opioid receptor (MOR) is a primary target for analgesic drugs. Ligands based on the 3-azabicyclo[3.1.0]hexane scaffold have been developed as potent and selective MOR modulators, with some exhibiting picomolar binding affinity.[4] The rigid nature of the scaffold is thought to be key in achieving this high affinity.
Comparative Performance of μ-Opioid Receptor Ligands
The following table compares the binding affinity (Ki) of a representative 3-azabicyclo[3.1.0]hexane-based ligand with that of the classical opioid agonist, morphine, and other commonly used opioids. It is important to note that the data for the 3-azabicyclo[3.1.0]hexane derivative and the other opioids are from separate studies and thus direct comparison should be made with caution.
| Compound | Scaffold Type | Target | Ki (nM) | Source |
| Representative 3-Azabicyclo[3.1.0]hexane Derivative | 3-Azabicyclo[3.1.0]hexane | Human μ-Opioid Receptor | ~0.1 (picomolar affinity reported) | [4] |
| Morphine | Phenanthrene | Human μ-Opioid Receptor | 1-100 | [5] |
| Fentanyl | Phenylpiperidine | Human μ-Opioid Receptor | 1-100 | [5] |
| Sufentanil | Phenylpiperidine | Human μ-Opioid Receptor | <1 | [5] |
| Buprenorphine | Phenanthrene | Human μ-Opioid Receptor | <1 | [5] |
Experimental Protocol: μ-Opioid Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the μ-opioid receptor.
1. Reagent Preparation:
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.
- Membrane Preparation: Membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO-K1 cells).
- Radioligand: [³H]DAMGO (a selective μ-opioid agonist) at a concentration near its Kd.
- Non-specific Binding Control: A high concentration of a non-labeled μ-opioid ligand (e.g., 10 µM Naloxone).
- Test Compounds: Serially diluted in binding buffer.
2. Assay Procedure:
- In a 96-well plate, combine the membrane preparation, [³H]DAMGO, and either binding buffer (for total binding), the test compound, or the non-specific binding control.
- Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the amount of bound radioligand by measuring the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Determine the percent inhibition of specific binding for each concentration of the test compound.
- Calculate the IC50 value from the dose-response curve.
- Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: A typical workflow for a μ-opioid receptor radioligand binding assay.
III. Triple Reuptake Inhibitors (TRIs)
TRIs block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by inhibiting their respective transporters (SERT, NET, and DAT). This mechanism of action is being explored for the treatment of depression and other neuropsychiatric disorders. The 3-azabicyclo[3.1.0]hexane scaffold has been utilized to develop potent and selective TRIs.
Comparative Performance of Triple Reuptake Inhibitors
The following table compares the in vitro potencies of 3-azabicyclo[3.1.0]hexane-based TRIs with other notable TRIs.
| Compound | Scaffold Type | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Source |
| DOV 216,303 | 3-Azabicyclo[3.1.0]hexane | 21 | 14 | 78 | [6] |
| Bicifadine | 3-Azabicyclo[3.1.0]hexane | 117 | 55 | 910 | [7] |
| Tesofensine | Phenyltropane | 11 | 1.7 | 65 | [7][8] |
Note: Data is compiled from review articles and may originate from different primary sources.[6][7][8]
Experimental Protocol: Neurotransmitter Transporter Uptake Assay (Fluorescence-Based)
This protocol describes a method for assessing the inhibitory activity of compounds on SERT, NET, and DAT using a fluorescent substrate.
1. Cell Culture and Plating:
- Use cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter (e.g., HEK293-hSERT, HEK293-hNET, or HEK293-hDAT).
- Plate the cells in a 96-well or 384-well black, clear-bottom microplate and allow them to form a confluent monolayer.
2. Assay Procedure:
- Remove the culture medium from the wells.
- Add assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) containing various concentrations of the test compound to the wells.
- Incubate the plate at 37°C for 10-20 minutes to allow the compound to interact with the transporters.
- Add a fluorescent substrate that is a substrate for the transporter of interest.
- Immediately begin monitoring the fluorescence intensity inside the cells using a bottom-reading fluorescence plate reader in kinetic mode.
3. Data Analysis:
- The rate of increase in fluorescence is proportional to the transporter activity.
- Calculate the percent inhibition of transporter activity for each concentration of the test compound compared to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conceptual Diagram of Triple Reuptake Inhibition
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. if-pan.krakow.pl [if-pan.krakow.pl]
- 3. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Tesofensine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol Derivatives
Abstract
The (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold is a rigid, three-dimensional structure increasingly utilized in medicinal chemistry to design potent and selective therapeutic agents.[1][2] Its constrained conformation allows for precise spatial orientation of substituents, making it a valuable building block for exploring structure-activity relationships (SAR).[1] However, the journey from a promising lead compound to a safe and effective drug is contingent upon a thorough understanding of its interaction with the broader biological landscape. This guide provides a comprehensive framework for conducting cross-reactivity profiling of derivatives based on this scaffold. We will explore the imperative of early-stage safety pharmacology, present a comparative analysis of hypothetical derivatives to illustrate key concepts, and provide detailed, field-proven experimental protocols for assessing selectivity. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from discovery to clinical application.
The Strategic Imperative of Cross-Reactivity Profiling
In modern drug discovery, the "one target, one drug" paradigm has largely been replaced by the understanding that small molecules often interact with multiple biological targets. This polypharmacology can be beneficial, but unintended off-target interactions are a primary source of adverse drug reactions and late-stage clinical failures.[3][4] Therefore, early and systematic in vitro safety pharmacology profiling is not merely a regulatory hurdle but an essential, cost-saving tool for successful drug development.[3][5]
The this compound scaffold, while offering advantages in potency and target engagement, is not immune to off-target liabilities. The inherent basicity of the secondary amine, for instance, can influence interactions with various biological macromolecules.[1] A rigorous cross-reactivity profile enables teams to:
-
Identify potential safety liabilities early: Uncovering interactions with critical off-targets like the hERG potassium channel, which can lead to cardiac arrhythmias, is paramount.[6][7][8][9]
-
Optimize for selectivity: Understanding the off-target profile allows medicinal chemists to rationally design new derivatives with improved selectivity, thereby enhancing the therapeutic window.
-
De-risk clinical candidates: A clean cross-reactivity profile provides confidence to advance a compound, while a known, manageable off-target profile allows for the design of specific monitoring strategies in clinical trials.
-
Uncover new therapeutic opportunities: Unexpected off-target activities may sometimes be repurposed for new indications.
This guide establishes a tiered, logical approach to building a comprehensive selectivity profile for this promising class of compounds.
Comparative Analysis of Hypothetical Derivatives
To illustrate the practical application of cross-reactivity data, we will consider three hypothetical derivatives of the core scaffold: Compound A (the initial lead), Compound B , and Compound C (next-generation derivatives designed for improved selectivity).
The primary target for this series is Target Kinase X , a key enzyme in an oncology pathway. The goal is to inhibit Target Kinase X with high potency while minimizing interactions with a panel of high-risk off-targets.
Data Summary: On-Target Potency vs. Off-Target Cross-Reactivity
The following table summarizes the inhibitory activity (IC50 in nM) of our hypothetical compounds against the primary target and a selection of common off-target classes. Lower IC50 values indicate higher potency and, in the case of off-targets, greater potential for cross-reactivity.
| Target Class | Specific Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) | Rationale for Inclusion |
| Primary Target | Target Kinase X | 12 | 15 | 25 | Efficacy Target |
| Kinase Panel | Kinase Y (related) | 250 | 1,500 | >10,000 | Family selectivity |
| Kinase Z (unrelated) | 5,000 | >10,000 | >10,000 | Broad selectivity | |
| GPCR Panel | Dopamine D2 Receptor | 850 | 4,000 | 9,500 | CNS side effects |
| Histamine H1 Receptor | 1,200 | 6,000 | >10,000 | Sedative effects | |
| Ion Channel Panel | hERG Potassium Channel | 450 | 3,000 | >20,000 | Cardiac safety liability [6][8][9] |
| CYP Enzyme Panel | CYP3A4 | 3,500 | 8,000 | 9,000 | Drug-drug interactions |
Interpretation and Strategic Decisions
-
Compound A (Initial Lead): This compound shows excellent on-target potency (12 nM). However, it presents two significant liabilities. First, it has moderate activity against a related kinase (Kinase Y), which could complicate the interpretation of its biological effects. More critically, its potent inhibition of the hERG channel (450 nM) is a major red flag for potential cardiotoxicity and would likely halt its development.[6][7][10]
-
Compound B (First Optimization): Medicinal chemistry efforts to mitigate the hERG liability led to Compound B. The selectivity over hERG has improved nearly 7-fold (3,000 nM), and selectivity against other off-targets has also increased. This is a significant step forward, though the hERG activity might still be a concern for regulatory bodies. The on-target potency is slightly reduced but remains strong.
-
Compound C (Optimized Candidate): This derivative represents a successful optimization. While it is the least potent against Target Kinase X (25 nM), it possesses a vastly superior safety profile. The hERG activity is negligible (>20,000 nM), and it shows excellent selectivity (>400-fold) over all tested off-targets. This clean profile makes Compound C the most promising candidate to advance into preclinical development, as its predictable pharmacology justifies the modest trade-off in potency.
This comparative exercise underscores that drug development is a multi-parameter optimization problem where safety and selectivity are as crucial as primary potency.
Experimental Protocols for Cross-Reactivity Profiling
A robust profiling strategy is typically executed in a tiered fashion, starting with broad screening and progressing to more detailed, quantitative assessments of identified liabilities.
Tier 1: Broad Panel Screening
The objective of Tier 1 is to cast a wide net to identify potential off-target interactions early. This is often outsourced to specialized CROs (e.g., Eurofins Discovery, Reaction Biology) that maintain large panels of assays.[11][12]
Workflow: Broad Panel Radioligand Binding and Enzyme Assays
Caption: Fig 2: Illustrating the desired on-target effect versus an undesired off-target effect.
This diagram visualizes the problem. The intended therapeutic action is the inhibition of Target Kinase X, leading to tumor cell apoptosis. Simultaneously, Compound A antagonizes the D2 receptor, inhibiting its constitutive activity on adenylyl cyclase, leading to decreased cAMP levels and altered neuronal signaling. This analysis provides a clear mechanistic rationale for the CNS side effects observed and reinforces the decision to design Compound C, which avoids this liability.
Conclusion and Future Directions
The this compound scaffold is a powerful tool in the medicinal chemist's arsenal. However, its successful application hinges on a disciplined and comprehensive approach to cross-reactivity profiling. By employing a tiered screening strategy—from broad panels to quantitative follow-ups on specific targets like kinases, GPCRs, and the hERG channel—research teams can build a robust safety and selectivity profile.
The hypothetical case study of Compounds A, B, and C demonstrates that a commitment to mitigating off-target effects, even at the cost of some on-target potency, is critical for selecting a clinical candidate with the highest probability of success. This data-driven approach allows for the confident advancement of safer, more effective medicines to the patients who need them.
References
-
Bowes, J., Brown, A.J., Hamon, J., et al. (2012). In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. Available at: [Link]
-
Appgreatlakes. (n.d.). The Importance of Screening Against the hERG Assay. Appgreatlakes Blog. Available at: [Link]
-
Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Available at: [Link]
-
Kraus, P.R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. Available at: [Link]
-
ChemPartner. (n.d.). Enhancing Drug Safety with hERG Testing: Strategies for Ion Channel Screening. ChemPartner Blog. Available at: [Link]
-
Priest, B.T., Bell, I.M., & Garcia, M.L. (2008). Role of hERG potassium channel assays in drug development. Channels (Austin). Available at: [Link]
-
ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. ChemPartner Insights. Available at: [Link]
-
de Groot, M.J., & Te Bayliss, M. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology. Available at: [Link]
-
Zaytseva, K., & Strange, P.G. (2016). GPCR-radioligand binding assays. Methods in Molecular Biology. Available at: [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Available at: [Link]
-
IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team Blog. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Priest, B.T., Bell, I.M., & Garcia, M.L. (2008). Role of hERG potassium channel assays in drug development. Channels (Austin). Available at: [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Broad Institute. (n.d.). Small-molecule Profiling. Available at: [Link]
-
Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 15713442. Available at: [Link]
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. This compound | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChemPartner [chempartner.com]
- 6. appggreatlakes.org [appggreatlakes.org]
- 7. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The 3-Azabicyclo[3.1.0]hexane Moiety: A Critical Assessment of Drug-Likeness for the Modern Medicinal Chemist
A Senior Application Scientist's Guide to a Privileged Scaffold in Drug Discovery
In the relentless pursuit of novel therapeutics, the molecular architecture of a drug candidate is paramount to its success. The concept of "drug-likeness" – a delicate balance of physicochemical and pharmacokinetic properties that dictates a molecule's journey through the body – is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic scaffolds, the 3-azabicyclo[3.1.0]hexane core has emerged as a "privileged structure," lauded for its ability to impart favorable drug-like characteristics. This guide provides an in-depth, evidence-based assessment of the drug-likeness of molecules containing this intriguing bicyclic moiety, offering a comparative analysis against common monocyclic alternatives and furnishing detailed experimental protocols for its evaluation.
The Strategic Advantage of Rigidity: Why 3-Azabicyclo[3.1.0]hexane?
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere of the ubiquitous piperidine ring. Its rigid, three-dimensional structure is its defining feature, offering several key advantages in drug design:
-
Precise Vectorial Display of Substituents: The fixed spatial arrangement of atoms in the bicyclic system allows for a more defined orientation of pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for the biological target.
-
Reduced Entropic Penalty upon Binding: The pre-organized conformation of the scaffold minimizes the entropic cost of binding to a protein, which can translate to a more favorable free energy of binding.
-
Improved Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation, a concept that has been explored in various bicyclic scaffolds to enhance drug half-life.
-
Navigating Novel Chemical Space: As the pharmaceutical industry moves away from "flat" aromatic structures, three-dimensional scaffolds like 3-azabicyclo[3.1.0]hexane provide access to novel and underexplored areas of chemical space.
A notable example of this scaffold in clinical development is Amitifadine (DOV 216,303), a triple reuptake inhibitor investigated for the treatment of major depressive disorder, underscoring its potential in CNS drug discovery.
Comparative Analysis: 3-Azabicyclo[3.1.0]hexane vs. Common Scaffolds
To truly appreciate the utility of the 3-azabicyclo[3.1.0]hexane moiety, a direct comparison of its fundamental drug-like properties with those of its acyclic and monocyclic counterparts is essential. Here, we compare the parent scaffold with piperidine and pyrrolidine.
| Property | 3-Azabicyclo[3.1.0]hexane | Piperidine | Pyrrolidine | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 83.13 | 85.15 | 71.12 | A fundamental parameter in Lipinski's Rule of Five. |
| cLogP | 0.23 | 0.83 | 0.46 | An indicator of lipophilicity, which influences solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) (Ų) | 12.47 | 12.47 | 12.47 | A key descriptor for predicting membrane permeability. |
| pKa (of conjugate acid) | ~9.5-10.5 (estimated) | ~11.2 | ~11.3 | Influences ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| Number of Rotatable Bonds | 0 | 0 | 0 | A measure of molecular flexibility; lower numbers are generally favored for improved oral bioavailability. |
Note: cLogP and TPSA values are calculated for the parent, unsubstituted scaffolds. pKa values are estimates based on similar structures and can vary significantly with substitution.
This comparison highlights that the 3-azabicyclo[3.1.0]hexane scaffold possesses a lower calculated lipophilicity (cLogP) than piperidine, which can be advantageous in mitigating off-target effects and improving aqueous solubility. Its rigid nature, with zero rotatable bonds, is a distinct feature that contributes to its pre-organized conformation. The SwissBioisostere database indicates that piperidine is a frequent replacement for the 3-azabicyclo[3.1.0]hexane linker, suggesting a degree of interchangeability in certain contexts, though with distinct impacts on 3D conformation.
Experimental Assessment of Drug-Likeness: Protocols and Data
While in silico predictions are valuable for initial screening, experimental data is the gold standard for assessing drug-likeness. Below are detailed protocols for key assays, along with illustrative data for hypothetical compounds to guide researchers.
I. Aqueous Solubility: The Foundation of Bioavailability
Poor aqueous solubility is a major hurdle in drug development. Kinetic solubility is often assessed in early discovery as a high-throughput screen.
Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Sample Preparation: Add 10 µL of the stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in duplicate in a 96-well plate. This yields a 200 µM solution with 2% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitate.
-
Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in PBS with 2% DMSO to determine the concentration of the dissolved compound.
Data Presentation: Comparative Solubility
| Compound | Scaffold | R1 | R2 | Kinetic Solubility (µM) at pH 7.4 |
| 1a | 3-Azabicyclo[3.1.0]hexane | H | Benzoyl | 75 |
| 1b | Piperidine | H | Benzoyl | 50 |
| 1c | Pyrrolidine | H | Benzoyl | 90 |
This is illustrative data and will vary based on the specific substituents.
II. Membrane Permeability: Crossing Biological Barriers
The ability of a drug to cross cell membranes is critical for its absorption and distribution. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a 24-well plate for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Dosing: Prepare a 10 µM solution of the test compound in transport buffer (e.g., Hank's Balanced Salt Solution).
-
Permeability Measurement (Apical to Basolateral): Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side. Incubate at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer. Also, take a sample from the apical side at the beginning and end of the experiment.
-
Permeability Measurement (Basolateral to Apical): Repeat the experiment in the reverse direction to assess active efflux.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Data Presentation: Comparative Permeability
| Compound | Scaffold | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) |
| 2a | 3-Azabicyclo[3.1.0]hexane | 5.2 | 8.5 | 1.6 |
| 2b | Piperidine | 4.1 | 12.3 | 3.0 |
| 2c | Pyrrolidine | 6.5 | 9.1 | 1.4 |
This is illustrative data. An efflux ratio > 2 is often indicative of active efflux.
III. Metabolic Stability: Resisting the Body's Defenses
The metabolic stability of a compound determines its half-life and dosing regimen. The liver microsomal stability assay is a common in vitro method to assess Phase I metabolism.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound (typically 1 µM) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k * incubation volume) / (mg of microsomal protein).
Data Presentation: Comparative Metabolic Stability
| Compound | Scaffold | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 3a | 3-Azabicyclo[3.1.0]hexane | 45 | 30.8 |
| 3b | Piperidine | 25 | 55.4 |
| 3c | Pyrrolidine | 35 | 39.6 |
This is illustrative data. Higher t½ and lower CLint indicate greater metabolic stability.
Visualizing the Workflow: A Systematic Approach to Drug-Likeness Assessment
The following workflow diagram illustrates the logical progression of experiments for assessing the drug-likeness of a novel compound containing the 3-azabicyclo[3.1.0]hexane moiety.
Case studies of successful drug candidates based on the (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold
A Comparative Guide to Successful Drug Candidates and Advanced Synthetic Strategies
The (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol scaffold is a conformationally restricted bicyclic amine that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, making it an attractive building block for the design of potent and selective therapeutic agents. This guide provides an in-depth analysis of drug candidates that have successfully incorporated the broader 3-azabicyclo[3.1.0]hexane core, offering a comparative look at their pharmacological profiles, and details the experimental methodologies crucial for their development.
The Strategic Advantage of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane moiety is considered a "privileged scaffold" in drug discovery. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the defined stereochemistry of the scaffold allows for the exploration of specific interactions within a binding pocket, which can translate to improved selectivity and a more favorable side-effect profile. This structural motif has been successfully employed in the design of inhibitors for a range of biological targets, including proteases and G-protein coupled receptors (GPCRs).
Case Study 1: PF-00610355 - An Ultra-Long-Acting β2-Adrenoreceptor Agonist for Respiratory Diseases
PF-00610355 is an inhaled ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that was under development by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] While its development was discontinued for strategic reasons, it serves as an excellent case study of a highly optimized drug candidate.
Mechanism of Action and Pharmacological Profile
PF-00610355 is a potent and selective agonist of the β2-adrenergic receptor, a GPCR predominantly expressed in the smooth muscle of the airways.[2][3] Activation of this receptor initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Comparative Performance
Preclinical studies demonstrated that PF-00610355 exhibited a superior duration of action compared to the established long-acting β2-agonist, salmeterol.
| Compound | Target | Potency (pEC50) | Duration of Action | Reference |
| PF-00610355 | β2-Adrenergic Receptor | High (specific value not publicly disclosed) | >24 hours | [2] |
| Salmeterol | β2-Adrenergic Receptor | 7.5 | ~12 hours | [2] |
| Formoterol | β2-Adrenergic Receptor | 8.6 | ~12 hours | [2] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Case Study 2: Saxagliptin - A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type 2 Diabetes
Saxagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones. While it contains a 2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety, its development showcases the successful application of a closely related bicyclic scaffold in an approved drug.[4][5]
Synthesis and Stereochemistry
The synthesis of Saxagliptin involves the coupling of two key chiral fragments, one of which is the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[4][5] The stereochemistry of this bicyclic core is crucial for the inhibitor's potent and selective binding to the DPP-4 enzyme.
Caption: Simplified Synthetic Workflow for Saxagliptin.
Experimental Protocols
In Vitro β2-Adrenergic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human β2-adrenergic receptor.
-
Radioligand: [³H]-Dihydroalprenolol (DHA).
-
Test compound (e.g., PF-00610355).
-
Non-specific binding control: Propranolol.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of either test compound, buffer (for total binding), or non-specific binding control.
-
Add 50 µL of the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvest the contents of the plate onto filter mats using a cell harvester.
-
Wash the filter mats three times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Evaluation of Bronchodilator Activity in Guinea Pigs
This protocol describes a method to assess the bronchoprotective effects of an inhaled test compound against a histamine-induced bronchoconstriction in anesthetized guinea pigs.
Animals:
-
Male Dunkin-Hartley guinea pigs (300-400 g).
Procedure:
-
Anesthetize the guinea pigs with an appropriate anesthetic (e.g., pentobarbital).
-
Intubate the trachea and connect the animal to a ventilator.
-
Administer the test compound or vehicle via inhalation using a nebulizer.
-
After a set pre-treatment time, administer a bolus of histamine intravenously to induce bronchoconstriction.
-
Measure changes in airway resistance and dynamic lung compliance.
-
Calculate the percentage inhibition of the histamine-induced bronchoconstriction by the test compound.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold and its close analogs have proven to be exceptionally valuable in the design of successful drug candidates across different therapeutic areas. The case studies of PF-00610355 and Saxagliptin highlight the potential of this rigid bicyclic system to impart high potency and selectivity. The detailed experimental protocols provided herein offer a foundational framework for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold. The continued exploration of this chemical space is likely to yield further innovative medicines with improved clinical profiles.
References
- Cazzola, M., Calzetta, L., & Matera, M. G. (2011). β2-adrenoceptor agonists: current and future direction. British journal of pharmacology, 163(1), 4–17.
- Glossop, P. A., Lane, C. A., Price, D. A., Bunnage, M. E., Lewthwaite, R. A., James, K., ... & Taylor, S. C. (2010). Inhalation by design: novel ultra-long-acting β2-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup. Journal of medicinal chemistry, 53(18), 6640–6652.
- Savage, S. A., Jones, G. S., Kolotuchin, S., Ramrattan, S., Truong, T., & Wyvratt, M. J. (2008). A practical and scalable synthesis of the dipeptidyl peptidase-IV inhibitor saxagliptin. Organic Process Research & Development, 12(6), 1169–1176.
- Augeri, D. J., Robl, J. A., Betebenner, D. A., Magnin, D. R., Khanna, A., Robertson, J. G., ... & Kirby, M. S. (2005). Discovery and preclinical profile of saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(15), 5025–5037.
- Diderichsen, P. M., Cox, E., Martin, S. W., Cleton, A., & Ribbing, J. (2013). Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease. British journal of clinical pharmacology, 76(5), 752–762.
-
PF-610355. In Wikipedia. Retrieved January 2, 2026, from [Link]
- Macharla, R., Mukkanti, K., & Ghanta, M. R. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297.
- Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (2014). U.S. Patent No. 8,748,631 B2. Washington, DC: U.S.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Pharmacology of long-acting beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. orientjchem.org [orientjchem.org]
- 5. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
This document provides a comprehensive, step-by-step protocol for the proper disposal of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (CAS No: 134575-13-6), a chiral building block frequently used in medicinal chemistry. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemical compounds.
The core principle of this guidance is risk mitigation. Due to its hazardous properties, this compound cannot be discarded as common waste or via sink disposal. The only appropriate method is collection and transfer to a licensed hazardous waste disposal facility, coordinated through your institution's Environmental Health & Safety (EHS) department.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard warnings. This assessment mandates its treatment as hazardous waste.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | Warning |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | Warning |
Source: PubChem CID 15713442, AK Scientific, Inc. Safety Data Sheet.[1][2]
The causality behind treating this compound as hazardous is clear: it poses a significant risk upon exposure through multiple routes (ingestion, skin contact, inhalation) and can cause notable irritation to the skin, eyes, and respiratory system[1][2]. Furthermore, upon thermal decomposition, it can release toxic nitrogen oxides[1].
Regulatory Framework: The Legal Mandate for Proper Disposal
The management of laboratory chemical waste is strictly regulated by governmental bodies such as the U.S. Environmental Protection Agency (EPA). The Resource Conservation and Recovery Act (RCRA) provides the legal framework for the "cradle-to-grave" management of hazardous waste, which includes its generation, transportation, treatment, storage, and disposal[3].
Laboratories are considered hazardous waste generators and must comply with these regulations.[4][5] Key principles include:
-
Hazardous Waste Determination: The generator is responsible for determining if their waste is hazardous. Based on the data in Table 1, this compound qualifies.[4]
-
Satellite Accumulation Areas (SAAs): Waste must be collected in designated SAAs, which are at or near the point of generation and under the control of the laboratory personnel.[6][7]
-
Prohibition of Drain Disposal: Discharging hazardous chemicals into sewer systems is strictly forbidden.[8][9]
Operational Protocol for Disposal
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Required Personal Protective Equipment (PPE)
Based on the compound's hazard profile, the following PPE is mandatory when handling the pure substance or its waste:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][10]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[8][10]
-
Skin and Body Protection: A laboratory coat is required to prevent skin contact.[8][11]
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust or aerosols.[1][12]
Step-by-Step Waste Collection and Segregation
Step 1: Waste Characterization
-
All waste streams containing this compound, including pure excess compound, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions, must be treated as hazardous waste.
Step 2: Select a Compatible Waste Container
-
Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[7][13]
-
The original product container is often a suitable choice for solid waste.[13][14]
-
For liquid waste (e.g., solutions in organic solvents), use a designated glass or polyethylene solvent waste container.
-
Ensure the container has a secure, tightly-sealing cap.[13][14]
Step 3: Label the Waste Container
-
From the moment the first drop of waste is added, the container must be labeled.[6][7]
-
The label must clearly state the words "HAZARDOUS WASTE ".[6][13]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example:
-
This compound: ~5%
-
Methanol: ~95%
-
-
Ensure the label is securely affixed to the container.
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Store the labeled, sealed waste container in your designated laboratory SAA. This area must be at or near the point of generation.[4][15]
-
Segregate the waste container from incompatible materials. For example, keep it away from strong oxidizing agents.[12][14]
-
Keep the waste container closed at all times except when adding waste. A funnel must not be left in the opening.[7][14]
Step 5: Arrange for Final Disposal
-
Once the waste container is full (typically considered 90-95% capacity), or if your research with the compound is complete, arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste collection.[7]
-
Follow their specific procedures for pickup requests. The P501 Precautionary Statement directs users to "Dispose of contents/container to an approved waste disposal plant," a process managed by your EHS department.[1][16]
The flowchart below visualizes the decision-making and operational workflow for this disposal process.
Caption: Decision workflow for compliant hazardous waste disposal.
Spill Management Protocol
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure Safety: If the spill is large or involves other hazardous materials, evacuate and call your institution's emergency number.
-
Contain the Spill: For a small, manageable solid spill, use absorbent pads or a dry absorbent material like vermiculite to cover it. Avoid raising dust.
-
Clean Up: Carefully sweep or scoop the absorbed material and spilled compound into a designated waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.[8]
-
Label and Dispose: Seal and label the container with all spill debris as hazardous waste and manage it according to the protocol in Section 3.2.
By adhering to this structured, evidence-based disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the environment.
References
-
Managing Hazardous Chemical Waste in the Lab. Link
-
AK Scientific, Inc. Safety Data Sheet (United States). This compound. Link
-
Essential Procedures for the Safe Disposal of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene. Benchchem. Link
-
[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol Safety Information. Sigma-Aldrich. Link
-
Chemical Safety Data Sheet MSDS / SDS - 3-Azabicyclo[3.1.0]hexane hydrochloride. ChemicalBook. Link
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Link
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Link
-
Regulation of Laboratory Waste. American Chemical Society (ACS). Link
-
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency (EPA). Link
-
3-Azabicyclo[3.1.0]hexan-6-ylmethanol Safety Data Sheet. AK Scientific, Inc. Link
-
This compound Hazard Summary. PubChem, National Center for Biotechnology Information. Link
-
Safety Data Sheet - azabicyclo[3.2.1]octane-2-carboxylate. ABX - advanced biochemical compounds. Link
-
8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane Safety Data Sheet. AK Scientific, Inc. Link
-
Safety Data Sheet - 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol. Fisher Scientific. Link
-
This compound. Santa Cruz Biotechnology. Link
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Link
-
Chemical Waste Guidelines. University of Minnesota Health, Safety & Risk Management. Link
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Link
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Link
-
This compound Technical Guide. Benchchem. Link
-
Chemical Waste Management Guide. Boston University Environmental Health & Safety. Link
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. crude.abx.de [crude.abx.de]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 16. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, a valuable bicyclic scaffold in medicinal chemistry, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and safe handling procedures for this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
Before any handling of this compound, a thorough risk assessment is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate specific protective measures.[2][3][4]
GHS Hazard Statements:
The signal word for this compound is "Warning".[1][3][4] These classifications underscore the critical need for a multi-faceted PPE strategy to prevent exposure through oral, dermal, and respiratory routes.
The Hierarchy of Controls: A Foundational Safety Principle
The most effective approach to laboratory safety involves a layered strategy known as the hierarchy of controls. PPE, while essential, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For handling this compound, elimination and substitution are generally not viable as the compound is the subject of the research. Therefore, a combination of engineering controls, administrative controls, and robust PPE is the required approach.
Essential Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound.
Eye and Face Protection: The First Barrier
Rationale: The compound is classified as causing serious eye irritation (H319).[2][3][4] Direct contact with the eyes can lead to significant discomfort and potential damage.
Required PPE:
-
Safety Goggles: Tightly fitting safety goggles that form a seal around the eyes are the minimum requirement to protect against splashes.[5][6]
-
Face Shield: In addition to safety goggles, a face shield should be worn when there is a higher risk of splashes, such as during bulk handling or reactions under pressure.[5]
Procedural Step-by-Step:
-
Before entering the laboratory, ensure your safety goggles are clean and in good condition.
-
Adjust the strap for a snug but comfortable fit.
-
If a face shield is required, position it over the face after putting on safety goggles.
Hand Protection: Preventing Dermal Absorption
Rationale: The compound is harmful in contact with skin (H312) and causes skin irritation (H315).[2][3][4] Chemical-resistant gloves are crucial to prevent dermal absorption and local irritation.
Required PPE:
-
Nitrile Gloves: Disposable nitrile gloves provide a suitable barrier for incidental contact.[7]
Procedural Step-by-Step:
-
Inspect gloves for any signs of damage, such as punctures or tears, before use.
-
Don gloves, ensuring they cover the wrist and the cuff of the lab coat.
-
For extended operations, consider double-gloving.
-
If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new pair.
Body Protection: Shielding Against Contamination
Rationale: To prevent accidental contact with the skin and contamination of personal clothing.
Required PPE:
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material must be worn at all times.
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory minimum dress code in any laboratory setting to protect the legs and feet from spills.[7][8]
Procedural Step-by-Step:
-
Wear a clean lab coat that is appropriate for your size.
-
Ensure the lab coat is fully buttoned.
-
Always wear long pants and shoes that completely cover the feet.
Respiratory Protection: Safeguarding Against Inhalation
Rationale: The compound is harmful if inhaled (H332) and may cause respiratory irritation (H335).[2][3][4]
Required PPE:
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound in a certified chemical fume hood.
-
Respirator: In situations where engineering controls are not sufficient, or during spill clean-up, a NIOSH-approved respirator is necessary. The specific type of cartridge should be selected based on a formal risk assessment. For powders, a particulate respirator (e.g., N95) may be appropriate, while for vapors, an organic vapor cartridge would be required.[6][9]
Procedural Step-by-Step (when a respirator is required):
-
Ensure you have been fit-tested for the specific model of respirator.
-
Perform a positive and negative pressure seal check each time you don the respirator.
-
Work within the designated area and follow all established procedures for respirator use.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe operational and disposal procedures.
Safe Handling Workflow
Caption: A systematic workflow minimizes the risk of exposure during handling.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][11] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11] |
Disposal of Contaminated Materials
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through a licensed waste disposal company, following all local, state, and federal regulations.[9][12]
By adhering to these comprehensive safety protocols, researchers can confidently handle this compound, fostering a secure environment that enables groundbreaking scientific discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]
-
Capot Chemical. MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride. [Link]
-
Environmental Health and Safety, University of Wisconsin-Madison. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
-
Cabrillo College. Personal Protective Equipment (PPE) - Lab Safety. [Link]
-
Environment, Health & Safety, University of Wisconsin-Madison. Practical Tips for Personal Protective Equipment. [Link]
Sources
- 1. This compound | 134575-13-6 | Benchchem [benchchem.com]
- 2. This compound | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol | 134575-13-6 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. cabrillo.edu [cabrillo.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 9. capotchem.com [capotchem.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
